molecular formula H9N2O4P B15350830 Diammonium hydrogen phosphate-15N2

Diammonium hydrogen phosphate-15N2

Cat. No.: B15350830
M. Wt: 134.04 g/mol
InChI Key: MNNHAPBLZZVQHP-ISOLYIDJSA-N
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Description

Diammonium hydrogen phosphate-15N2 is a useful research compound. Its molecular formula is H9N2O4P and its molecular weight is 134.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diammonium hydrogen phosphate-15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diammonium hydrogen phosphate-15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

H9N2O4P

Molecular Weight

134.04 g/mol

IUPAC Name

azane;phosphoric acid

InChI

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1;

InChI Key

MNNHAPBLZZVQHP-ISOLYIDJSA-N

Isomeric SMILES

[15NH3].[15NH3].OP(=O)(O)O

Canonical SMILES

N.N.OP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Diammonium Hydrogen Phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of Diammonium Hydrogen Phosphate-15N2 Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Diammonium hydrogen phosphate-15N2 (


) is a critical isotopic precursor in structural biology and drug discovery. It serves as the primary nitrogen source in minimal media (e.g., M9) for the expression of isotopically labeled proteins in E. coli. These labeled proteins are essential for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the elucidation of protein structures, dynamics, and ligand-binding interactions—key steps in the rational drug design pipeline.

This guide provides a high-fidelity protocol for the synthesis of


 from elemental precursors, emphasizing stoichiometric control and pH management to ensure isotopic purity and prevent ammonia loss.

Chemical Foundation & Precursors

Target Molecule Profile
  • IUPAC Name: Diammonium hydrogen phosphate-15N2

  • Formula:

    
    
    
  • Molecular Weight: ~134.05 g/mol (based on >98% 15N enrichment)

  • Solubility: Highly soluble in water (~575 g/L at 10°C)

  • pH (1% Solution): 7.8 – 8.2

  • Thermal Stability: Decomposes >70°C (loses

    
    )
    
Isotopic Considerations

The synthesis relies on 15N-Ammonium Hydroxide (


) or 15N-Ammonia gas  (

). Given the high cost of 15N isotopes, the reaction design must maximize atom economy, preventing the loss of volatile ammonia gas during the exothermic neutralization of phosphoric acid.

Synthesis Protocol

Reaction Logic

The synthesis is a neutralization reaction between Phosphoric Acid (


) and 15N-Ammonium Hydroxide.


Critical Control Point: The reaction must be stopped exactly at the second equivalence point (pH ~8.1).

  • pH < 4.5: Yields Monoammonium Phosphate (MAP).

  • pH > 9.0: Risks formation of unstable Triammonium Phosphate and loss of

    
     gas.
    
Materials & Equipment
  • Reagents:

    • 
       (25-30% w/w in 
      
      
      
      , >98 atom % 15N).
    • 
       (85% ACS Reagent Grade).
      
    • Milli-Q Water (18.2 MΩ·cm).

  • Equipment:

    • Calibrated pH Meter (3-point calibration: pH 4, 7, 10).

    • Jacketed reaction vessel or ice-water bath.

    • Magnetic stirrer with PTFE-coated bar.

    • Rotary Evaporator (with vacuum controller).

    • Vacuum Desiccator.

Step-by-Step Methodology
Step 1: Stoichiometric Calculation

Calculate the required volume of


 based on the moles of 

available.
  • Target Ratio: 1 mole

    
     : 2.05 moles 
    
    
    
    (slight excess ammonia accounts for minor volatility, but pH is the ultimate guide).
Step 2: Controlled Neutralization (Exothermic)
  • Place the calculated amount of 85%

    
     diluted 1:5 with Milli-Q water into the reaction vessel.
    
  • Cool the acid solution to 0–4°C using an ice bath. Causality: Lower temperature increases ammonia solubility, preventing off-gassing of the expensive isotope.

  • Slowly add

    
     dropwise with vigorous stirring.
    
  • Monitor pH continuously.

    • The pH will rise sharply from <1 to ~4.0 (formation of MAP).

    • Continue addition until pH stabilizes between 8.0 and 8.2 .

Step 3: Concentration & Crystallization
  • Transfer the solution to a rotary evaporator.

  • Critical: Set bath temperature to <40°C . Warning: Temperatures >70°C cause reversal of the reaction, releasing

    
     gas.
    
  • Apply vacuum to remove water until a thick slurry or wet crystals appear.

  • Cool the flask to 4°C to maximize crystallization yield.

Step 4: Drying
  • Filter crystals if necessary, or dry the slurry directly if quantitative recovery is required (common in isotope labs).

  • Place in a vacuum desiccator over

    
     or Silica Gel for 24 hours.
    
  • Store anhydrous solid at room temperature in a sealed container.

Characterization & Quality Control

Every batch must be validated to ensure isotopic enrichment and chemical purity.

Nuclear Magnetic Resonance (NMR)

Dissolve ~10 mg of product in


 (with trace TSP or DSS standard).
NucleusExpected Chemical ShiftNotes
15N 20.0 – 25.0 ppm (relative to liq.

at 0 ppm)-or--355 ppm (relative to

)
Appears as a singlet if proton-decoupled. If coupled, a triplet (

Hz) is observed.
31P ~3.0 ppm Relative to 85%

(external). Single peak confirms phosphate integrity.
1H ~7.1 ppm Ammonium protons (triplet of 1:1:1 intensity due to

coupling is absent; doublet observed due to

spin 1/2).
Physical & Chemical Parameters[2][3][4]
  • pH Check: Dissolve 1g in 100mL

    
    . pH must be 7.8 – 8.2 . Lower pH indicates MAP contamination; higher pH indicates excess ammonia.
    
  • Elemental Analysis (CHN): Confirm Nitrogen % matches theoretical (~21.2% for labeled DAP).

Application Workflow: M9 Minimal Media

The primary utility of


 is in the preparation of M9 Minimal Media for protein expression.

M9_Workflow Precursors Isotope Precursors (15NH4)2HPO4 13C-Glucose M9_Salts M9 Salts Solution (Na2HPO4, KH2PO4, NaCl) Precursors->M9_Salts Dissolve Trace_Elements Trace Elements (Mg, Ca, Thiamine) M9_Salts->Trace_Elements Mix & Filter Sterilize Induction IPTG Induction (OD600 = 0.6-0.8) Trace_Elements->Induction Inoculate E. coli Expression Protein Expression (15N-Labeled) Induction->Expression 37°C / 18°C NMR HSQC NMR Spectrum (Structural Data) Expression->NMR Purify & Analyze

Caption: Workflow for utilizing Diammonium Hydrogen Phosphate-15N2 in protein NMR sample preparation.

pH-Dependent Species Distribution

Understanding the phosphate speciation is vital for the synthesis endpoint.

Speciation H3PO4 H3PO4 (Phosphoric Acid) MAP H2PO4- (Monoammonium Phosphate) pH ~4.5 H3PO4->MAP + 1 eq. 15NH3 DAP HPO4 2- (Diammonium Phosphate) TARGET: pH ~8.1 MAP->DAP + 1 eq. 15NH3 TAP PO4 3- (Triammonium Phosphate) pH >10 (Unstable) DAP->TAP + 1 eq. 15NH3 (Avoid!)

Caption: Phosphate speciation vs. Ammonia equivalents. Synthesis must target the DAP window.

References

  • Sigma-Aldrich. (n.d.). Diammonium-15N2 hydrogen phosphate Product Specification. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2024). Diammonium hydrogen phosphate-15N2 Compound Summary. Retrieved from

  • Cornell University NMR Facility. (2024). Nitrogen-15 Chemical Shift Referencing. Retrieved from (General reference for 15N standards).

  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure.
  • Ataman Kimya. (n.d.). Diammonium Phosphate Production and Properties. Retrieved from

A Technical Guide to the Isotopic Purity and Enrichment of Diammonium Hydrogen Phosphate-¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of ¹⁵N-Labeled Compounds in Advanced Research

In the landscape of modern scientific inquiry, stable isotope labeling has emerged as an indispensable tool for elucidating complex biological and chemical processes. Among the various stable isotopes, Nitrogen-15 (¹⁵N) is of paramount importance due to nitrogen's fundamental role in the building blocks of life, including amino acids, proteins, and nucleic acids. Diammonium hydrogen phosphate-¹⁵N₂ ((¹⁵NH₄)₂HPO₄), hereafter referred to as DAHP-¹⁵N₂, serves as a critical reagent in these investigations. It provides a biologically available source of ¹⁵N that can be traced through metabolic pathways, incorporated into biomolecules for structural analysis, or used as an internal standard for quantitative proteomics.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core principles and methodologies for assessing the isotopic purity and enrichment levels of DAHP-¹⁵N₂. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, establishing a framework for robust, self-validating analytical systems.

Defining Isotopic Purity and Enrichment: A Matter of Precision

Understanding the quality of a ¹⁵N-labeled compound requires a clear distinction between two key parameters: isotopic purity and isotopic enrichment.

  • Isotopic Purity: This refers to the proportion of the compound that is labeled with the desired isotope relative to any unlabeled or alternatively labeled chemical species. For DAHP-¹⁵N₂, high isotopic purity means the vast majority of the diammonium hydrogen phosphate molecules contain at least one ¹⁵N atom. It is typically expressed as a percentage.

  • Isotopic Enrichment (or Atom Percent ¹⁵N): This is a more precise measure that quantifies the percentage of nitrogen atoms in the sample that are the ¹⁵N isotope, relative to the total number of nitrogen atoms. Given that the natural abundance of ¹⁵N is approximately 0.37%, any value above this indicates enrichment.[1] For DAHP-¹⁵N₂, where there are two nitrogen atoms per molecule, the atom percent ¹⁵N is the critical value for most applications. Commercially available DAHP-¹⁵N₂ can range from lower enrichment levels (e.g., 10 atom % ¹⁵N) to highly enriched forms (>98 atom % ¹⁵N).[2]

The level of enrichment required is dictated by the specific application. For instance, metabolic labeling studies in proteomics often demand high enrichment (>95%) to clearly distinguish labeled peptides from their natural counterparts in mass spectrometry.[3]

Analytical Methodologies for Isotopic Abundance Determination

The accurate determination of ¹⁵N enrichment in DAHP-¹⁵N₂ relies on sophisticated analytical techniques. The two primary methods employed are Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)

EA-IRMS is the gold standard for high-precision measurement of stable isotope ratios in bulk materials.[4] The technique provides a direct measurement of the ¹⁵N/¹⁴N ratio, from which the atom percent ¹⁵N can be accurately calculated.

The Causality Behind the EA-IRMS Workflow: The entire process is designed to quantitatively convert the solid-phase nitrogen in DAHP-¹⁵N₂ into pure N₂ gas without isotopic fractionation, allowing for precise measurement of the isotopic ratios.

  • Quantitative Combustion: The sample is combusted at a very high temperature (typically ≥1000 °C) in the presence of excess oxygen.[5] This ensures that all the nitrogen within the (¹⁵NH₄)₂HPO₄ is converted into a mixture of nitrogen oxides (NOx). Incomplete combustion would lead to isotopic fractionation, invalidating the results.

  • Reduction to N₂: The gaseous combustion products are then passed through a reduction column containing heated copper (typically at 600-750 °C).[5] The copper quantitatively reduces all NOx species to diatomic nitrogen gas (N₂), the required analyte for the mass spectrometer.

  • Purification and Separation: The resulting gas mixture, which also includes CO₂ (if carbon is present) and H₂O, is passed through scrubbers and a gas chromatography (GC) column. This purifies the N₂ gas and separates it from other components, preventing isobaric interferences in the mass spectrometer.[6]

  • Isotope Ratio Measurement: The purified N₂ gas enters the ion source of the IRMS, where it is ionized. The resulting ions (¹⁴N¹⁴N at m/z 28, ¹⁴N¹⁵N at m/z 29, and ¹⁵N¹⁵N at m/z 30) are accelerated, separated by a magnetic field according to their mass-to-charge ratio, and detected simultaneously by a multi-collector system. The ratios of these ion beams are measured with very high precision.[7]

Experimental Protocol: ¹⁵N Enrichment Analysis of DAHP-¹⁵N₂ by EA-IRMS

1. Sample Preparation and Weighing: a. Ensure the DAHP-¹⁵N₂ sample is homogenous and dry. If necessary, gently grind the solid to a fine powder using a clean mortar and pestle. b. Using a microbalance, accurately weigh approximately 0.2-0.5 mg of the DAHP-¹⁵N₂ powder into a clean tin capsule (3x5 mm or similar). The exact weight is crucial and should be chosen to yield an optimal signal intensity for the specific instrument being used.[8] c. Crimp the tin capsule into a small, tight ball to ensure no sample is lost and to facilitate complete combustion upon introduction into the elemental analyzer.

2. Instrument Setup and Calibration: a. Configure the EA-IRMS system for nitrogen analysis. This includes setting the combustion furnace to ≥1000 °C and the reduction furnace to ~650 °C.[5] b. Calibrate the system using at least two internationally recognized solid reference materials with well-characterized δ¹⁵N values that bracket the expected enrichment of the sample (e.g., IAEA-N1, IAEA-N2, USGS-34).[9] This two-point calibration corrects for instrument linearity and ensures data traceability to the AIR (Atmospheric N₂) scale.

3. Quality Control: a. Intersperse quality control (QC) standards (in-house reference materials with known isotopic composition) throughout the analytical run, typically after every 8-10 unknown samples.[8] This monitors for instrument drift during the analysis. b. Analyze each DAHP-¹⁵N₂ sample in triplicate to assess analytical precision. The standard deviation of these replicate measurements should typically be less than 0.2-0.5‰.[8][10]

4. Data Acquisition and Processing: a. Load the prepared samples, standards, and QC checks into the autosampler. b. Initiate the automated analysis sequence. c. The instrument software will calculate the δ¹⁵N values relative to the AIR standard. d. Convert the δ¹⁵N values to Atom Percent ¹⁵N using the following formula: Atom % ¹⁵N = 100 * R_standard * (δ¹⁵N / 1000 + 1) / (1 + R_standard * (δ¹⁵N / 1000 + 1)) where R_standard is the absolute ¹⁵N/¹⁴N ratio of atmospheric nitrogen (0.0036765).

Diagram: EA-IRMS Workflow for DAHP-¹⁵N₂ Analysis

EA_IRMS_Workflow EA-IRMS Workflow for ¹⁵N Enrichment Analysis cluster_0 Sample Preparation cluster_1 Elemental Analyzer (EA) cluster_2 Isotope Ratio Mass Spectrometer (IRMS) cluster_3 Data System Sample DAHP-¹⁵N₂ Solid Weigh Weigh ~0.3 mg Sample->Weigh Encapsulate Encapsulate in Tin Capsule Weigh->Encapsulate Autosampler Autosampler Encapsulate->Autosampler Combustion Combustion Furnace (≥1000°C, O₂ flush) Autosampler->Combustion (NH₄)₂HPO₄ → NOx Reduction Reduction Furnace (~650°C, Cu) Combustion->Reduction NOx → N₂ GC Gas Chromatography Column Reduction->GC Purification & Separation IonSource Ion Source GC->IonSource He Carrier Gas Analyzer Magnetic Sector Analyzer IonSource->Analyzer Detector Multi-Collector Detector (m/z 28, 29, 30) Analyzer->Detector Data Calculate ¹⁵N/¹⁴N Ratio & Atom % ¹⁵N Detector->Data

Caption: Workflow for ¹⁵N enrichment analysis by EA-IRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While EA-IRMS provides a bulk isotopic ratio, NMR spectroscopy offers a complementary approach that can confirm the position of the ¹⁵N label within the molecule and provide quantitative data on enrichment. ¹⁵N has a nuclear spin of 1/2, making it suitable for high-resolution NMR, resulting in sharp, well-resolved peaks.[2]

The Causality Behind the Quantitative ¹⁵N NMR Experiment: The primary challenge in ¹⁵N NMR is its low sensitivity (due to a low gyromagnetic ratio) and the negative Nuclear Overhauser Effect (NOE), which can suppress or even invert signals under standard proton-decoupling conditions.[11][12] The experimental setup is therefore designed to mitigate these issues to allow for accurate signal integration.

  • Inverse Gated Decoupling: To obtain quantitative data, the NOE must be suppressed. This is achieved using an "inverse gated" decoupling sequence. The proton decoupler is turned on only during the acquisition of the ¹⁵N signal and is turned off during the relaxation delay.[13][14] This collapses the ¹H-¹⁵N coupling to a single sharp peak without allowing the negative NOE to build up, ensuring that the signal intensity is directly proportional to the number of ¹⁵N nuclei.

  • Sufficient Relaxation Delay: The time between pulses (relaxation delay) must be long enough to allow the ¹⁵N nuclei to fully relax back to their equilibrium state. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) is typically recommended. ¹⁵N T₁ values can be very long, often necessitating the use of relaxation agents.[11]

  • Paramagnetic Relaxation Agents: To shorten the long T₁ relaxation times and reduce the overall experiment time, a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added to the sample.[11] This introduces an efficient relaxation mechanism, allowing for shorter delays between pulses without causing signal saturation.

Experimental Protocol: Quantitative ¹⁵N NMR of DAHP-¹⁵N₂

1. Sample Preparation: a. Accurately weigh a sufficient amount of DAHP-¹⁵N₂ (typically 10-50 mg, depending on instrument sensitivity and enrichment level) and dissolve it in a suitable deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube. b. For efficient analysis, add a small, precisely known concentration of a paramagnetic relaxation agent like Cr(acac)₃ (e.g., 5-10 mM) to shorten the ¹⁵N T₁ relaxation time. c. Include a known concentration of an internal standard if absolute quantification against another compound is desired. For determining isotopic enrichment, an internal standard is not strictly necessary.

2. NMR Instrument Setup: a. Tune and match the ¹⁵N channel on the NMR probe. b. Set the spectrometer to acquire a 1D ¹⁵N spectrum. c. Crucially, select an inverse gated proton decoupling pulse sequence. This is essential for suppressing the NOE.[13]

3. Acquisition Parameters: a. Pulse Angle: Use a 90° pulse to ensure maximum signal excitation for quantification. b. Relaxation Delay (d1): Set a long relaxation delay, typically 5-7 times the longest expected T₁ of the ¹⁵N nucleus in the sample. Even with a relaxation agent, this should be several seconds (e.g., 10-30 s) to ensure full relaxation. c. Acquisition Time (at): Set to at least 1-2 seconds to ensure adequate resolution. d. Number of Scans (ns): Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for accurate integration. This will depend on the sample concentration and enrichment.

4. Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase and baseline correction on the resulting spectrum. c. The ¹⁵N-enriched DAHP will show a signal corresponding to the ammonium ion. In D₂O, the observed species is primarily ¹⁵ND₄⁺. The ¹H-¹⁵N coupling will be collapsed to a singlet due to proton decoupling. d. To determine isotopic enrichment, a reference spectrum of a natural abundance (0.37% ¹⁵N) DAHP sample of the same concentration must be acquired under identical experimental conditions. e. The isotopic enrichment (Atom % ¹⁵N) can be calculated by comparing the integrated signal intensity of the enriched sample to that of the natural abundance standard.

Diagram: Quantitative ¹⁵N NMR Workflow

QNMR_Workflow Quantitative ¹⁵N NMR Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis cluster_3 Result Sample DAHP-¹⁵N₂ Solid Dissolve Dissolve in D₂O Sample->Dissolve Additives Add Cr(acac)₃ (Relaxation Agent) Dissolve->Additives Tune Tune Probe to ¹⁵N Additives->Tune Sequence Select Inverse Gated Decoupling Sequence Tune->Sequence Params Set Parameters: - 90° Pulse - Long Relaxation Delay (5xT₁) - Sufficient Scans Sequence->Params Acquire Acquire FID Params->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Integrate Integrate ¹⁵N Signal Correction->Integrate Compare Compare to Natural Abundance Standard Integrate->Compare Result Calculate Atom % ¹⁵N Compare->Result

Caption: Workflow for determining ¹⁵N enrichment via quantitative NMR.

The Self-Validating System: Ensuring Data Integrity

For the determination of isotopic enrichment to be trustworthy, the analytical workflow must function as a self-validating system. This is achieved through rigorous quality control and the use of appropriate reference materials.

  • Traceability through Certified Reference Materials (CRMs): All isotopic measurements should be traceable to international standards.[15] Organizations like the International Atomic Energy Agency (IAEA), the U.S. Geological Survey (USGS), and the National Institute of Standards and Technology (NIST) provide CRMs with certified δ¹⁵N values.[9][16] By calibrating instrumentation with these materials, a laboratory ensures its results are accurate and comparable to those from other labs worldwide.

  • Routine Quality Control: The inclusion of in-house QC standards in every analytical batch is critical for monitoring instrument performance over time.[8] Any deviation in the measured value of the QC standard indicates a potential issue with the instrument (e.g., a leak, exhausted reagents) that must be addressed before proceeding.

  • Replicate Analysis: Analyzing each sample multiple times (typically in triplicate) provides a measure of the method's precision.[8] High variability among replicates can indicate sample inhomogeneity or instability in the analytical system.

  • Method Blanks: For EA-IRMS, running empty tin capsules as blanks helps to quantify any background nitrogen contribution from the system itself, which is crucial when analyzing very small sample sizes.

Data Summary and Interpretation

The primary data generated from the analysis of DAHP-¹⁵N₂ should be summarized clearly to facilitate interpretation and comparison.

ParameterTypical Specification / ValueAnalytical MethodKey Considerations
Chemical Purity >98%HPLC, TitrationShould be determined independently of isotopic analysis.
Isotopic Enrichment 10 to >99 Atom % ¹⁵NEA-IRMS, Quantitative NMRMust meet the requirements of the intended application.
EA-IRMS Precision < 0.5‰ (Standard Deviation)EA-IRMSBased on replicate analyses of the same sample.[11]
NMR Linewidth < 1 Hz (for ¹⁵NH₄⁺)¹⁵N NMRSharp lines are indicative of a pure, small molecule in solution.[12]

Conclusion: A Foundation for High-Impact Research

The accurate characterization of DAHP-¹⁵N₂ is not merely a quality control exercise; it is the foundation upon which the integrity of complex and often expensive experiments is built. Whether tracing the metabolic fate of a novel drug candidate, elucidating a protein's structure via NMR, or studying nitrogen cycling in an ecosystem, the precision of the initial isotopic enrichment measurement is paramount. By employing robust, self-validating analytical systems based on EA-IRMS and quantitative NMR, researchers can proceed with confidence, knowing that their isotopic tracer is well-defined and fit for purpose. This guide provides the principles and practical methodologies to achieve that confidence, empowering scientists to generate high-quality, reproducible data in their pursuit of discovery.

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  • Mathieu, O., et al. (2007). Influence of 15N enrichment on the net isotopic fractionation factor during the reduction of nitrate to nitrous oxide in soil. Rapid Communications in Mass Spectrometry, 21(11), 1695-1700.
  • Controllab. (2020, October 27). Certified Reference Material (CRM): benefits for the analytical routine.
  • International Atomic Energy Agency (IAEA). (2007).
  • Farrow, N. A., et al. (1994). Measurement of 15N relaxation rates in perdeuterated proteins by TROSY-based methods. Journal of Biomolecular NMR, 4(5), 727-734.
  • Li, D., et al. (2020). Discussion on the need for correction during isotopic analysis of nitrogen by the denitrifier method. Analytical Letters, 53(13), 2051-2063.
  • Alfa Chemistry. (n.d.).
  • International Organisation of Vine and Wine (OIV). (2000). Resolution OENO 15/2000.

Sources

CAS number and molecular formula for Diammonium hydrogen phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diammonium Hydrogen Phosphate-15N2: Applications in Metabolic Tracing and Structural Biology

Abstract

Stable isotope labeling has become an indispensable tool in modern life sciences and drug development, offering unparalleled insights into metabolic dynamics and molecular structures. Among the various stable isotopes, Nitrogen-15 (¹⁵N) provides a unique window into the nitrogen metabolism and the architecture of nitrogen-containing biomolecules. This guide focuses on Diammonium Hydrogen Phosphate-¹⁵N₂, a key reagent for introducing the ¹⁵N label into biological systems. We will explore its fundamental properties, the scientific principles justifying its use, and its core applications in metabolic flux analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a technical resource for researchers and scientists, providing not only theoretical grounding but also a practical, field-proven experimental workflow for its application.

Introduction: The Power of a Stable Isotope

In the complex landscape of cellular biology and pharmaceutical research, understanding the intricate web of metabolic pathways and the precise three-dimensional structure of proteins is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with its heavier, non-radioactive (stable) isotope, is a powerful technique to probe these systems without perturbing their biological function.[1] Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen with a natural abundance of only ~0.37%.[2] By enriching biomolecules with ¹⁵N, scientists can selectively track the flow of nitrogen through metabolic networks or exploit the isotope's unique nuclear properties to elucidate molecular structures.[3][4]

Diammonium hydrogen phosphate-¹⁵N₂ ((¹⁵NH₄)₂HPO₄) serves as a cost-effective and highly efficient source for incorporating ¹⁵N into a wide array of biological systems. As a primary nitrogen and phosphorus source, it is readily metabolized by cells, from bacteria to mammalian cell lines, making it a versatile tool for in-vivo and in-vitro studies.[5][6]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are the foundation of reproducible science. The key identifiers and properties of Diammonium Hydrogen Phosphate-¹⁵N₂ are summarized below.

PropertyValueSource
Chemical Name Diammonium-15N2 hydrogen phosphate
CAS Number 287488-11-3
Molecular Formula (¹⁵NH₄)₂HPO₄
Molecular Weight 134.04 g/mol (for 100% ¹⁵N enrichment)
Appearance White crystalline solid[7]
Melting Point 155 °C (decomposes)
Solubility in Water High (~588 g/L at 20°C for unlabeled)[7]
Solution pH 7.5 - 8.0[8]

The Scientific Rationale for ¹⁵N Labeling

The utility of Diammonium Hydrogen Phosphate-¹⁵N₂ stems directly from the advantageous nuclear properties of the ¹⁵N isotope, which are primarily exploited by two major analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): In MS-based metabolomics, the heavier ¹⁵N isotope acts as a tracer. When cells are grown with (¹⁵NH₄)₂HPO₄, the ¹⁵N atoms are incorporated into amino acids, nucleotides, and other nitrogen-containing metabolites. This results in a predictable mass shift in these molecules. By tracking the appearance and distribution of these heavier isotopologues, researchers can map active metabolic pathways and quantify the rate of synthesis and consumption of specific metabolites, a technique known as metabolic flux analysis.[1][9]

  • NMR Spectroscopy: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, which leads to significant signal broadening in NMR spectra, rendering it largely unsuitable for high-resolution structural studies.[2] In stark contrast, ¹⁵N has a nuclear spin of 1/2.[2][10] This fundamental difference results in sharp, well-resolved NMR signals, making it ideal for detailed structural analysis of proteins and nucleic acids.[2] By labeling a protein with ¹⁵N, multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) can be performed, where each peak corresponds to a specific amide bond in the protein backbone, allowing for structural determination and the study of protein-ligand interactions at atomic resolution.[3][10]

Core Applications in Research and Drug Development

Metabolic Flux Analysis and Pathway Tracing

Understanding how disease states, such as cancer, or the introduction of a drug candidate alters cellular metabolism is a critical aspect of modern research.[11] Stable isotope tracing with ¹⁵N-labeled compounds provides a dynamic view of these alterations.[4]

Causality in Experimental Choice: Researchers use (¹⁵NH₄)₂HPO₄ as the primary nitrogen source in cell culture media to trace the nitrogen fate. For example, by tracking the incorporation of ¹⁵N into different amino acids and nucleotides, one can determine if a drug enhances or inhibits specific biosynthetic pathways.[5][9] This approach is superior to simple metabolomics (which only measures metabolite levels) because it provides information on the flux—the actual rate of metabolic reactions—thereby distinguishing between changes in production and consumption.[1]

Structural Biology via NMR Spectroscopy

For drug development professionals, determining the three-dimensional structure of a target protein is often a prerequisite for rational drug design. ¹⁵N labeling is a cornerstone of protein NMR.[6][10]

Trustworthiness through Self-Validation: The most common application is the expression of a target protein in a bacterial system (like E. coli) grown in a minimal medium where (¹⁵NH₄)₂HPO₄ is the sole nitrogen source.[3][6] This ensures that virtually all nitrogen atoms in the expressed protein are ¹⁵N. The resulting ¹H-¹⁵N HSQC spectrum acts as a unique fingerprint of the protein. The appearance of the expected number of well-dispersed peaks validates that the protein is correctly folded and suitable for further study. Changes in this fingerprint upon the addition of a drug candidate provide direct evidence of binding and can be used to map the binding site on the protein surface.

Experimental Workflow: ¹⁵N-Labeling of Recombinant Protein in E. coli

This protocol describes a validated method for producing a uniformly ¹⁵N-labeled protein for NMR analysis using Diammonium Hydrogen Phosphate-¹⁵N₂.

Step-by-Step Methodology
  • Preparation of M9 Minimal Medium: Prepare 1L of M9 minimal medium, a standard medium for bacterial growth where all components are chemically defined. Crucially, omit the standard nitrogen source (NH₄Cl).

  • Addition of ¹⁵N Source: Aseptically add the appropriate amount of sterile Diammonium Hydrogen Phosphate-¹⁵N₂ to the M9 medium to achieve the desired final nitrogen concentration (typically ~1 g/L). This will serve as the sole nitrogen source.

  • Inoculation: Inoculate the ¹⁵N-labeled M9 medium with a starter culture of E. coli (e.g., BL21(DE3) strain) harboring the expression plasmid for the protein of interest. The starter culture should be grown in a standard, unlabeled medium (like LB).

  • Cell Growth and Monitoring: Incubate the culture at 37°C with vigorous shaking. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Induction of Protein Expression: When the OD₆₀₀ reaches a mid-log phase (typically 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Harvesting: Continue incubation at a reduced temperature (e.g., 18-25°C) for several hours or overnight to allow for protein expression. Harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet and lyse the cells (e.g., via sonication). Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Validation: Confirm the purity and identity of the protein via SDS-PAGE and Mass Spectrometry. The mass spectrum will show a mass shift corresponding to the incorporation of ¹⁵N, confirming successful labeling. The protein is now ready for NMR analysis.

Workflow Visualization

G cluster_prep Phase 1: Medium Preparation cluster_culture Phase 2: Cell Culture & Expression cluster_downstream Phase 3: Downstream Processing prep_m9 Prepare M9 Minimal Medium (No Nitrogen) add_15n Add (¹⁵NH₄)₂HPO₄ as Sole Nitrogen Source prep_m9->add_15n Sterile Addition inoculate Inoculate with E. coli (Expression Strain) add_15n->inoculate grow Grow Culture to Mid-Log Phase (OD₆₀₀ 0.6-0.8) inoculate->grow induce Induce Protein Expression with IPTG grow->induce express Express Protein at Lower Temperature induce->express harvest Harvest Cells (Centrifugation) express->harvest purify Purify ¹⁵N-Labeled Protein (Chromatography) harvest->purify validate Validate Labeling (MS & NMR) purify->validate

Caption: Workflow for ¹⁵N protein labeling using (¹⁵NH₄)₂HPO₄.

Conclusion

Diammonium Hydrogen Phosphate-¹⁵N₂ is more than a chemical reagent; it is a gateway to visualizing the dynamic and structural foundations of biology. Its utility in enabling precise metabolic flux analysis and high-resolution NMR spectroscopy makes it an essential component of the modern researcher's toolkit. By providing a reliable method for introducing the ¹⁵N stable isotope, it empowers scientists to answer fundamental questions in biochemistry and to accelerate the development of novel therapeutics.

References

  • Title: 15N Labeled Compounds Source: Isotope Science / Alfa Chemistry URL: [Link]

  • Title: Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo Source: Lirias URL: [Link]

  • Title: The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis Source: Stanford Chemicals URL: [Link]

  • Title: Simultaneous tracing of carbon and nitrogen isotopes in human cells Source: RSC Publishing URL: [Link]

  • Title: In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics Source: PubMed URL: [Link]

  • Title: A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome Source: PMC URL: [Link]

  • Title: Nitrogen-15 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: Nitrogen-15 tracing Source: Wikipedia URL: [Link]

  • Title: Quantification of metabolic activity from isotope tracing data using automated methodology Source: Nature URL: [Link]

  • Title: Diammonium hydrogen phosphate-15N2 | H9N2O4P | CID 44134541 Source: PubChem - NIH URL: [Link]

  • Title: DIAMMONIUM HYDROGEN PHOSPHATE Source: FAO.org URL: [Link]

  • Title: Diammonium phosphate Source: Wikipedia URL: [Link]

  • Title: CAS No : 7783-28-0| Chemical Name : Diammonium Hydrogen Phosphate Source: Pharmaffiliates URL: [Link]

  • Title: Diammonium hydrogen phosphate Source: OIV URL: [Link]

Sources

Solubility of Diammonium hydrogen phosphate-15N2 in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Diammonium Hydrogen Phosphate-¹⁵N₂

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diammonium Hydrogen Phosphate (DAP), with specific relevance to its isotopically labeled form, Diammonium Hydrogen Phosphate-¹⁵N₂ (DAP-¹⁵N₂). For the purposes of physical solubility, the properties of DAP and DAP-¹⁵N₂ are considered identical, as heavy-atom isotope substitution has a negligible effect on solubility characteristics.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who utilize ¹⁵N-labeled compounds in their work. We will cover the fundamental principles of solubility, present a detailed solubility profile in various solvents, provide a robust experimental protocol for solubility determination, and discuss key factors that influence solubility in a laboratory setting.

Introduction: The Critical Role of Solubility for DAP-¹⁵N₂

Diammonium Hydrogen Phosphate (DAP), (NH₄)₂HPO₄, is a highly water-soluble salt widely used in various fields, from agriculture as a fertilizer to a nutrient in yeast fermentation.[5][6] In advanced scientific research, particularly in metabolic studies, proteomics, and drug development, the isotopically labeled variant, DAP-¹⁵N₂, serves as an invaluable tool. It acts as a stable, non-radioactive tracer, allowing scientists to track the metabolic fate of nitrogen-containing compounds with high precision.

The efficacy and utility of DAP-¹⁵N₂ in any experimental system are fundamentally dependent on its solubility. Proper dissolution is paramount for ensuring accurate concentration measurements, achieving homogeneity in cell culture media, and enabling effective administration in preclinical studies. An incomplete understanding of its solubility can lead to significant experimental errors, including inaccurate dosing, precipitation in stock solutions, and poor bioavailability. This guide aims to provide the necessary data and procedural knowledge to mitigate these risks.

Physicochemical Principles of DAP Solubility

DAP is an ionic salt that readily dissociates in polar solvents, primarily water, into two ammonium ions (NH₄⁺) and one hydrogen phosphate ion (HPO₄²⁻). The high solubility in water is driven by strong ion-dipole interactions between these ions and polar water molecules.

Several factors govern its solubility:

  • Solvent Polarity: As a polar, ionic compound, DAP exhibits high solubility in polar solvents like water. Conversely, it is insoluble or poorly soluble in nonpolar organic solvents.[7][8][9]

  • Temperature: The dissolution of DAP in water is an endothermic process, meaning it absorbs heat from its surroundings.[10] In accordance with Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[10]

  • pH: The hydrogen phosphate ion (HPO₄²⁻) is part of the phosphate buffer system. The pH of the solution dictates the equilibrium between dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). A 1% aqueous solution of DAP is slightly alkaline, with a pH of approximately 8.[7][11] Significant changes in solution pH can alter the predominant ionic species and affect solubility.

Quantitative Solubility Profile of Diammonium Hydrogen Phosphate

The following table summarizes the solubility of DAP in water at various temperatures and in several common organic solvents. This data is critical for preparing stock solutions and designing experimental media.

SolventTemperature (°C)Solubility ( g/100 mL)Reference(s)
Water 0~57[12]
1057.5[8][9]
2058.8 - 69[6][13][14][15]
2569.5 - 71[8][11]
60173.3[10]
70106.7[9]
100106[13]
Ethanol AmbientInsoluble[7][8][9][13]
Methanol AmbientInsoluble[16][17]
Acetone AmbientInsoluble[7][8][9]
Ammonia (liquid) AmbientInsoluble[9]

Note: Solubility values can vary slightly between sources due to differences in measurement techniques and purity of the material.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for determining solubility is essential. The following method is based on the OECD Guideline 105, "Water Solubility," which employs the shake-flask method.[18][19][20][21] This protocol is a self-validating system designed to confirm that equilibrium has been reached.

Principle

An excess amount of DAP-¹⁵N₂ is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of DAP-¹⁵N₂ in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment
  • Diammonium Hydrogen Phosphate-¹⁵N₂ (of known purity)

  • Solvent of interest (e.g., deionized water, buffer)

  • Constant temperature orbital shaker or water bath

  • Calibrated thermometer

  • Centrifuge capable of temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrumentation (e.g., LC-MS for ¹⁵N detection, Ion Chromatography, or Headspace Gas Chromatography[22][23])

Step-by-Step Methodology
  • Preliminary Test: To estimate the approximate solubility and time to equilibrium, add an excess of DAP-¹⁵N₂ to a known volume of solvent in a flask. Agitate at the desired temperature and visually or analytically check the concentration at intervals (e.g., 2, 4, 8, 24 hours). Equilibrium is reached when the concentration no longer increases.

  • Definitive Test Preparation: Based on the preliminary test, weigh an amount of DAP-¹⁵N₂ that is at least five times the expected solubility into three separate flasks. This ensures an excess of solid material.

  • Equilibration: Add a precise volume of the solvent to each flask. Place the flasks in the constant temperature shaker set to the desired temperature (e.g., 20 ± 0.5 °C).[19] Agitate the flasks for a period 1.5 to 2 times longer than the equilibrium time determined in the preliminary test. A minimum of 24 hours is typical.

  • Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same temperature.

  • Sample Collection: Carefully draw the clear supernatant using a syringe. To remove any remaining particulates, pass the solution through a syringe filter. Causality Note: This filtration step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Analysis: Accurately dilute the filtered saturate and determine the concentration of the phosphate or ammonium ion using a validated analytical method. For ¹⁵N-labeled compounds, LC-MS is highly effective as it can specifically quantify the ¹⁵N-containing species.

  • Calculation: The solubility is calculated as the average concentration from the three replicate flasks. Results should be expressed in g/L, g/100 mL, or mol/L. The variation between the three results should be minimal.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Weigh excess DAP-¹⁵N₂ B Add precise volume of solvent A->B Combine in flask C Agitate at constant temperature (T₁) for >24h B->C D Allow solid to settle at T₁ C->D E Centrifuge aliquot at T₁ D->E F Filter supernatant (0.22 µm) E->F Isothermal G Prepare dilutions F->G H Quantify concentration (e.g., LC-MS) G->H I Calculate average solubility H->I

Caption: Experimental workflow for determining DAP-¹⁵N₂ solubility.

Conclusion

The solubility of Diammonium Hydrogen Phosphate-¹⁵N₂ is a fundamental property that dictates its successful application in research and development. It is highly soluble in water, with solubility increasing significantly with temperature, but it is insoluble in common non-polar organic solvents like ethanol and acetone.[7][8][9][10] For accurate and reproducible experimental outcomes, it is imperative that researchers prepare solutions within these established solubility limits and employ standardized protocols, such as the shake-flask method, to verify solubility in complex aqueous media like buffers or cell culture formulations. This guide provides the foundational data and methodologies to empower scientists to use DAP-¹⁵N₂ with confidence and precision.

References

  • ChemBK. (n.d.). Diammonium hydrogen phosphate. Retrieved from ChemBK. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diammonium hydrogen phosphate. PubChem Compound Database. Retrieved from [Link]

  • OIV. (2000). Diammonium hydrogen phosphate. International Oenological Codex. [Link]

  • Betakim Tekstil. (n.d.). Diammonium Phosphate. Retrieved from [Link]

  • PubMed. (2003). Determination of the solubility of inorganic salts by headspace gas chromatography. Retrieved from [Link]

  • Analytice. (2017). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Scribd. (n.d.). Systematic Analysis of Simple Inorganic Salts. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Diammonium phosphate. AERU. Retrieved from [Link]

  • Wikipedia. (n.d.). Diammonium phosphate. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Diammonium phosphate. AERU. Retrieved from [Link]

  • Crown Champion. (2025). How does temperature affect the solubility of Diammonium Phosphate? Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the solubility of inorganic salts by headspacegas chromatography. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIAMMONIUM PHOSPHATE. Retrieved from [Link]

  • Scribd. (n.d.). Inorganic salts. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2020). Determination of the Solubility of Ammonium Dihydrogen Phosphate in Water–Ethanol System at Different Temperatures from 283.2 to 343.2 K. [Link]

  • Biblioteka Nauki. (2002). Interpretation of isotope effects on the solubility of gases. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Solubility of Ammonium Dihydrogen Phosphate in Water–Ethanol System at Different Temperatures from 283.2 to 343.2 K. Retrieved from [Link]

  • Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and solution thermodynamics of ammonium dihydrogen phosphate in the water-methanol system. Retrieved from [Link]

  • ACS Publications. (2002). Isotope effects in solution thermodynamics: excess properties in solutions of isotopomers. Chemical Reviews. [Link]

  • Ataman Kimya. (n.d.). DIAMMONIUM PHOSPHATE. Retrieved from [Link]

  • NIST. (2009). IUPAC - NIST Solubility Data Series 66. Ammonium Phosphates. [Link]

  • ResearchGate. (2025). Solubility Determination of Ammonium Dihydrogen Phosphate in Four Binary Solvents. Retrieved from [Link]

  • MDPI. (2019). Investigation of the Optical, Physical, and Chemical Interactions between Diammonium Hydrogen Phosphate (DAP) and Pigments. [Link]

  • PubMed. (2023). Solubility Equilibrium Isotope Effects of Noble Gases in Water: Theory and Observations. [Link]

  • BazTech. (2002). Interpretation of isotope effects on the solubility of gases. Nukleonika. [Link]

  • ResearchGate. (2025). Interpretation of isotope effects on the solubility of gases. Retrieved from [Link]

  • Mosaic Crop Nutrition. (n.d.). Diammonium Phosphate. Retrieved from [Link]

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Commercial Suppliers and Applications of High-Purity Diammonium Hydrogen Phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, commercial landscape, and application protocols for Diammonium hydrogen phosphate-15N2 ((¹⁵NH₄)₂HPO₄), a specialized stable isotope reagent used primarily in biomolecular NMR and metabolic tracking.

Technical Guide & Whitepaper

Executive Summary

Diammonium hydrogen phosphate-15N2 (DAP-15N) is a high-value stable isotope labeled compound serving as a dual-purpose source of nitrogen (¹⁵N) and phosphate buffering in biological research. While Ammonium Chloride-15N (¹⁵NH₄Cl) is the standard nitrogen source for E. coli minimal media, DAP-15N is critical for yeast fermentation (e.g., Pichia pastoris, Saccharomyces cerevisiae) , specialized bacterial high-density cultures, and agricultural tracing where simultaneous nitrogen availability and pH buffering are required.

This guide analyzes the commercial supply chain, defines "high-purity" in the context of isotopic enrichment, and provides a validated protocol for its use in protein expression.

Technical Specifications & Purity Criteria

For structural biology (NMR) and mass spectrometry applications, "purity" is twofold: Isotopic Enrichment and Chemical Purity .

SpecificationRequirementImpact on Research
Isotopic Enrichment ≥ 98 atom % ¹⁵N Lower enrichment (<98%) leads to signal dilution in NMR spectra (lower S/N ratio) and complex mass isotopomer distributions in MS.
Chemical Purity ≥ 98% (Titration) Impurities (e.g., trace metals like Fe, Cu) can cause paramagnetic relaxation enhancement (PRE) in NMR, broadening peaks and destroying data quality.
Water Content Anhydrous / Low Moisture DAP is hygroscopic. Excess water leads to weighing errors, resulting in incorrect nitrogen-to-carbon ratios in minimal media.
CAS Number 287488-11-3 Unique identifier for the ¹⁵N₂ labeled species (Unlabeled CAS: 7783-28-0).
Formula Weight 134.04 g/mol vs. 132.06 g/mol for unlabeled. Critical for stoichiometric calculations.

Commercial Supplier Landscape

The market for high-purity DAP-15N is consolidated among major stable isotope manufacturers. Unlike commodity chemicals, this reagent is often produced on-demand or stocked in small quantities due to its specialized nature.

Primary Suppliers
SupplierProduct CodeEnrichmentGrade / Notes
Sigma-Aldrich (Merck) 488755 98 atom % ¹⁵NResearch Grade. The most readily available catalog item. Ships globally.
Sigma-Aldrich (Merck) 730084 10 atom % ¹⁵NAgricultural Grade. Low enrichment for field tracing. Not for NMR.
Cambridge Isotope Labs (CIL) Inquire≥ 98 atom % ¹⁵NCIL is a market leader but often lists DAP-15N under custom synthesis or bulk salts. Contact for "Ammonium Phosphate Dibasic-15N2".
Silantes Custom≥ 98 atom % ¹⁵NSpecializes in labeled biomolecules (DNA/RNA).[1] Excellent source for GMP-grade custom synthesis if required for clinical trials.
CortecNet Inquire≥ 98 atom % ¹⁵NEuropean distributor; often repackages high-quality isotopes for NMR community.
Decision Matrix: Choosing a Supplier
  • For Routine Protein NMR: Use Sigma (488755) due to standardized QC and immediate catalog availability.

  • For Clinical/GMP Production: Contact Silantes or CIL for a custom quote requiring a Certificate of Analysis (CoA) with trace metal profiling.

  • For Agricultural Tracing: Use Sigma (730084) or bulk industrial suppliers (e.g., Taiyo Nippon Sanso) where 10% enrichment is sufficient and cost-effective.

Technical Workflow: From Isotope to Structure

The following diagram illustrates the critical path of DAP-15N in a structural biology pipeline, highlighting where quality control failures can compromise the final data.

G Raw Raw Material (15NH3 + H3PO4) Synthesis Synthesis & Purification (Crystallization) Raw->Synthesis QC Quality Control (MS: Enrichment >98% Titration: Purity >99%) Synthesis->QC QC->Synthesis Fail (Recrystallize) Media Media Prep (Buffered Yeast Nitrogen Base) QC->Media Pass Growth Fermentation (Pichia/Saccharomyces) Media->Growth NMR NMR Data Acquisition (1H-15N HSQC) Growth->NMR

Figure 1: Value chain of Diammonium hydrogen phosphate-15N2 in structural biology.

Application Protocol: Labeled Yeast Nitrogen Base (YNB)

While E. coli typically uses ¹⁵NH₄Cl, yeast expression systems (Pichia pastoris, Saccharomyces cerevisiae) require a buffered nitrogen source to prevent rapid acidification of the media. DAP-15N is the superior choice here.

Protocol: Preparation of ¹⁵N-Enriched YNB Media

Objective: Create 1 Liter of 10X YNB Stock without Amino Acids/Ammonium Sulfate (to be replaced by DAP-15N).

Reagents:
  • DAP-15N: 10.0 g (Replaces standard Ammonium Sulfate).

  • YNB w/o Amino Acids & Ammonium Sulfate: 1.7 g (Difco/BD or Sigma Y1251).

  • Carbon Source: ¹³C-Glucose (for double labeling) or Glucose (unlabeled).

  • Buffer: 100 mM Potassium Phosphate (pH 6.0).

Step-by-Step Methodology:
  • Dissolution (Base): Dissolve 1.7 g of YNB (w/o AA/AS) in 900 mL of Milli-Q water.

  • Nitrogen Addition: Add 10.0 g of Diammonium hydrogen phosphate-15N2 .

    • Note: Standard YNB uses 5g/L Ammonium Sulfate.[2] DAP provides nitrogen and phosphate.[3][4] The dosage of 10g ensures nitrogen excess for high-density growth.

  • pH Adjustment (Critical): DAP is slightly alkaline (pH ~8 in solution). Adjust pH to 6.0 using Phosphoric Acid (H₃PO₄) or KOH.

    • Warning: Do not use HCl if avoiding chloride ions is the goal of using DAP.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane .

    • Do NOT Autoclave: DAP can decompose to release ammonia at high temperatures, altering the isotopic concentration.

  • Storage: Store at 4°C in the dark.

Protocol Visualization

Protocol Start Start: Media Formulation Weigh Weigh 10g DAP-15N (Hygroscopic - Work Fast) Start->Weigh Dissolve Dissolve in 900mL Milli-Q Water Weigh->Dissolve CheckPH Check pH (Likely ~8.0) Dissolve->CheckPH Adjust Adjust pH to 6.0 (Use H3PO4) CheckPH->Adjust Filter Filter Sterilize (0.22 µm) Adjust->Filter Store Store 4°C Filter->Store

Figure 2: Workflow for preparing heat-sensitive ¹⁵N-labeled yeast media.

Troubleshooting & Handling

  • Hygroscopicity: DAP-15N absorbs atmospheric moisture. Always weigh in a glove box or dry environment. If the powder clumps, the effective molecular weight has changed (due to water), leading to under-dosing of nitrogen.

  • Ammonia Loss: At pH > 8.0, ammonium converts to ammonia gas (NH₃). Keep media pH < 7.5 during storage to prevent isotopic loss.

  • Precipitation: When mixing with Magnesium Sulfate (MgSO₄) in minimal media, add MgSO₄ after dilution to prevent the formation of insoluble Magnesium Ammonium Phosphate (Struvite).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44134541, Diammonium hydrogen phosphate-15N2. Retrieved from [Link]

  • Gardner, K. H., & Kay, L. E. (1998).[5] The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27(1), 357-406.[5]

  • Wickerham, L. J. (1951). Taxonomy of Yeasts. U.S. Dept.[6] Agric. Tech. Bull. No. 1029. (Foundational reference for Yeast Nitrogen Base formulation).

Sources

Safety and Handling Guidelines for Diammonium Hydrogen Phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Diammonium hydrogen phosphate-15N2 (


)
CAS No:  287488-11-3 (Labeled) / 7783-28-0 (Unlabeled)
Audience:  Structural Biologists, NMR Spectroscopists, Metabolic Engineers

Executive Summary & Technical Profile

Diammonium hydrogen phosphate-15N2 (DAP-15N) is a high-value stable isotope reagent primarily utilized as the sole nitrogen source in minimal media for the expression of uniformly 15N-labeled proteins in E. coli. While its chemical toxicity profile is low (comparable to common fertilizer components), its handling requirements are stringent due to the high cost of isotopic enrichment (>98% 15N) and the risk of isotopic dilution or hydrolytic degradation.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to address the "Isotope Integrity Paradox" : the reagent is chemically robust but experimentally fragile. A minor handling error—such as atmospheric moisture absorption—can alter the stoichiometry of minimal media, leading to poor bacterial growth and failed NMR experiments.

Physicochemical Data Table
PropertyValueRelevance to Protocol
Formula

Provides 2 moles of

per mole of salt.
Molecular Weight ~134.04 g/mol Critical: Must be used for stoichiometric calculations (approx. 1.5% heavier than unlabeled DAP).
Solubility ~690 g/L (20°C)Highly soluble; prepare stock solutions immediately before use to prevent precipitation in complex media.
pH (1% Soln) 7.7 – 8.3Slightly alkaline; can shift media pH if not buffered correctly.
Hygroscopicity Moderate to HighAbsorbs atmospheric water; alters effective mass if container is left open.
Decomposition >155°CReleases

gas. Do not autoclave dry solid.

Safety Assessment (HSE)

While DAP-15N is not classified as a high-hazard substance under GHS (often "Not Classified" or "Skin/Eye Irritant 2"), standard laboratory hygiene is non-negotiable to prevent biological contamination of the stock.

Hazard Identification
  • Inhalation: Dust may cause respiratory tract irritation.[1]

  • Chemical Incompatibility:

    • Strong Bases: Contact releases ammonia gas (

      
      ).
      
    • Magnesium/Strong Oxidizers: Potential for violent reaction.[2]

    • Heat: Decomposes above 155°C, releasing toxic/irritating fumes (

      
      , 
      
      
      
      ,
      
      
      ).[3]
Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 dust mask if weighing large quantities outside a fume hood (though a hood is recommended to protect the sample from humidity).

  • Skin/Eye: Nitrile gloves and safety glasses with side shields.

Handling & Storage: The "Gold Standard" Protocol

The primary risk in handling DAP-15N is not safety, but isotopic dilution and hygroscopicity . Water absorption adds undefined mass, causing you to under-dose nitrogen in defined media, stalling cell growth.

Storage Hierarchy
  • Primary Container: Original manufacturer amber glass/HDPE bottle with a Parafilm seal.

  • Secondary Environment: Desiccator cabinet maintained at <20% relative humidity.

  • Temperature: Ambient (15–25°C) is acceptable; refrigeration (4°C) is preferred only if the container is allowed to equilibrate to room temperature before opening to prevent condensation.

The "Zero-Loss" Weighing Protocol
  • Step 1: Equilibrate reagent to room temperature (if refrigerated) for 30 minutes.

  • Step 2: Clean the balance area. Use an anti-static gun on the weighing boat to prevent powder scattering.

  • Step 3: Open the container only inside a low-humidity environment or flow hood.

  • Step 4: Weigh the exact amount required. Do not return excess material to the stock bottle. Dissolve excess in water and dispose or store as a liquid stock (if stable).

  • Step 5: Immediately reseal the stock bottle with Parafilm.

Experimental Workflow: Modified M9 Media Preparation

Standard M9 media often uses


. If substituting with DAP-15N, you must account for the phosphate contribution to avoid precipitating metal co-factors (Mg, Ca).

Mechanistic Insight: DAP-15N provides both Nitrogen and Phosphate.

  • Standard M9 requires ~18.7 mM

    
    .
    
  • Since DAP provides two ammonium ions, you need half the molar concentration compared to

    
    .
    
  • The phosphate buffer capacity of M9 is high (approx 64g

    
     + 15g 
    
    
    
    per liter), so the extra phosphate from DAP is usually negligible, but pH adjustment is mandatory.
Workflow Visualization: M9 Media Integration

M9_Preparation cluster_0 Component Preparation cluster_1 Sterilization Decision Salts 5x M9 Salts (No Nitrogen) (Na2HPO4, KH2PO4, NaCl) Autoclave Autoclave 5x Salts (121°C, 15 min) Salts->Autoclave DAP DAP-15N Stock (Dissolve in dH2O) Filter Filter Sterilize DAP-15N (0.22 µm syringe filter) DAP->Filter DO NOT AUTOCLAVE (Ammonia Loss Risk) Additives Trace Metals, MgSO4, CaCl2 (Sterile Filtered) Mix Combine in Laminar Flow Hood (Aseptic Technique) Additives->Mix Autoclave->Mix Filter->Mix Check Check pH (Target 7.0 - 7.4) Mix->Check Adjust Adjust pH (Use dilute HCl/NaOH) Check->Adjust pH Drift Final Ready-to-Use 15N-M9 Media Check->Final pH OK Adjust->Final

Figure 1: Critical path for incorporating Diammonium hydrogen phosphate-15N2 into minimal media. Note the separate sterilization path to prevent thermal degradation of the isotope source.

Detailed Protocol Steps
  • Base Salts: Prepare 5x M9 salts without any nitrogen source. Autoclave.

  • Nitrogen Source (DAP-15N):

    • Calculate mass: To achieve ~1 g/L equivalent of

      
       (18.7 mM N), use 1.24 g/L of DAP-15N  (provides ~18.7 mM N).
      
    • Dissolve DAP-15N in a small volume of deionized water.

    • Filter sterilize using a 0.22 µm filter.[4][5][6] Do not autoclave DAP-15N , as heat can drive off

      
       at neutral/alkaline pH.
      
  • Assembly: Mix autoclaved salts, sterile water, filtered DAP-15N, glucose, and trace metals (Mg, Ca, Vitamins) in a sterile flask.

  • pH Check: DAP is slightly alkaline. Verify final pH is 7.0–7.4.

Waste Management & Sustainability

Given the cost of 15N isotopes, waste management focuses on recovery rather than just disposal.

  • Disposal: Unused dilute media can be disposed of down the drain with excess water (non-hazardous).

  • Recycling (Advanced): For large-scale fermentations, the supernatant can be treated with strong base (NaOH) to convert remaining

    
     to 
    
    
    
    gas, which is then trapped in acid (HCl) to regenerate
    
    
    . This is cost-effective only for multi-liter campaigns.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44134541, Diammonium hydrogen phosphate-15N2. Retrieved from [Link]

  • Carl Roth GmbH. Safety Data Sheet: di-Ammonium hydrogen phosphate.[7] Retrieved from [Link]

  • Vanderbilt University. Expression Protocol in M9 Minimal Media. Retrieved from [Link]

  • Mosaic Crop Nutrition. Diammonium Phosphate (DAP) Safety Data Sheet. Retrieved from [Link]

Sources

Advanced Isotopic Labeling: The Strategic Shift from Natural Abundance to Enriched Diammonium Hydrogen Phosphate-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of structural biology and fragment-based drug discovery (FBDD), the detection limit of Nitrogen-15 (


) is a critical bottleneck. While natural abundance 

(0.366%) allows for specific, low-cost applications in soil science and small-molecule purity analysis, it is wholly insufficient for biomolecular NMR.

This guide details the technical imperative for shifting to Diammonium hydrogen phosphate-


 (DAP-

)
enrichment. By increasing the isotope population from <0.4% to >98%, researchers unlock the sensitivity required for Heteronuclear Single Quantum Coherence (HSQC) experiments, enabling the structural elucidation of proteins and the mapping of ligand binding sites with atomic resolution.

Part 1: The Physics of Sensitivity

The utility of nitrogen in NMR is governed by the gyromagnetic ratio (


) and natural abundance. 

has a negative

(

), which is roughly 10-fold lower than that of protons (

).
The Sensitivity Gap

The signal-to-noise ratio (SNR) in NMR is proportional to:



Where:
  • 
     = Number of spins (Concentration 
    
    
    
    Isotopic Abundance )
  • 
     = Gyromagnetic ratio
    
  • 
     = Number of Scans
    

At natural abundance (0.366%), the term


 is vanishingly small. To achieve the same SNR as a 98% enriched sample, a natural abundance experiment would require approximately 

times more scans. This transforms a 20-minute HSQC experiment into a multi-year acquisition, which is physically impossible due to sample degradation and hardware instability.
Magnetization Transfer Logic

To overcome the low


 of 

, we utilize the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence. This transfers magnetization from the sensitive

to the insensitive

and back, boosting sensitivity by a factor of

. However, this transfer only works if the nitrogen atoms are

.

INEPT_Flow cluster_enrichment Critical Dependency: Enrichment > 98% H_Start 1H Magnetization (High Sensitivity) J_Coupling Scalar Coupling (J-Evolution) H_Start->J_Coupling 90°x Pulse N_Transfer 15N Polarization (Enriched Nuclei Only) J_Coupling->N_Transfer INEPT Transfer Chem_Shift Chemical Shift Encoding (t1) N_Transfer->Chem_Shift Evolution Detection 1H Detection (FID) Chem_Shift->Detection Reverse INEPT

Figure 1: The INEPT magnetization transfer pathway. The central transfer step fails at natural abundance due to the scarcity of


 pairs.

Part 2: The Reagent: Diammonium Hydrogen Phosphate-

While


 is the standard nitrogen source for M9 minimal media, Diammonium hydrogen phosphate-

(DAP-

)
offers distinct advantages in high-density fermentation and specific buffering conditions.
Chemical Profile[1][2][3][4][5]
  • Formula:

    
    
    
  • CAS Number: 287488-11-3 (Enriched)

  • Molecular Weight: ~134.04 g/mol (Enriched) vs 132.06 g/mol (Natural)

  • Solubility: High (>500 g/L), ensuring no precipitation in concentrated feed stocks.

  • Role: Dual source of Nitrogen (2 moles per mole of salt) and Phosphate (buffering).

Strategic Advantage

In high-cell-density cultures (HCDC), pH control and phosphate depletion are limiting factors. DAP-


 decouples nitrogen supply from chloride accumulation (which can be toxic at high concentrations) and bolsters the buffering capacity of the medium, sustaining the log-phase growth required for optimal protein induction.

Part 3: Protocol: High-Yield Expression in E. coli

This protocol describes the production of uniformly labeled


 proteins using a modified M9 medium with DAP-

.
Reagents
  • M9 Salts (10X): 60g

    
    , 30g 
    
    
    
    , 5g
    
    
    per liter.
  • Nitrogen Source: 1.0 g/L Diammonium hydrogen phosphate-

    
     (replaces 
    
    
    
    ).
  • Carbon Source: 4 g/L Glucose (unlabeled for

    
    -only, or 
    
    
    
    -glucose for double labeling).
  • Trace Elements:

    
    , 
    
    
    
    , Thiamine, Biotin.
Step-by-Step Workflow
  • Pre-Culture (LB Media):

    • Inoculate a single colony into 5 mL LB + Antibiotic.

    • Incubate at 37°C, 250 rpm for 6-8 hours. Do not grow overnight to saturation to prevent metabolic lag.

  • Adaptation Phase (Critical):

    • Pellet LB cells (3000g, 5 min) to remove rich media.

    • Resuspend in 10 mL of M9 Minimal Media (containing DAP-

      
      ).
      
    • Incubate overnight at 37°C. This forces the bacteria to adapt their metabolic machinery to synthesize amino acids using only the

      
       source.
      
  • Production Culture:

    • Inoculate 1 L of fresh M9 + DAP-

      
       with the 10 mL overnight adapter culture.
      
    • Grow to

      
      .
      
  • Induction:

    • Cool culture to 18-25°C (to promote proper folding).

    • Add IPTG (0.5 - 1.0 mM).

    • Express for 16-20 hours.

  • Harvest:

    • Pellet cells (6000g, 15 min).

    • Flash freeze in liquid nitrogen.

Expression_Workflow cluster_0 Day 1: Adaptation cluster_1 Day 2-3: Production LB LB Pre-culture (Rich Media) Wash Pellet & Wash (Remove 14N) LB->Wash M9_Adapt M9 Adaptation (15N Source) Wash->M9_Adapt Inoculation Inoculate 1L M9 DAP-15N2 M9_Adapt->Inoculation Growth Growth to OD 0.8 (Log Phase) Inoculation->Growth Induction Induction (IPTG) 18°C Overnight Growth->Induction Harvest Harvest & Lysis Induction->Harvest

Figure 2: Workflow for high-yield protein expression ensuring 100% isotope incorporation.

Part 4: Comparative Analysis

The following table contrasts the operational realities of using Natural Abundance versus Enriched DAP-


.
FeatureNatural Abundance (

)
Enriched DAP-

(

)
Primary Application Soil tracing, fertilizer fate, small molecule purity.Protein NMR, Metabolomics, FBDD.
Detection Method IRMS (Isotope Ratio Mass Spec) or ultra-long NMR.2D/3D NMR (

-HSQC, HNCA).
NMR Sensitivity Baseline (1x).~300x Signal Enhancement.
Acquisition Time Days (for concentrated small molecules).Minutes (for 0.1 mM protein).
Cost Negligible (Standard Reagents).High (~$100/g for enriched salt).[1]
Data Output Bulk isotope ratios (

).
Atomic-resolution structural data.

Key Insight: There is no "middle ground" for protein NMR. Natural abundance is physically incapable of providing the signal coherence required for multidimensional experiments. The cost of the enriched reagent is offset by the ability to acquire data that is otherwise impossible to observe.

Part 5: Advanced Application in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The primary commercial driver for


 enrichment is SAR by NMR  (Structure-Activity Relationships). In this workflow, a library of small molecule "fragments" is screened against a 

-labeled protein target.
  • The Reference: A

    
    -HSQC spectrum of the apo-protein acts as a "fingerprint," with each amide peak corresponding to a specific amino acid residue.
    
  • The Screen: Fragments are added to the protein solution.

  • The Hit: Binding events cause changes in the chemical environment of residues at the binding site, resulting in Chemical Shift Perturbations (CSPs) —peaks moving in the spectrum.

This method is highly sensitive to weak interactions (


 range) that other techniques (SPR, ITC) often miss, making enriched DAP-

a cornerstone reagent in modern pharmaceutical research.

FBDD_Logic cluster_result Outcome Protein 15N-Labeled Target Protein Complex Protein-Ligand Complex Protein->Complex + Ligand Fragment Small Molecule Fragment Fragment->Complex Spectrum HSQC Spectrum (Peak Shift) Complex->Spectrum NMR Detection

Figure 3: Logical flow of Fragment-Based Drug Discovery using 15N-labeled proteins.

References

  • Sigma-Aldrich. Diammonium-15N2 hydrogen phosphate, 98 atom % 15N - Product Specification.

  • National Institutes of Health (NIH) - PubChem. Diammonium hydrogen phosphate-15N2 | H9N2O4P | CID 44134541.

  • EMBL Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli.

  • Frontiers in Microbiology. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization.

  • Cambridge Isotope Laboratories. Ammonium Chloride (15N, 99%) Product Page.

Sources

Theoretical Basis and Application of Diammonium Hydrogen Phosphate-15N2 in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Scientists, Metabolic Engineers, and Drug Development Professionals Subject: Advanced Isotopic Labeling Strategies using



Executive Summary

Stable isotope tracing is the gold standard for elucidating metabolic fluxes in biological systems. While


-Ammonium Chloride (

) has historically been the default nitrogen source for microbial and cell culture labeling, Diammonium Hydrogen Phosphate-15N2 (DAP-15N,

) offers distinct stoichiometric and physicochemical advantages. This guide delineates the theoretical basis for selecting DAP-15N in high-density fermentation and metabolic flux analysis (MFA), focusing on its dual-nutrient delivery, buffering capacity, and superior atom economy in nitrogen assimilation pathways.

Theoretical Basis of Incorporation

Physicochemical Properties and Stoichiometry

Unlike ammonium chloride, which provides a 1:1 molar ratio of nitrogen to salt, DAP-15N provides two moles of metabolically active nitrogen and one mole of phosphate per formula unit. This 2:1 stoichiometry fundamentally alters the media formulation strategy, particularly in minimal media (e.g., M9) where phosphate buffering is critical.

PropertyAmmonium Chloride (

)
Diammonium Phosphate (

)
Nitrogen Molar Ratio 1:12:1 (Higher N density)
Counter-ion Chloride (

) - Inert/Salinity stress
Phosphate (

) - Bioactive/Buffering
pH Effect (Post-Uptake) Acidifying (

release)
Buffering (Proton acceptor)
Atom Economy LowerHigher (Dual nutrient utilization)
Mechanism of Nitrogen Assimilation

The efficiency of DAP-15N relies on the cellular preference for ammonium (


) as the primary nitrogen source. Upon dissociation, 

is transported into the cell via Ammonium Transporters (AmtB in E. coli, AMTs in plants) and assimilated via two primary pathways.
The GS-GOGAT Pathway (High Affinity)

Under nitrogen-limiting conditions (typical in labeling studies to maximize enrichment), the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) cycle is the dominant route.

  • GS: Condenses

    
     with Glutamate to form Glutamine-5-
    
    
    
    .
  • GOGAT: Transfers the amide nitrogen from Glutamine to

    
    -Ketoglutarate, producing two molecules of Glutamate-2-
    
    
    
    .
The GDH Pathway (Low Affinity)

Under high ammonium concentrations (facilitated by the high solubility of DAP), Glutamate Dehydrogenase (GDH) can directly aminating


-Ketoglutarate to Glutamate, though this is energetically less favorable.
Pathway Visualization

The following diagram illustrates the flow of


 from DAP into the central nitrogen metabolism.

NitrogenAssimilation DAP DAP-15N (Extracellular) NH4_Int 15NH4+ (Intracellular) DAP->NH4_Int Transport (AmtB) Glu Glutamate (15N) NH4_Int->Glu GDH (Low Affinity) Gln Glutamine (15N) NH4_Int->Gln GS (ATP->ADP) Glu->Gln Substrate Biomass Proteins/Nucleotides (15N Labeled) Glu->Biomass Transamination Gln->Glu GOGAT (NADPH) Gln->Biomass Transamination aKG a-Ketoglutarate aKG->Glu Substrate

Caption: Flux of Nitrogen-15 from Diammonium Phosphate into central metabolism via GS/GOGAT and GDH pathways.

Experimental Applications

High-Density Protein Expression (NMR)

In structural biology, uniform labeling of proteins is required for NMR spectroscopy. DAP-15N is superior to ammonium chloride in high-density fermentations because the phosphate counter-ion prevents the rapid acidification of the medium often seen with chloride salts, thereby extending the induction phase and increasing protein yield.

Metabolic Flux Analysis (MFA)

In drug development, MFA is used to determine how a drug alters cellular metabolism. Using DAP-15N allows researchers to trace nitrogen partitioning between amino acid synthesis and nucleotide biosynthesis (critical in oncology) without the confounding effects of phosphate depletion.

Validated Protocol: Preparation of DAP-Optimized M9 Medium

This protocol replaces standard Ammonium Chloride with Diammonium Hydrogen Phosphate-15N2. It is self-validating: the pH stability of the culture serves as the checkpoint for correct formulation.

Reagents
  • Nitrogen Source: Diammonium Hydrogen Phosphate-15N2 (

    
     atom 
    
    
    
    ).
  • Base Salts:

    
    , 
    
    
    
    ,
    
    
    .
  • Carbon Source: Glucose (or

    
    -Glucose for double labeling).
    
  • Supplements:

    
    , 
    
    
    
    , Thiamine.
Step-by-Step Methodology
  • Calculate Stoichiometry:

    • Standard M9 uses

      
      
      
      
      
      (
      
      
      Nitrogen).
    • To match Nitrogen load using DAP (

      
       for labeled):
      
      
      
      
      
      
      
      
  • Buffer Adjustment (Critical Step):

    • Since DAP adds phosphate (

      
      ), reduce the standard 
      
      
      
      in the M9 recipe by an equivalent molar amount to maintain osmolarity and pH balance.
  • Preparation Workflow:

StepActionMechanism/Rationale
1 Dissolve


,


,


in

ddH2O.
Creates the phosphate buffer backbone.
2 Add

DAP-15N.
Introduces the isotopic tracer and supplementary buffer.
3 Adjust pH to 7.4 using NaOH/HCl.Ensures optimal AmtB transport activity.
4 Autoclave (

, 15 min).
Sterilization.
5 Add sterile filtered

(

),

(

), Glucose (

).
Prevents precipitation of magnesium phosphates during heating.
  • Validation:

    • Inoculate with E. coli (1:100 dilution).

    • Monitor

      
      .[1][2]
      
    • Checkpoint: If pH drops below 6.8 before

      
      , the phosphate buffering was insufficient; increase initial buffer capacity.
      

Data Analysis & Interpretation

When analyzing Mass Spectrometry (MS) data from DAP-15N experiments, correct for the Mass Isotopomer Distribution (MID) .

Calculation of Fractional Enrichment

For a metabolite with


 nitrogen atoms, the mass shift will be observed in 

.


  • 
    : Intensity of the isotopomer with 
    
    
    
    labeled nitrogens.
  • 
    : Total number of nitrogen atoms in the molecule.
    

Note: Because DAP-15N provides a highly available nitrogen pool, enrichment levels in glutamine/glutamate typically reach


 within 2 cell doublings, faster than with nitrate-based sources.

References

  • Nitrogen Assimilation Pathways in Bacteria Source: Reitzer, L. (2003). Nitrogen assimilation and global regulation in Escherichia coli. Annual Review of Microbiology. [Link]

  • Optimized Protein NMR Labeling Protocols Source: Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[3][4][5] Journal of Biomolecular NMR. [Link]

  • Phosphate Feeding in High-Density Cultures Source: deZengotita, V. M., et al. (2000).[6] Phosphate feeding improves high-cell-concentration NS0 myeloma culture performance.[6] Biotechnology and Bioengineering. [Link]

  • Metabolic Flux Analysis using 15N Source: Yuan, J., et al. (2006). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols. [Link]

Sources

Exploratory Studies on the Applications of Diammonium Hydrogen Phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diammonium hydrogen phosphate-15N2 [


], often abbreviated as DAP-15N2 , represents a high-efficiency nitrogen donor for stable isotope labeling. Unlike the more common 

, DAP-15N2 provides a dual-nutrient payload (Nitrogen and Phosphorus), making it uniquely suited for metabolic flux analysis (MFA) in systems where N:P stoichiometry is critical, such as plant physiology and specific microbial fermentation processes.

This guide details the physicochemical properties, handling protocols, and specific applications of DAP-15N2 in biomolecular NMR , metabolic fluxomics , and agricultural tracing . It moves beyond standard recipes to explore the mechanistic reasons for selecting DAP-15N2 over other nitrogen sources.

Physicochemical Profile & Handling

To ensure experimental reproducibility, the specific properties of the isotope source must be accounted for in buffer calculations.

Technical Specifications
PropertySpecificationNotes
Chemical Formula

Contains two labeled N atoms per molecule.[1]
CAS Number 287488-11-3Specific to the

enriched form.
Molecular Weight ~134.04 g/mol Based on >98 atom%

enrichment.
Solubility High (

g/L at 20°C)
Dissolves endothermically.
pH (0.1 M solution) ~8.0Critical: More alkaline than

(pH ~5.5).
Isotopic Enrichment Typically >98% or 10%Select grade based on sensitivity requirements.
Preparation of Stock Solutions

Protocol 1: 1.0 M DAP-15N2 Stock

  • Weigh 1.34 g of DAP-15N2.

  • Dissolve in 8 mL of ultrapure water (Milli-Q, 18.2 MΩ·cm).

  • Critical Step: Measure pH. Unlike Ammonium Chloride, DAP is alkaline. Adjust pH to 7.0–7.4 using concentrated

    
     or 
    
    
    
    (phosphoric acid) to prevent precipitation of trace metals when added to media.
  • Adjust final volume to 10 mL .

  • Sterilize via 0.22 µm filtration . Do not autoclave concentrated ammonium salts at high pH to avoid ammonia off-gassing.

Application Module A: Recombinant Protein Labeling (NMR)

While


 is the standard for E. coli minimal media, DAP-15N2 is the preferred substrate when minimizing chloride ion concentration is necessary (e.g., for halophobic enzymes) or when studying phosphate-nitrogen coupled regulation.
The "Phosphate-Coupled" M9 Media Protocol

Standard M9 media uses high phosphate for buffering. When using DAP-15N2, you introduce significant phosphate (approx. 1 mole P for every 2 moles N). This protocol adjusts the buffer ratio to maintain pH stability without over-concentrating phosphate, which can chelate magnesium.

Target: Uniform


 labeling of a 25 kDa protein in E. coli BL21(DE3).

Reagents (Per Liter):

  • Carbon Source: 4 g Glucose (use

    
    -glucose for double labeling).
    
  • Nitrogen Source: 1.0 g DAP-15N2 (~15 mM N).

  • Buffer System: Modified M9 Salts (Reduced Phosphate).

  • Trace Elements:

    
    , 
    
    
    
    , Thiamine, Trace Metals mix.

Step-by-Step Workflow:

  • Buffer Preparation (Modified):

    • Dissolve 33.9 g

      
       and 15 g 
      
      
      
      in 900 mL water.
    • Note: This is standard M9 salt concentration. Since DAP-15N2 adds only ~7.5 mM phosphate (negligible compared to the ~64 mM in M9 salts), standard buffering capacity is maintained.

    • Autoclave salts separately from glucose and magnesium.

  • Nitrogen Addition (The Critical Variable):

    • Add 1.0 g DAP-15N2 (dissolved and filter-sterilized) to the cooled media (< 50°C).

    • Why? Adding DAP to hot media can cause ammonia volatilization, leading to isotope loss and lower labeling efficiency.

  • Induction & Harvest:

    • Inoculate at 1% v/v from an overnight preculture (grown in

      
       media to prevent dilution).
      
    • Induce with IPTG at

      
      .
      
    • Harvest after 4–12 hours depending on temperature.

Nitrogen Assimilation Pathway Visualization

Understanding how the


 from DAP enters the amino acid pool is vital for interpreting scrambling or dilution effects. The GS-GOGAT pathway is the primary entry point under ammonia-limited conditions.

NitrogenAssimilation DAP DAP-15N2 (Extracellular) NH4 15NH4+ (Intracellular) DAP->NH4 Transport (AmtB) Gln Glutamine (15N) NH4->Gln Glutamine Synthetase (GS) + Glu + ATP Glu Glutamate (15N) Glu->Gln Recycling AminoAcids Other Amino Acids (Transamination) Glu->AminoAcids Transaminases (e.g., AspC, TyrB) Gln->Glu GOGAT + α-KG + NADPH AlphaKG α-Ketoglutarate AlphaKG->Glu GDH (High NH4+ only)

Figure 1: The GS-GOGAT assimilation pathway.


 from DAP is first fixed into Glutamine, then transferred to Glutamate, which acts as the nitrogen donor for most other amino acids via transamination.

Application Module B: Metabolic Flux Analysis (MFA)

In metabolic engineering, DAP-15N2 is used to trace nitrogen flux in organisms that utilize urea cycle intermediates or specific phosphate-dependent pathways.

Experimental Design: Pulse-Chase Analysis

Objective: Determine the turnover rate of intracellular amino acid pools in Saccharomyces cerevisiae.

  • Steady State: Grow cultures in media with natural abundance

    
     until mid-log phase (
    
    
    
    ).
  • The Pulse:

    • Rapidly filter cells and wash with N-free media.

    • Resuspend in media containing 10 mM DAP-15N2 .

    • Maintain temperature strictly to avoid metabolic shock.

  • Sampling:

    • Extract 1 mL aliquots at

      
      .
      
    • Quenching: Immediately inject into -40°C Methanol (60% v/v) to stop enzymatic activity.

  • Analysis:

    • Lyse cells (bead beating).

    • Derivatize amino acids (e.g., chloroformate method).

    • Analyze via GC-MS or LC-MS/MS focusing on the M+1 (single N) and M+2 (double N, e.g., Gln, Asn, Lys) isotopologues.

Data Interpretation

The rate of


 incorporation into Glutamate vs. Glutamine provides the flux through the GS-GOGAT node. If DAP-15N2 is used, researchers must account for the concurrent phosphate uptake if using 

NMR or analyzing ATP/ADP ratios, as phosphate surges can alter metabolic rates.

Application Module C: Agricultural & Environmental Tracing

DAP is one of the world's most common fertilizers. The


-labeled variant is the "Gold Standard" for quantifying Nitrogen Use Efficiency (NUE) in crops.
Soil-Plant Transfer Protocol

Objective: Quantify the percentage of fertilizer nitrogen recovered by Zea mays (Maize).

Protocol:

  • Micro-plot Setup: Isolate a specific volume of soil (e.g., using PVC cylinders driven into the ground) to prevent lateral runoff.

  • Application:

    • Dissolve DAP-15N2 in water to simulate fertigation.

    • Apply at a rate equivalent to 100 kg N/ha.

    • Calculation: For 10 atom% excess DAP-15N2, ensure the total N mass matches field rates.

  • Harvest & Partitioning:

    • At maturity, separate plant into: Roots, Stem, Leaves, Grain.

    • Dry samples at 60°C to constant weight.

    • Grind to fine powder (<100 µm).

  • Isotope Ratio Mass Spectrometry (IRMS):

    • Combust samples to

      
       gas.
      
    • Measure

      
       relative to air standard.
      

Calculation of Nitrogen Derived from Fertilizer (Ndff):



Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Reaction between Phosphate (DAP) and

/

.
Add DAP-15N2 after autoclaving and cooling. Ensure Mg/Ca are added last or chelated.
Low Labeling Efficiency Dilution by atmospheric ammonia or unlabeled starter culture.Use a sealed culture system. Ensure preculture is grown in

media.
pH Drift DAP is alkaline; metabolism releases protons (if

uptake > anion uptake).
Increase buffering capacity (HEPES or higher Phosphate) or use pH-stat feeding.
Scrambling of Label High transaminase reversibility.In MFA, use shorter pulse times (< 1 min) to capture kinetic data before equilibrium.

References

  • Borah, K., et al. (2023). "One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux." Molecular Systems Biology. Link

  • Chae, P. S., et al. (2019). "A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density." Journal of Biomolecular NMR. Link

  • Sigma-Aldrich. (2024). "Diammonium-15N2 hydrogen phosphate Product Specification." Merck KGaA. Link

  • Yuan, J., et al. (2006). "Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy." Nature Protocols. Link

  • Vertex Pharmaceuticals. (2022). "Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes." Metabolites.[2][3] Link

Sources

Methodological & Application

Application Note: Protocol for 15N Isotopic Labeling of Soil Microorganisms using Diammonium Hydrogen Phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract & Scope

This protocol details the methodology for pulse-labeling soil microbial communities using Diammonium hydrogen phosphate-15N2 (


, hereafter 

N-DAP
). Unlike simple nitrate or ammonium salts, DAP provides a dual-nutrient pulse (N and P), frequently triggering rapid microbial activation in nutrient-limited soils.

Why this matters for Drug Development & Research:

  • Metabolic Competency: Distinguishes between dormant and metabolically active microbial populations (crucial for assessing biodegradation potential of small molecule drugs).

  • Nutrient Co-Limitation: Many soil biodegradation pathways are P-limited; DAP relieves this, allowing for a more accurate assessment of maximum biodegradation rates (

    
    ).
    

Experimental Design & Pre-Validation

Scientific Integrity Check: Before applying the tracer, you must characterize the soil to prevent osmotic shock or pH-induced volatilization, which invalidates the isotopic mass balance.

Soil Characterization (Pre-requisites)
ParameterMethodCritical Threshold / Target
Water Holding Capacity (WHC) GravimetricTarget 40–60% WHC for optimal microbial activity.
Background Total N Elemental AnalyzerRequired to calculate necessary

N enrichment (aim for >0.5 atom% excess).
Soil pH 1:2.5

Slurry
CRITICAL: DAP dissolution creates an alkaline microsite (pH > 8.0). If soil pH > 7.5, risk of

volatilization is high.
Tracer Calculations

To ensure detection by Isotope Ratio Mass Spectrometry (IRMS) without artificially altering the community structure, target a 1–5 atom%


N enrichment  of the total soil N pool.

Equation 1: Mass of


N-DAP required (

)

  • 
    : Total Nitrogen in soil (%)
    
  • 
    : Weight of soil (g)
    
  • 
    : Desired Atom Percent Excess (e.g., 0.02 for 2%)
    
  • 
    : Atom % 
    
    
    
    N in tracer (usually 98%)
  • 
    : Molecular Weights (DAP 
    
    
    
    132.06, N = 14)

Core Protocol: N-DAP Labeling & Incubation

Phase 1: Soil Preparation & Acclimatization

Rationale: Sieving homogenizes the sample but disrupts fungal networks. A "pre-incubation" restores equilibrium.

  • Sieve fresh soil (<2 mm) to remove stones and large roots.[1]

  • Adjust moisture to 40% WHC using deionized water.

  • Pre-incubate loosely covered at 20–25°C for 7 days. This stabilizes the respiration flush caused by sieving.

Phase 2: Tracer Application (The "Microsite" Control)

Expertise Note: DAP granules cause "hotspots." For microbial labeling, a solution application is superior for homogeneity.

  • Stock Solution: Dissolve

    
    N-DAP (98 atom%) in deionized water.
    
    • Concentration: Calculate to deliver 20–50

      
      g N / g soil (or agronomic rate equivalent) in a volume that brings soil to 60% WHC.
      
  • Application:

    • Spread soil in a thin layer (approx. 1 cm) on a tray.

    • Apply solution evenly using a fine-mist sprayer or pipette grid.

    • Crucial Step: Thoroughly mix soil with a spatula for 2 minutes.

  • Bulk Density Restoration: Pack soil into incubation vessels (e.g., 50 mL Falcon tubes or glass jars) to a bulk density of

    
     1.1–1.3 g/cm³.
    
Phase 3: Incubation
  • Seal vessels with parafilm (allows gas exchange, prevents moisture loss).

  • Incubate in the dark at 20°C.

  • Timepoints:

    • T = 24h: Rapid turnover (bacterial dominance).

    • T = 7d: Fungal incorporation and stabilization.

Extraction Protocol: Chloroform Fumigation-Extraction (CFE)

Trustworthiness: This method relies on a self-validating internal control (Non-Fumigated samples). If


, the microbial biomass is undetectable or the fumigation failed.
Workflow Diagram (Graphviz)

G cluster_0 Control Path (Non-Fumigated) cluster_1 Biomass Path (Fumigated) Soil Incubated Soil Sample (15N-DAP Labeled) Split Split Sample Soil->Split NF_Ext Immediate Extraction 0.5M K2SO4 Split->NF_Ext Subsample A Fum Chloroform Fumigation (24h, Vacuum) Split->Fum Subsample B NF_Filt Filter (Whatman 42) NF_Ext->NF_Filt Analysis Analysis: Total N + 15N Atom% (IRMS) NF_Filt->Analysis Fum_Evap Remove CHCl3 Fum->Fum_Evap Fum_Ext Extraction 0.5M K2SO4 Fum_Evap->Fum_Ext Fum_Filt Filter (Whatman 42) Fum_Ext->Fum_Filt Fum_Filt->Analysis Calc Calculation: Microbial Biomass N = (Fum - NonFum) / kEN Analysis->Calc

Caption: Workflow for Chloroform Fumigation-Extraction (CFE) to quantify 15N uptake in microbial biomass.

Detailed Steps:
  • Fumigation (Subsample B):

    • Weigh 10–20g moist soil into a glass beaker.

    • Place in a vacuum desiccator with a beaker of 30 mL ethanol-free chloroform (

      
      ).
      
    • Evacuate until

      
       boils vigorously (2 min), then seal under vacuum.
      
    • Incubate for 24 hours at 25°C.

    • Post-Fumigation: Release vacuum, remove

      
       beaker, and evacuate/vent the desiccator 3–5 times to remove all traces of chloroform vapor.
      
  • Extraction (Subsample A & B):

    • Add 0.5 M

      
        (ratio 1:4 or 1:5 w/v).
      
    • Shake on an orbital shaker (200 rpm) for 30 minutes .

    • Filter through Whatman No. 42 (or equivalent ashless filter) into acid-washed bottles.

  • Sample Prep for IRMS:

    • Freeze-dry a known volume of the extract (e.g., 10 mL).

    • Weigh the resulting salt residue into tin capsules for Elemental Analyzer-IRMS (EA-IRMS).

Data Analysis & Calculations

Atom Percent Excess (APE)

First, determine the abundance of


N in your extracts.


Note: Background is typically 0.3663% (atmospheric) or measured from a non-labeled soil control.
Microbial Biomass Nitrogen ( )

Calculate the total biomass nitrogen using the standard equation (Brookes et al., 1985):



  • 
     (Efficiency factor for extraction).
    
Recovery of N in Biomass ( )

This is the critical metric for tracing the DAP uptake.



  • 
    : Total Nitrogen content in extracts (
    
    
    
    g/g soil).
  • 
    : 
    
    
    
    N abundance in extracts.

Troubleshooting & Optimization (E-E-A-T)

IssueCausalityCorrective Action
Low

N Recovery
Ammonia VolatilizationDAP raises pH.[2] If soil pH > 7.5, seal vessels immediately or buffer the soil slightly with gypsum (

) to precipitate carbonates.
High Variance "Hotspot" LabelingDo not use granular DAP. Ensure the solution is applied via fine mist and mixed thoroughly.
Incomplete Fumigation Wet SoilsIf soil is waterlogged, chloroform vapor cannot penetrate. Reduce soil moisture to <50% WHC before fumigation if possible.
Interference High Nitrate BackgroundIf soil has high native

, the

signal is diluted. Pre-leach soil or increase tracer enrichment (e.g., use 10 atom% DAP).

References

  • Brookes, P. C., Landman, A., Pruden, G., & Jenkinson, D. S. (1985). Chloroform fumigation and the release of soil nitrogen: A rapid direct extraction method to measure microbial biomass nitrogen in soil. Soil Biology and Biochemistry. Link

  • Vance, E. D., Brookes, P. C., & Jenkinson, D. S. (1987). An extraction method for measuring soil microbial biomass C. Soil Biology and Biochemistry.[3] Link

  • ISO 14240-2:1997. Soil quality — Determination of soil microbial biomass — Part 2: Fumigation-extraction method. International Organization for Standardization.[4] Link

  • Rütting, T., et al. (2011). Advances in 15N-tracing experiments: new labelling and data analysis approaches. Biochemical Society Transactions. Link

Sources

Application Note: Precision Tracing of Nitrogen Metabolism using Diammonium Hydrogen Phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrogen metabolism is a critical determinant in cellular proliferation, particularly in oncology and bioprocess engineering. Diammonium hydrogen phosphate-15N2 (DAP-15N2) serves as a high-efficiency, inorganic nitrogen donor for tracing flux through the glutamine-glutamate axis and the urea cycle. This application note details a rigorous LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) protocol for quantifying 15N enrichment. We address the specific challenges of preventing isotopic scrambling during extraction, optimizing HILIC separation for polar amine retention, and calculating fractional enrichment using mass isotopomer distribution (MID) vectors.

Introduction: The DAP-15N2 Advantage

In drug development, particularly for metabolic inhibitors (e.g., glutaminase inhibitors), understanding the source and fate of nitrogen is essential. While organic tracers like 15N-Glutamine track specific amino acid uptake, Diammonium hydrogen phosphate-15N2 [(15NH4)2HPO4] provides a unique window into de novo nitrogen assimilation.

Upon dissolution, DAP-15N2 yields two moles of 15NH4+ per mole of salt. This free ammonium is rapidly assimilated via two primary gatekeepers:

  • Glutamine Synthetase (GS): Condenses 15NH4+ with Glutamate to form Glutamine-gamma-15N .

  • Glutamate Dehydrogenase (GDH): Reductively aminates

    
    -ketoglutarate to form Glutamate-alpha-15N .
    

Tracing this incorporation allows researchers to quantify the activity of nitrogen-scavenging pathways, which are often upregulated in aggressive tumors and optimizing titers in CHO cell bioprocessing.

Experimental Workflow

The following workflow outlines the critical path from cell culture labeling to data acquisition.

Workflow Labeling Pulse Labeling (DAP-15N2 Media) Quench Metabolism Quench (-80°C 80% MeOH) Labeling->Quench Rapid (<10s) Extract Biphasic Extraction (MeOH/H2O/CHCl3) Quench->Extract Cell Lysis LCMS HILIC-HRMS Analysis (Orbitrap/Q-TOF) Extract->LCMS Polar Phase Data Isotopologue Analysis LCMS->Data XIC Extraction

Figure 1: End-to-end workflow for 15N flux analysis. Critical control points include rapid quenching to prevent nitrogen scrambling and HILIC chromatography for retention of polar amino acids.

Protocol: Sample Preparation

Objective: Extract polar metabolites while halting enzymatic activity to preserve the isotopic fingerprint. Self-Validating Step: Spike samples with an internal standard (e.g., U-13C,15N-Valine) during extraction to monitor recovery efficiency.

Materials
  • Tracer: Diammonium hydrogen phosphate-15N2 (98%+ enrichment).

  • Quench Solution: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • Extraction Solvent: Chloroform (LC-MS grade).

Step-by-Step Methodology
  • Labeling Phase:

    • Replace standard growth media with media containing DAP-15N2 (typically 2–10 mM depending on cell density and buffering capacity).

    • Note: Ensure the media is phosphate-balanced if replacing standard phosphate sources with DAP.

  • Rapid Quenching (Crucial):

    • Aspirate media rapidly.

    • Immediately add 1 mL of -80°C Quench Solution (80% MeOH).

    • Causality: Enzymatic reactions (e.g., transaminases) continue at 4°C. -80°C solvent instantly denatures proteins and halts scrambling.

  • Extraction:

    • Scrape cells on dry ice.[1] Transfer to pre-chilled tubes.

    • Vortex vigorously for 30 seconds.

    • Add 400 µL pure water and 400 µL chloroform (to remove lipids that foul HILIC columns).

    • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Recovery:

    • Transfer the top aqueous layer (containing amino acids and nucleotides) to a new glass vial.

    • Dry under nitrogen stream at 30°C (avoid high heat to prevent hydrolysis).

    • Reconstitute in 50 µL Acetonitrile/Water (60:40) for LC-MS injection.

LC-MS/MS Method Parameters

Rationale: Amino acids and urea cycle intermediates are highly polar. Reverse-phase (C18) chromatography retains them poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust retention and separation of isomers (e.g., Leucine/Isoleucine).

Chromatographic Conditions
ParameterSetting
Column ZIC-pHILIC or Amide HILIC (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Carbonate, pH 9.0 (Buffer aids ionization of amino acids)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.15 mL/min
Column Temp 40°C
Gradient Table
Time (min)% B (Organic)Event
0.080Initial Hold
12.040Linear Gradient (Elute polars)
12.180Re-equilibration
20.080End Run
Mass Spectrometry (HRMS)
  • Mode: Positive/Negative Switching (Amino acids: Positive; TCA intermediates: Negative).

  • Resolution: 60,000 or higher (at m/z 200).

    • Why? To distinguish 15N peaks from potential background interferences, though 15N mass shift (+0.997 Da) is distinct, high resolution ensures accurate integration of isotopologue envelopes.

  • Scan Range: m/z 70 – 1000.

Data Analysis & Calculations

Quantifying enrichment requires analyzing the Mass Isotopomer Distribution (MID) . For a molecule with


 nitrogen atoms, the mass spectrum will show peaks at 

(unlabeled),

(one 15N), up to

.
Identify Isotopologues

For Glutamine (


, Monoisotopic Mass ~146.0691):
  • M+0: 146.0691 (Light)

  • M+1: 147.0661 (1 x 15N)

  • M+2: 148.0631 (2 x 15N)

Natural Abundance Correction

You must correct for the natural presence of 13C (1.1%) and 15N (0.37%). Without correction, natural M+1 signals will be misinterpreted as tracer incorporation.

  • Method: Use a correction matrix (e.g., IsoCor, Poludsu, or vendor software like TraceFinder/MassHunter) that solves linear equations based on the theoretical natural abundance of the molecule's formula.

Calculate Fractional Enrichment

After correction, calculate the fractional contribution of 15N:



  • 
    : Intensity of the isotopologue with 
    
    
    
    labeled nitrogens.
  • 
    : Total number of nitrogen atoms in the molecule.
    

Biological Pathway Visualization

Understanding where the 15N goes is vital for interpreting the data. The diagram below illustrates the flow of 15N from DAP into the metabolic network.

NitrogenFlux DAP DAP-15N2 (Extracellular) NH4 15NH4+ (Intracellular) DAP->NH4 Dissociation & Uptake Glu Glutamate (15N-alpha) NH4->Glu Reductive Amination (via GDH) Urea Urea (15N) NH4->Urea CPS1 Gln Glutamine (15N-gamma) Glu->Gln Amidation (via GS + 15NH4) Asp Aspartate (15N) Glu->Asp Transamination (via GOT) Ala Alanine (15N) Glu->Ala Transamination (via GPT) Asp->Urea Urea Cycle GS GS GDH GDH GOT GOT/AST GPT GPT/ALT

Figure 2: Nitrogen assimilation pathway. DAP-derived 15NH4+ enters via GDH (forming Glutamate) or GS (forming Glutamine). Transaminases (GOT, GPT) then distribute the 15N label to Aspartate and Alanine.

Troubleshooting & QC

  • Issue: Low Enrichment Signal.

    • Cause: High background ammonium in media.

    • Solution: Use dialyzed FBS (Fetal Bovine Serum) to remove unlabeled amino acids and ammonium prior to adding DAP-15N2.

  • Issue: Scrambling of Label.

    • Cause: Slow quenching allows GDH/Transaminases to equilibrate isotopes during harvest.

    • Solution: Ensure quench solvent is <-40°C and contact time is immediate.

  • Issue: Retention Time Drift.

    • Cause: HILIC columns are sensitive to salt and pH.

    • Solution: Re-equilibrate the column for at least 8 minutes between runs (see Gradient Table).

References

  • Yuan, J., et al. (2008). "Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics." Annual Review of Biochemistry. Link

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

  • Hiller, K., et al. (2009). "MetaboAnalyst: a web server for metabolomic data analysis and interpretation." Nucleic Acids Research. Link

  • Thermo Fisher Scientific. (2023). "LC-MS Analysis of Polar Metabolites using HILIC Separation." Application Note. Link

  • Agilent Technologies. (2022). "Metabolic Flux Analysis using MassHunter VistaFlux." Technical Overview. Link

Sources

NMR spectroscopy techniques for proteins labeled with Diammonium hydrogen phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity


-Labeling of Proteins for NMR using Diammonium Hydrogen Phosphate-15N2 

Executive Summary

This guide details the methodology for uniformly labeling recombinant proteins with


 using Diammonium hydrogen phosphate-15N2  [

] as the sole nitrogen source. While

is the traditional standard,

offers distinct advantages in specific high-density fermentation protocols and for proteins sensitive to high chloride concentrations. This protocol integrates modified M9 media preparation, expression optimization in E. coli, and downstream NMR acquisition strategies (HSQC, TROSY, and Relaxation) to ensure publication-quality spectral data.

Part 1: Scientific Rationale & Chemistry

The Dual Role of

In minimal media, the nitrogen source is the limiting factor for biomass generation. Diammonium hydrogen phosphate-15N2 serves a dual purpose:

  • Nitrogen Donor: It provides two moles of metabolically active

    
     per mole of salt, compared to one mole in 
    
    
    
    .
  • Buffering Agent: Unlike the acidic ammonium chloride, diammonium phosphate is slightly alkaline (pH ~8.0 in solution). Its phosphate group contributes to the buffering capacity of the M9 system, requiring precise pH adjustment during media formulation to prevent precipitation of micronutrients (specifically Magnesium and Calcium).

Stoichiometric Conversion

When adapting protocols from


, researchers must account for the molar nitrogen content.
  • Target Nitrogen Concentration: Standard M9 media typically requires ~18.7 mmol of Nitrogen per liter.

  • Mass Equivalence:

    • 1.0 g

      
      
      
      
      
      18.7 mmol N.
    • To achieve 18.7 mmol N using

      
      , you require ~9.35 mmol of the salt.
      
    • Calculation:

      
      .
      
    • Recommendation: Use 1.25 g/L of

      
       to replace 1.0 g/L of 
      
      
      
      .

Part 2: Experimental Protocol

Modified M9 Minimal Media Preparation (1 Liter)

Standard M9 salts are adjusted to accommodate the phosphate contribution from the label.

Reagents:

  • Nitrogen Source: 1.25 g

    
     (>98% atom % 
    
    
    
    ).
  • Carbon Source: 4.0 g Glucose (unlabeled for

    
    -only; 
    
    
    
    -glucose for double labeling).
  • Basal Salts (10x Stock):

    • 
      : 64 g[1][2]
      
    • 
      : 15 g[1][2][3]
      
    • 
      : 2.5 g[1][2][3]
      
    • Note: Do not add nitrogen source to the 10x stock.

  • Supplements:

    
     (1 mM), 
    
    
    
    (0.1 mM), Thiamine (1
    
    
    g/mL), Trace Metals (1x).[4]

Workflow:

  • Dissolution: Dissolve 1.25 g

    
     in 50 mL sterile Milli-Q water. Filter sterilize (0.22 
    
    
    
    m).[4][5] Do not autoclave the labeled salt, as ammonia can volatilize.
  • Base Media: Autoclave 900 mL water with the appropriate volume of 10x Basal Salts (100 mL).

  • Assembly: Once cooled to <50°C, aseptically add the filtered

    
     solution, glucose, Mg, Ca, and vitamins.
    
  • pH Check: Verify pH is 7.0–7.4. If drift occurs due to the diammonium phosphate, adjust with filtered 1M NaOH or HCl.

Expression Workflow (The "Adaptation" Strategy)

To maximize incorporation and minimize lag phase, E. coli must be adapted to the minimal media environment.

ExpressionWorkflow Colony Fresh Colony (LB Plate) PreCulture Pre-Culture 1 (2 mL LB, 6-8 hrs) Colony->PreCulture Adaptation Adaptation Culture (10 mL M9-15N, Overnight) Allows metabolic shift PreCulture->Adaptation 1:100 Dilution LargeScale Large Scale Expression (1L Modified M9-15N) Inoculate at OD600 ~0.05 Adaptation->LargeScale 1:50 Dilution Induction Induction (IPTG at OD600 0.6-0.8) 18-20°C for 16h LargeScale->Induction Monitor OD600 Harvest Harvest & Lysis (Centrifuge 5000g) Induction->Harvest

Figure 1: Step-by-step expression workflow emphasizing the metabolic adaptation step to prevent growth arrest in minimal media.

Part 3: Sample Preparation for NMR

The final NMR sample quality is defined by purity and stability.

ParameterSpecificationRationale
Protein Conc. 0.2 – 1.0 mMSufficient signal-to-noise (S/N) for 2D/3D experiments.
Buffer System 20-50 mM Phosphate or Tris (pH 6.0-7.5)Low ionic strength reduces RF heating and pulse width.
Salt (

)
< 150 mMHigh salt degrades probe Q-factor and sensitivity.
Additives 5-10%

Essential for the spectrometer lock signal.
Preservatives 0.02%

(Azide)
Prevents microbial growth during long acquisitions.

Critical Step: Perform a final Size Exclusion Chromatography (SEC) step in the NMR buffer to remove aggregates. Aggregates cause line broadening that no pulse sequence can correct.

Part 4: NMR Acquisition Strategies

The Fingerprint: HSQC

The Heteronuclear Single Quantum Coherence (HSQC) spectrum is the primary validation step. It correlates the amide proton (


) with the attached nitrogen (

).
  • Pulse Sequence: hsqcetfpf3gpsi (Bruker standard) or equivalent. Uses echo-antiecho gradient selection for water suppression.

  • Parameters:

    • Temperature: 298 K (Standard). If signals disappear due to exchange, lower to 288 K.

    • Scans (NS): 4 to 16 (depending on concentration).

    • Points (TD): 2048 (

      
      ) x 256 (
      
      
      
      ).
Handling Large Proteins: TROSY

For proteins >25 kDa, Transverse Relaxation-Optimized Spectroscopy (TROSY) is mandatory. It selects the specific multiplet component where dipole-dipole relaxation cancels out chemical shift anisotropy (CSA) relaxation, resulting in sharper peaks at high fields (>700 MHz).

  • Why it works: The

    
     labeling is uniform. TROSY does not require deuteration to function, but deuteration (
    
    
    
    ) significantly enhances the effect.
  • Applicability: Use if HSQC peaks appear broad or "smeared" in the center of the spectrum.

Pulse Sequence Logic

NMRLogic Start Magnetization Start (1H) INEPT1 INEPT Transfer (1H -> 15N) Start->INEPT1 J-coupling Evol t1 Evolution (15N Chemical Shift) INEPT1->Evol Frequency labeling INEPT2 Reverse INEPT (15N -> 1H) Evol->INEPT2 Detect Detection (1H FID) INEPT2->Detect Signal

Figure 2: Simplified magnetization transfer pathway for standard HSQC experiments.

Part 5: Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Low Protein Yield Poor adaptation to minimal media.Use a "spiked" adaptation culture (5% LB / 95% M9) before pure M9.
Broad Lines (HSQC) Aggregation or high pH.Run SEC; Lower pH to 6.0-6.5 to reduce amide exchange rates.
Missing Peaks Conformational exchange (intermediate timescale).Change temperature (

5-10 K) or switch to TROSY.
Salt Precipitation Reaction between

and

.
Add Magnesium after diluting the phosphate/nitrogen source.

References

  • Pervushin, K., et al. (1997). "Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution." Proc. Natl. Acad. Sci. USA.

  • Kay, L. E., et al. (1990). "Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity." Journal of the American Chemical Society.

  • Marley, J., et al. (2001). "A simple, efficient method for uniform 13C labeling of proteins in Escherichia coli." Journal of Biomolecular NMR.

  • Biological Magnetic Resonance Data Bank (BMRB). "Protocols for NMR Sample Preparation."

Sources

Application Notes and Protocols: A Step-by--Step Guide for In-Situ ¹⁵N Labeling with Diammonium Hydrogen Phosphate-¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Stable isotope labeling has become an indispensable tool in modern biological and biomedical research, enabling the precise tracking and quantification of metabolic fluxes and molecular transformations.[1] Among the various stable isotopes, ¹⁵N plays a pivotal role in elucidating nitrogen metabolism, a fundamental process in all living organisms.[2] This guide provides a comprehensive, step-by-step protocol for in-situ ¹⁵N labeling using Diammonium hydrogen phosphate-¹⁵N₂ ((¹⁵NH₄)₂HPO₄), a versatile and efficient source of labeled nitrogen.

Diammonium hydrogen phosphate (DAP) is an excellent source of both nitrogen and phosphorus, two essential macronutrients for cellular growth and proliferation.[3][4] Its high water solubility ensures rapid and uniform distribution in growth media, making it an ideal choice for in-situ labeling experiments in a variety of systems, including plant physiology, soil microbial ecology, and cell culture-based drug discovery.[4][5] The use of (¹⁵NH₄)₂HPO₄ allows for the efficient incorporation of ¹⁵N into the entire nitrogen-containing biomolecular repertoire of an organism, from amino acids and proteins to nucleic acids.

This document is intended for researchers, scientists, and drug development professionals seeking to employ ¹⁵N labeling to gain deeper insights into their biological systems of interest. We will delve into the causality behind experimental choices, providing not just a "how-to" guide, but also a "why-to" explanation, ensuring a robust and reproducible experimental design.

Principle of In-Situ ¹⁵N Labeling

In-situ ¹⁵N labeling is a powerful technique that involves introducing a ¹⁵N-enriched compound into the natural environment or growth medium of an organism. The organism then utilizes this labeled precursor for the synthesis of new biomolecules. By subsequently analyzing the incorporation of ¹⁵N into specific molecules or the entire proteome, researchers can trace the metabolic fate of nitrogen and quantify the rates of various biological processes.[1]

The core principle lies in the mass difference between the heavy isotope ¹⁵N and the more abundant light isotope ¹⁴N. This mass difference can be accurately measured by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the differentiation and quantification of labeled versus unlabeled molecules.[6][7]

Advantages of Using Diammonium Hydrogen Phosphate-¹⁵N₂

The choice of the ¹⁵N source is critical for the success of a labeling experiment. Diammonium hydrogen phosphate-¹⁵N₂ offers several distinct advantages:

  • Dual Nutrient Supply: Provides both nitrogen and phosphorus, essential for robust cell growth and proliferation.[3][4]

  • High Solubility: Readily dissolves in aqueous solutions, ensuring homogenous distribution in culture media and soil.[4]

  • Efficient Uptake: The ammonium (NH₄⁺) form of nitrogen is readily taken up by many plants and microorganisms.

  • Versatility: Applicable across a wide range of biological systems, from microbial cultures to whole plants.[4][5]

  • Cost-Effective: Compared to using ¹⁵N-labeled amino acids, using a salt like (¹⁵NH₄)₂HPO₄ for uniform labeling can be more economical for whole-proteome studies.[8]

Experimental Workflow Overview

The following diagram illustrates the general workflow for an in-situ ¹⁵N labeling experiment using Diammonium hydrogen phosphate-¹⁵N₂.

InSitu_15N_Labeling_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_harvest Harvesting & Processing cluster_analysis Analysis Prep_Medium Prepare Growth Medium with Diammonium hydrogen phosphate-¹⁵N₂ Inoculate Inoculate Organism (Plants, Microbes, or Cells) Prep_Medium->Inoculate Introduce ¹⁵N Source Incubate Incubate under Controlled Conditions Inoculate->Incubate Growth & ¹⁵N Incorporation Harvest Harvest Biomass Incubate->Harvest Endpoint Process Sample Processing (e.g., Extraction, Digestion) Harvest->Process Preparation for Analysis Analysis ¹⁵N Analysis (Mass Spectrometry or NMR) Process->Analysis Quantification Data Data Interpretation Analysis->Data Biological Insights

Figure 1: General workflow for in-situ ¹⁵N labeling experiments.

Detailed Protocols

This section provides detailed, step-by-step protocols for in-situ ¹⁵N labeling in three common research applications: plant biology, soil microbial ecology, and cell culture.

Protocol 1: In-Situ ¹⁵N Labeling of Plants in Hydroponics

This protocol is designed for labeling plants grown in a hydroponic system to study nitrogen uptake and assimilation.

Materials:

  • Diammonium hydrogen phosphate-¹⁵N₂ (e.g., from Sigma-Aldrich)

  • Hydroponic nutrient solution (e.g., Hoagland solution) lacking a nitrogen source

  • Plant seedlings

  • Hydroponic growth system

  • pH meter and adjustment solutions (e.g., KOH, HCl)

Procedure:

  • Prepare the ¹⁵N Labeling Solution:

    • Calculate the desired final concentration of nitrogen in your hydroponic solution. A typical starting point is 1-5 mM total nitrogen.

    • Dissolve the appropriate amount of Diammonium hydrogen phosphate-¹⁵N₂ in deionized water to create a concentrated stock solution. Ensure complete dissolution.

  • Set up the Hydroponic System:

    • Prepare the base hydroponic solution (e.g., Hoagland) without any nitrogen source.

    • Add the ¹⁵N-DAP stock solution to the base hydroponic solution to achieve the final desired nitrogen concentration.

    • Adjust the pH of the final solution to the optimal range for your plant species (typically 5.5-6.5).

  • Introduce Plants to the Labeling Medium:

    • Gently transfer the plant seedlings to the hydroponic system containing the ¹⁵N-labeled nutrient solution.

    • Ensure the roots are fully submerged.

  • Incubation:

    • Grow the plants under controlled environmental conditions (light, temperature, humidity) suitable for the species.

    • The duration of the labeling period will depend on the experimental goals and can range from a few hours to several weeks.[9]

  • Harvesting:

    • At the desired time points, harvest the plants.

    • Separate the plant material into different tissues (e.g., roots, shoots, leaves) as required for your analysis.[9]

    • Thoroughly wash the harvested tissues with deionized water to remove any external labeling solution.

  • Sample Preparation for Analysis:

    • Freeze-dry the plant samples to remove water.

    • Grind the dried tissue into a fine, homogenous powder.[10]

    • For mass spectrometry, accurately weigh the powdered sample into tin capsules.[10][11] For NMR, follow specific protein extraction and purification protocols.[12]

ParameterRecommended RangeRationale
¹⁵N-DAP Concentration 1-5 mM NitrogenThis range is generally sufficient for detectable labeling without causing toxicity. The optimal concentration should be determined empirically for each plant species.
pH of Hydroponic Solution 5.5 - 6.5This pH range is optimal for nutrient uptake in most plant species.
Labeling Duration Hours to WeeksShort-term labeling is suitable for studying acute nitrogen uptake, while long-term labeling is used to investigate nitrogen allocation and remobilization.[9]
Protocol 2: In-Situ ¹⁵N Labeling of Soil Microorganisms

This protocol is designed to label soil microbial biomass to study nitrogen cycling processes.

Materials:

  • Diammonium hydrogen phosphate-¹⁵N₂

  • Soil samples

  • Syringes and needles

  • Incubation chambers

  • Chloroform

  • K₂SO₄ solution (0.5 M)

Procedure:

  • Prepare the ¹⁵N Injection Solution:

    • Dissolve Diammonium hydrogen phosphate-¹⁵N₂ in deionized water to create a stock solution. The concentration will depend on the soil volume and desired enrichment level.

  • Soil Incubation Setup:

    • Place a known amount of soil into incubation chambers.

    • Adjust the soil moisture to a desired level (e.g., 60% of water-holding capacity).

  • ¹⁵N Application:

    • Inject the ¹⁵N-DAP solution into the soil using a syringe, distributing it as evenly as possible.

  • Incubation:

    • Incubate the soil samples at a controlled temperature. The incubation time will vary depending on the specific research question, but typically ranges from 24 to 72 hours for microbial uptake studies.

  • Extraction of Microbial Biomass Nitrogen:

    • At the end of the incubation period, extract the microbial biomass nitrogen using the chloroform fumigation-extraction method.

    • One set of samples is fumigated with chloroform for 24 hours to lyse microbial cells, while a parallel set is not fumigated.

    • Extract both fumigated and non-fumigated soils with K₂SO₄ solution.

  • Sample Preparation for Analysis:

    • Analyze the ¹⁵N content in the K₂SO₄ extracts. The difference in ¹⁵N between the fumigated and non-fumigated samples represents the ¹⁵N incorporated into the microbial biomass.

ParameterRecommended RangeRationale
¹⁵N-DAP Addition 5-10 µg ¹⁵N per gram of soilThis amount is generally sufficient to achieve detectable enrichment of the microbial biomass without significantly altering the soil nitrogen pool.
Incubation Temperature 20-25 °CThis temperature range is optimal for microbial activity in many soil types.
Incubation Time 24-72 hoursThis timeframe allows for significant incorporation of ¹⁵N into the microbial biomass.
Protocol 3: In-Situ ¹⁵N Labeling in Cell Culture

This protocol is for labeling proteins in mammalian or bacterial cell cultures for proteomic or structural biology studies.

Materials:

  • Diammonium hydrogen phosphate-¹⁵N₂

  • Nitrogen-free cell culture medium or minimal medium (for bacteria)

  • Dialyzed fetal bovine serum (for mammalian cells, if required)

  • Cell line of interest

Procedure:

  • Prepare the ¹⁵N Labeling Medium:

    • Prepare the appropriate nitrogen-free culture medium.

    • Supplement the medium with Diammonium hydrogen phosphate-¹⁵N₂ as the sole nitrogen source. The concentration should be equivalent to the nitrogen concentration in the standard medium.

    • For mammalian cells, add all other necessary components, including dialyzed serum if needed.

  • Cell Culture and Labeling:

    • Adapt the cells to the ¹⁵N-labeling medium by gradually increasing the proportion of labeled medium over several passages.

    • Once adapted, grow the cells in 100% ¹⁵N-labeling medium for a sufficient number of cell divisions to ensure high incorporation of ¹⁵N (typically >95%).

  • Experimental Treatment:

    • Once labeling is complete, cells can be subjected to experimental treatments (e.g., drug exposure).

  • Harvesting:

    • Harvest the cells by centrifugation or scraping.

    • Wash the cell pellet with phosphate-buffered saline (PBS) to remove any residual labeling medium.

  • Sample Preparation for Analysis:

    • For proteomics, lyse the cells and extract the proteins. The proteins can then be digested into peptides for mass spectrometry analysis.[13]

    • For NMR, purify the protein of interest using standard chromatography techniques. The final sample should be in a low-salt buffer.[12][14]

ParameterRecommended RangeRationale
¹⁵N-DAP Concentration Varies by cell line and mediumThe concentration should be optimized to support healthy cell growth and achieve high labeling efficiency.
Labeling Duration 5-6 cell doublingsThis duration is generally required to achieve >95% incorporation of the stable isotope.
Final Protein Concentration for NMR 0.3-0.5 mMThis concentration range provides a good signal-to-noise ratio for most NMR experiments.[12]

Downstream Analysis

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for detecting and quantifying ¹⁵N incorporation.[7] For proteomic studies, proteins are typically digested into peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass shift between the labeled and unlabeled peptides is used to determine the relative abundance of proteins. For plant and soil samples, elemental analysis-isotope ratio mass spectrometry (EA-IRMS) is commonly used to determine the bulk ¹⁵N enrichment.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of ¹⁵N-labeled proteins.[6] The incorporation of ¹⁵N allows for the use of heteronuclear NMR experiments, which can resolve spectral overlap and provide detailed structural information.[12]

Conclusion

In-situ ¹⁵N labeling with Diammonium hydrogen phosphate-¹⁵N₂ is a robust and versatile technique for a wide range of applications in biological research. By providing both nitrogen and phosphorus in a readily available form, it promotes healthy growth while enabling efficient and cost-effective stable isotope labeling. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and execute successful ¹⁵N labeling experiments, ultimately leading to a deeper understanding of nitrogen metabolism and its role in health and disease.

References

  • Center for Stable Isotopes. (n.d.). Sample Preparation. Retrieved from [Link]

  • Gaudet, R. (2022, November 16). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. Retrieved from [Link]

  • SiL. (n.d.). Carbon & Nitrogen sample preparation. Retrieved from [Link]

  • Hofmann, D., Gehre, M., & Jung, K. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in Environmental and Health Studies, 39(3), 233–244. Retrieved from [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Araújo, E. S., et al. (2019). Comparison of 15N isotope methods to determine the recovery efficiency of nitrogen from green manure. Pesquisa Agropecuária Brasileira, 54. Retrieved from [Link]

  • IAEA. (2023). Sample Preparation of Soil and Plant Material for Isotope Ratio Mass Spectrometry. Retrieved from [Link]

  • Araújo, E. da S., et al. (2019). Comparison of 15N isotope methods to determine the recovery efficiency of nitrogen from green manure. Pesquisa Agropecuária Brasileira, 54. Retrieved from [Link]

  • Li, L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13. Retrieved from [Link]

  • Hill, P. W., et al. (2011). 15N enrichment in the soil microbial biomass after the pulse-labelled... ResearchGate. Retrieved from [Link]

  • Chemway Chemicals. (n.d.). Diammonium phosphate. Retrieved from [Link]

  • Stable Isotopes. (2025, August 13). How Nitrogen-15 Isotope Tracers Improve Fertilizer Efficiency and Crop Yields. Retrieved from [Link]

  • Charteris, A. F., et al. (2015). Compound-specific 15 N stable isotope probing of N assimilation by the soil microbial biomass: a new methodological paradigm in soil N cycling. SOIL Discussions, 2(2), 1135–1160. Retrieved from [Link]

  • Araújo, E. da S., et al. (2019). Comparison of 15N isotope methods to determine the recovery efficiency of nitrogen from green manure. Pesquisa Agropecuária Brasileira, 54. Retrieved from [Link]

  • University of Leicester. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]

  • Mordor Intelligence. (n.d.). Diammonium Hydrogen Phosphate (DAP) Companies. Retrieved from [Link]

  • Higman, V. A. (2012, October 31). ¹⁵N - Protein NMR. Retrieved from [Link]

  • De Neve, S., & Hofman, G. (2016). Plant biomass, soil microbial community structure and nitrogen cycling under different organic amendment regimes. DSpace. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Ariz, I., et al. (2018). 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat. Frontiers in Plant Science, 9. Retrieved from [Link]

  • Gaxiola, A., et al. (2012). A simple method for in situ-labelling with 15N and 13C of grassland plant species by foliar brushing. Methods in Ecology and Evolution, 3(1), 113–120. Retrieved from [Link]

  • Barbour, M., & Cernusak, L. (n.d.). ¹⁵N labeling. PROMETHEUS – Protocols. Retrieved from [Link]

  • Lisure, A., et al. (2021). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 75(8-9), 329–339. Retrieved from [Link]

  • Fricko, N., et al. (2022). Applying the 15N labelling technique to material derived from a landfill simulation experiment to understand nitrogen cycle processes under aerobic and anaerobic conditions. Scientific Reports, 12(1), 17025. Retrieved from [Link]

  • Krijgsveld, J., et al. (2011). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in Molecular Biology, 753, 233–247. Retrieved from [Link]

  • Li, Y., et al. (2025, December 17). Quantifying Nitrogen Uptake Preferences in Mature Tropical Plantation Trees with an In Situ Whole-Tree Paired 15 N Labeling Method. Forests, 17(1), 1. Retrieved from [Link]

  • Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749–754. Retrieved from [Link]

  • Dijkstra, P., et al. (2016, April 14). 13C and 15N natural abundance of the soil microbial biomass. Ecoss. Retrieved from [Link]

  • Gaxiola, A., et al. (2011). A simple method for in situ-labelling with 15N and 13C of grassland plant species by foliar brushing. ResearchGate. Retrieved from [Link]

  • Unkovich, M., et al. (2008). 15N natural abundance method. Australian Centre for International Agricultural Research. Retrieved from [Link]

  • Sitarska, A., et al. (2015). Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. Journal of Biomolecular NMR, 62(4), 375–383. Retrieved from [Link]

  • Woebken, D., et al. (2018). Application of stable‐isotope labelling techniques for the detection of active diazotrophs. Environmental Microbiology, 20(1), 229–243. Retrieved from [Link]

  • Weininger, M., et al. (2024, April 13). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv. Retrieved from [Link]

  • Trinidad, A. G., et al. (2021). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites**. Angewandte Chemie International Edition, 60(38), 20959–20967. Retrieved from [Link]

  • OIV. (n.d.). Diammonium hydrogen phosphate. Retrieved from [Link]

  • Kim, D., et al. (2023). Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Iso- tope Exchange Pathways using CdS Quantum Dot Photocatalyst. OSTI.GOV. Retrieved from [Link]

  • Trinidad, A. G., et al. (2021). Stable isotope phosphate labelling of diverse metabolites is enabled by a family of 18O-phosphoramidites. ResearchGate. Retrieved from [Link]

Sources

Application Note: Precision Metabolic Tracing using Diammonium Hydrogen Phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 15N-Ammonium Tracing

In metabolic flux analysis (MFA), the choice of tracer defines the resolution of the metabolic snapshot. While ^13^C-glucose remains the gold standard for central carbon metabolism, it often fails to resolve nitrogen-specific turnover rates, particularly in amino acid biosynthesis, nucleotide salvage pathways, and the urea cycle.

Diammonium hydrogen phosphate-15N2 (DAP-15N2) represents a high-efficiency tracer for nitrogen metabolism. Unlike nitrate-based tracers, which require energy-intensive reduction steps (Nitrate


 Nitrite 

Ammonium), DAP-15N2 provides nitrogen in the reduced ammonium form (

NH

), allowing for immediate assimilation via the Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) or Glutamate Dehydrogenase (GDH) pathways.
Key Technical Advantages[1]
  • Direct Assimilation: Bypasses nitrate reductase, providing a "cleaner" view of downstream amino acid flux.

  • Dual Nutrient Supply: Delivers both Nitrogen and Phosphorus, essential for nucleotide synthesis (though only N is labeled).

  • High Solubility & Buffering: Maintains pH stability in microbial fermentation and cell culture systems better than ammonium chloride.

Experimental Design Strategy

Before initiating the protocol, the experimental design must account for the Isotopic Steady State (ISS) versus Kinetic Flux Profiling (KFP) .

ParameterIsotopic Steady State (ISS)Kinetic Flux Profiling (KFP)
Objective Determine final contribution of N-source to biomass.Measure reaction rates (flux) of N-assimilation.
Labeling Time Long (5–10 cell doublings).Short (Minutes to Hours).
DAP-15N2 Conc. 100% replacement of native N-source.Pulse-chase or 50% enrichment.
Key Readout Fractional Enrichment (

).
Initial Rate of Incorporation (

).
Reagent Specifications
  • Compound: Diammonium hydrogen phosphate-15N2

  • Chemical Formula: (

    
    NH
    
    
    
    )
    
    
    HPO
    
    
  • Enrichment:

    
     98 atom % 15N
    
  • Storage: Desiccated at RT; hygroscopic.

Core Protocol: Tracking Nitrogen Assimilation in Microbial Systems

This protocol details the use of DAP-15N2 to map nitrogen flux into the amino acid pool of E. coli or S. cerevisiae. This workflow is adaptable for mammalian cell culture (CHO/HEK293) with media adjustments.

Phase A: Media Preparation (M9 Minimal Media Example)

Rationale: To ensure accurate tracing, all background unlabeled nitrogen must be eliminated.

  • Prepare 5X M9 Salts (Nitrogen-Free): Dissolve Na

    
    HPO
    
    
    
    , KH
    
    
    PO
    
    
    , and NaCl in Milli-Q water. Autoclave.
  • Prepare DAP-15N2 Stock (1 M): Dissolve 13.2 g of DAP-15N2 in 100 mL sterile Milli-Q water. Filter sterilize (0.22

    
    m).
    
  • Final Media Assembly:

    • Combine 200 mL 5X M9 salts + 700 mL Water.

    • Add Carbon Source (e.g., Glucose, 4 g/L).

    • Add MgSO

      
       (2 mM) and CaCl
      
      
      
      (0.1 mM).
    • Add DAP-15N2: Add 10 mL of 1 M Stock (Final conc: ~10 mM Ammonium).

    • Note: Adjust pH to 7.0 using NaOH/HCl if necessary, though DAP buffers well.

Phase B: Culturing and Labeling Pulse

Rationale: Rapid quenching is critical. Nitrogen metabolism is fast; turnover of Glutamine/Glutamate pools occurs in seconds.

  • Inoculation: Inoculate pre-culture (grown in unlabeled media) into DAP-15N2 media at OD

    
     = 0.05.
    
  • Growth: Incubate at 37°C with shaking until mid-log phase (OD

    
    
    
    
    
    0.6–0.8).
  • Quenching (The Cold Methanol Method):

    • Prepare 60% Methanol buffered with 10 mM Ammonium Acetate at -40°C (dry ice/ethanol bath).

    • Rapidly pipette 1 mL of culture directly into 4 mL of the cold quenching solution.

    • Centrifuge at 4,000 x g for 5 mins at -10°C.

    • Discard supernatant. Flash freeze pellet in liquid nitrogen.

Phase C: Metabolite Extraction
  • Add 500

    
    L of Extraction Solvent  (Acetonitrile:Methanol:Water 40:40:20) at -20°C to the pellet.
    
  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 mins at 4°C to pellet protein/debris.

  • Transfer supernatant to LC-MS vials.

Phase D: LC-MS/MS Analysis (HILIC Mode)

Rationale: Amino acids are highly polar; Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention compared to C18.

  • Column: ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 mins.

  • MS Detection: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF).

    • Polarity: Positive/Negative switching.[1]

    • Resolution: > 60,000.

Data Interpretation & Visualization

Mass Shift Analysis

When using DAP-15N2, metabolites will exhibit mass shifts corresponding to the number of nitrogen atoms incorporated.

Table 1: Expected Mass Shifts for Key Metabolites

MetaboliteFormula (Neutral)Nitrogen CountUnlabeled m/z [M+H]+Fully Labeled m/z [M+H]+Mass Shift (

)
Glutamate C

H

NO

1148.0604149.0574+0.997
Glutamine C

H

N

O

2147.0764149.0705+1.994
Aspartate C

H

NO

1134.0448135.0418+0.997
Arginine C

H

N

O

4175.1190179.1071+3.988
AMP C

H

N

O

P
5348.0704353.0556+4.985
Nitrogen Assimilation Pathway Map

The following diagram illustrates the flow of


N from DAP-15N2 into the central metabolic network.

NitrogenFlow DAP DAP-15N2 (Extracellular) Ammonium 15N-Ammonium (Intracellular) DAP->Ammonium Transport Gln Glutamine (2 x 15N) Ammonium->Gln Glutamine Synthetase (GS) Glu Glutamate (1 x 15N) Glu->Gln GS Asp Aspartate Glu->Asp Transamination Ala Alanine Glu->Ala Transamination Arg Arginine Glu->Arg Urea Cycle Gln->Glu GOGAT (Recycling) Nucleotides Purines/Pyrimidines (AMP, GMP, CTP) Gln->Nucleotides N-Donation Asp->Arg Asp->Nucleotides TCA TCA Cycle (a-Ketoglutarate) TCA->Glu GDH (+Ammonium)

Figure 1: Nitrogen assimilation pathway showing the entry of 15N from DAP into the Glutamine/Glutamate node and subsequent distribution to amino acids and nucleotides.

Analytical Workflow Diagram

The success of the experiment relies on a rigorous workflow to prevent isotopic scrambling and degradation.

Workflow cluster_0 1. Culture & Labeling cluster_1 2. Sample Processing cluster_2 3. Analysis Step1 Media Prep (DAP-15N2) Step2 Inoculation & Growth Step1->Step2 Step3 Metabolic Quenching (-40°C MeOH) Step2->Step3 Mid-Log Step4 Intracellular Extraction Step3->Step4 Step5 HILIC-MS/MS Acquisition Step4->Step5 Step6 Isotopologue Deconvolution Step5->Step6

Figure 2: Step-by-step experimental workflow from media preparation to data deconvolution.

Troubleshooting & Validation

Common Issues
  • Low Enrichment Levels: Often caused by contamination from unlabeled nitrogen sources (e.g., impure agar, carryover from pre-culture).

    • Solution: Wash pre-culture cells with PBS before inoculation into DAP-15N2 media.

  • Back-Exchange: 15N labels on amide groups (e.g., Glutamine side chain) can exchange with solvent protons/nitrogen under acidic conditions, though C-N bonds are generally stable.

    • Solution: Keep extraction pH neutral/mildly acidic and analyze immediately.

  • Scrambling: In long-term cultures, protein degradation recycles unlabeled amino acids.

    • Solution: Use short labeling pulses (KFP) for rate measurements.

Calculation of Fractional Enrichment

To quantify the incorporation, calculate the Mass Isotopomer Distribution (MID) :



Where:

  • 
     = number of nitrogen atoms in the molecule.
    
  • 
     = abundance of the isotopologue with 
    
    
    
    labeled nitrogens.

References

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols, 3(8), 1328–1340.

  • Lane, A. N., Fan, T. W., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in Cell Biology, 84, 541–588.

  • Grotkjær, T., et al. (2004). Impact of Transamination Reactions and Protein Turnover on Labeling Dynamics in 13C-Labeling Experiments.[2] Biotechnology and Bioengineering, 86(2), 209–216.

  • Nissen, T. L., et al. (1997). Flux distributions in anaerobic, glucose-limited continuous cultures of Saccharomyces cerevisiae. Microbiology, 143(1), 203-218.

  • Hegeman, A. D., et al. (2007). Stable isotope assisted plant metabolomics: combination of 13C and 15N labeling. Metabolomics, 3, 67–76.

Sources

Application Note: A Researcher's Guide to Calculating ¹⁵N Incorporation from Diammonium Hydrogen Phosphate-¹⁵N₂ into Biomass

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for quantifying the incorporation of ¹⁵N from diammonium hydrogen phosphate-¹⁵N₂ ((¹⁵NH₄)₂HPO₄) into biological macromolecules. This application note moves beyond a simple recitation of protocols to offer in-depth scientific context, rationale for experimental choices, and robust analytical methodologies.

Foundational Principles: The 'Why' of Stable Isotope Labeling

Stable isotope labeling is a powerful technique for tracing the metabolic fate of atoms and molecules within a biological system.[1] By introducing a "heavy" isotope, such as ¹⁵N, into a nutrient source, we can follow its journey as it is assimilated into the cellular machinery. Diammonium hydrogen phosphate is an excellent source of nitrogen for many microorganisms and cell cultures as it is highly soluble in water and provides both nitrogen and phosphorus, essential nutrients for growth.[2][3][4][5] The ¹⁵N isotope, with its extra neutron, is non-radioactive and can be detected by mass spectrometry due to its increased mass compared to the more abundant ¹⁴N.[6] This allows for the precise quantification of nitrogen flux through various metabolic pathways and the determination of de novo synthesis of nitrogen-containing biomolecules like amino acids, proteins, and nucleic acids.

The core principle behind this application is the quantifiable mass shift that occurs in biomolecules when ¹⁴N is replaced by ¹⁵N. This mass shift is directly proportional to the number of nitrogen atoms in the molecule and the percentage of ¹⁵N incorporation.

Experimental Design: Strategic Considerations for Successful ¹⁵N Labeling

A well-designed experiment is crucial for obtaining accurate and reproducible ¹⁵N incorporation data. Key considerations include the biological system, the labeling strategy, and the analytical approach.

2.1. Choosing the Right Biological System and Culture Conditions

The choice of organism or cell line will dictate the specifics of the culture medium and growth conditions. It is essential to ensure that diammonium hydrogen phosphate is a suitable and primary nitrogen source for the chosen system. Preliminary experiments to optimize growth with unlabeled diammonium hydrogen phosphate are highly recommended.

2.2. Media Preparation with (¹⁵NH₄)₂HPO₄

The concentration of (¹⁵NH₄)₂HPO₄ in the culture medium should be carefully optimized to support robust growth without introducing toxicity. The isotopic purity of the supplied (¹⁵NH₄)₂HPO₄ is a critical parameter and should be obtained from the manufacturer's certificate of analysis. For accurate calculations, it is imperative to use a defined minimal medium where (¹⁵NH₄)₂HPO₄ is the sole nitrogen source.

2.3. Labeling Strategies: Full vs. Partial Labeling

  • Full Labeling: The goal of full labeling is to replace nearly all ¹⁴N with ¹⁵N in the biomass. This is achieved by growing the cells for multiple generations in a medium containing only (¹⁵NH₄)₂HPO₄ as the nitrogen source. This approach is ideal for quantitative proteomics, where it enables the distinction between "light" (¹⁴N) and "heavy" (¹⁵N) proteomes for comparative analysis.[7]

  • Pulse-Chase Labeling: In a pulse-chase experiment, cells are first grown in an unlabeled medium and then transferred to a ¹⁵N-labeled medium for a defined period (the "pulse"). Subsequently, they may be returned to an unlabeled medium (the "chase"). This strategy is employed to study the dynamics of nitrogen metabolism and biomolecule turnover.

Workflow for ¹⁵N Incorporation Analysis

The following diagram illustrates a typical workflow for a ¹⁵N labeling experiment, from cell culture to data analysis.

experimental_workflow cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis culture Inoculate cells in ¹⁵N-containing medium growth Incubate under optimal conditions culture->growth harvest Harvest biomass (e.g., centrifugation) growth->harvest lysis Cell lysis and biomolecule extraction harvest->lysis hydrolysis Hydrolysis of macromolecules (e.g., proteins to amino acids) lysis->hydrolysis derivatization Optional derivatization for GC-MS hydrolysis->derivatization ms_analysis Mass Spectrometry (e.g., EA-IRMS or LC-MS) derivatization->ms_analysis enrichment_calc Calculate ¹⁵N enrichment ms_analysis->enrichment_calc biological_interp Biological interpretation enrichment_calc->biological_interp

Caption: Experimental workflow for ¹⁵N incorporation analysis.

Detailed Protocols

4.1. Protocol 1: Bulk ¹⁵N Incorporation Analysis using Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

EA-IRMS is a robust method for determining the total ¹⁵N enrichment in a bulk biomass sample.[8][9]

Materials:

  • Lyophilized (freeze-dried) cell pellet

  • Tin capsules

  • Microbalance

  • Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the lyophilized biomass into a tin capsule.

  • EA-IRMS Analysis: The sample is combusted at a high temperature, converting all nitrogen in the biomass to N₂ gas.[10]

  • The N₂ gas is then introduced into the IRMS, which separates the ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N isotopologues based on their mass-to-charge ratio.

  • The instrument measures the ratios of these isotopologues to determine the overall ¹⁵N abundance.

Data Calculation: The ¹⁵N enrichment is typically expressed as Atom Percent (Atom %).

Atom % ¹⁵N = [¹⁵N / (¹⁴N + ¹⁵N)] * 100

The instrument software will typically perform this calculation automatically by comparing the sample to a calibrated reference standard.

4.2. Protocol 2: ¹⁵N Incorporation into Proteins and Amino Acids via Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the quantification of ¹⁵N incorporation into specific proteins or amino acids, providing a more granular view of nitrogen metabolism.[11][12]

Materials:

  • Cell pellet

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (for protein digestion)

  • 6 M HCl (for amino acid analysis)

  • LC-MS system (e.g., Q-Exactive or Triple Quadrupole)

Procedure for Protein Analysis:

  • Protein Extraction: Lyse the cell pellet and quantify the total protein concentration.

  • Proteolytic Digestion: Digest a known amount of protein (e.g., 50 µg) with trypsin overnight to generate peptides.

  • LC-MS Analysis: Analyze the resulting peptide mixture by LC-MS. The mass spectrometer will detect both the unlabeled ("light") and ¹⁵N-labeled ("heavy") versions of each peptide.

  • Data Analysis: The extent of ¹⁵N incorporation can be determined by analyzing the isotopic distribution of the peptides.[13] Specialized software can be used to calculate the percentage of ¹⁵N enrichment for each peptide and, by extension, for the parent protein.[14]

Procedure for Amino Acid Analysis:

  • Protein Hydrolysis: Hydrolyze a known amount of protein with 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • LC-MS Analysis: Analyze the amino acid mixture by LC-MS.

  • Data Analysis: Compare the mass spectra of the amino acids from the labeled sample to those of unlabeled standards to determine the ¹⁵N incorporation for each individual amino acid.

Data Interpretation and Quantitative Analysis

The primary output of these analyses is the percentage of ¹⁵N enrichment. This value represents the proportion of nitrogen in the biomass or specific biomolecule that is derived from the (¹⁵NH₄)₂HPO₄ tracer.

Table 1: Example Data for ¹⁵N Incorporation in E. coli

Analytical MethodAnalyte¹⁵N Enrichment (Atom %)
EA-IRMSBulk Biomass98.5 ± 0.2
LC-MSAlanine99.1 ± 0.3
LC-MSLeucine98.8 ± 0.4
LC-MSTryptic Peptide (VGYVACEK)98.9 ± 0.3

Calculating Percent Incorporation:

The percent incorporation can be calculated using the following formula:

% Incorporation = [(Atom % ¹⁵N_sample - Atom % ¹⁵N_natural) / (Atom % ¹⁵N_source - Atom % ¹⁵N_natural)] * 100

Where:

  • Atom % ¹⁵N_sample: The measured ¹⁵N enrichment of your sample.

  • Atom % ¹⁵N_natural: The natural abundance of ¹⁵N (~0.366%).

  • Atom % ¹⁵N_source: The ¹⁵N enrichment of your (¹⁵NH₄)₂HPO₄ source (from the certificate of analysis).

Central Nitrogen Metabolism and ¹⁵N Assimilation

The following diagram illustrates the central metabolic pathways through which nitrogen from diammonium hydrogen phosphate is incorporated into key biomolecules.

nitrogen_assimilation DAP (¹⁵NH₄)₂HPO₄ Ammonium ¹⁵NH₄⁺ DAP->Ammonium Glutamate Glutamate Ammonium->Glutamate GDH Glutamine Glutamine Ammonium->Glutamine GS Glutamate->Glutamine Amino_Acids Other Amino Acids Glutamate->Amino_Acids Transamination Glutamine->Amino_Acids Transamination Nucleotides Nucleotides Glutamine->Nucleotides Proteins Proteins Amino_Acids->Proteins Biomass ¹⁵N-Labeled Biomass Proteins->Biomass Nucleotides->Biomass

Caption: Assimilation of ¹⁵N from diammonium hydrogen phosphate into biomass.

Troubleshooting and Best Practices

  • Incomplete Labeling: If you observe lower than expected ¹⁵N incorporation, ensure that (¹⁵NH₄)₂HPO₄ is the sole nitrogen source and that the cells have undergone a sufficient number of doublings to dilute out any initial ¹⁴N.

  • Metabolic Scrambling: In some cases, the ¹⁵N label can be transferred between different amino acids through transamination reactions.[12] This is a biological phenomenon that should be considered during data interpretation.

  • Analytical Variability: Always run technical and biological replicates to assess the variability of your measurements.

  • Standard Curves: For accurate quantification of individual amino acids or proteins, it is advisable to generate standard curves using known concentrations of labeled and unlabeled standards.

Conclusion

The use of diammonium hydrogen phosphate-¹⁵N₂ as a tracer provides a robust and versatile method for studying nitrogen metabolism. By carefully designing experiments, employing appropriate analytical techniques, and understanding the underlying biochemical principles, researchers can gain valuable insights into a wide range of biological processes. This application note serves as a comprehensive guide to aid in the successful implementation and interpretation of ¹⁵N incorporation studies.

References

  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. National Institutes of Health. [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • Stable Isotope Labeling Strategies. University of Washington. [Link]

  • Elemental Analyzer – Isotope Ratio Mass Spectrometry (EA-IRMS) system – Thermo Scientific Flash 2000 EA, Delta V Plus IRMS. University at Buffalo. [Link]

  • A MS data search method for improved 15N-labeled protein identification. PubMed. [Link]

  • CN-EA-iRMS instrument method. University of California Santa Cruz. [Link]

  • Nutritional Benefits of Diammonium Phosphate in Yeast Cultivation and Fermentation Processes. Fermentation. [Link]

  • Diammonium Hydrogen Phosphate (DAP). BAKERpedia. [Link]

  • 4.4. IRMS – MOOC: Instrumental analysis of cultural heritage objects. Sisu@UT. [Link]

  • Results of 15N/14N ratio measurements (by EA-IRMS) showing the short-term stability test for the nitrogen compounds. ResearchGate. [Link]

  • δ13C and δ15N analyses of solid, liquid and gaseous samples. Max-Planck-Gesellschaft. [Link]

  • What exactly is Diammonium hydrogen phosphate (DAP) and what are its areas of application?. Kelewell Trading. [Link]

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. [Link]

  • Studies to explore the impact of Carbon & Nitrogen source for Lincomycin production at shake flask level using Streptomyces. Research Journal Wave. [Link]

  • A Guide to the Use of 14N and 15N in Environmental Research. DTIC. [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Institutes of Health. [Link]

  • The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. Medium. [Link]

  • 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. National Institutes of Health. [Link]

  • Full 15N tracer accounting to revisit major assumptions of 15N isotope pool dilution approaches for gross nitrogen mineralization. National Institutes of Health. [Link]

  • 15N-NH + Isotope Dilution Method for Analyzing Nitrogen Transformation in Upland Soils. JIRCAS. [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship.org. [Link]

  • Plant Isotope Labeling by 13C and 15N Labelling Chamber | Protocol Preview. YouTube. [Link]

  • Stable isotopes in metabolomic studies. MASONACO. [Link]

  • 15N natural abundance method. Australian Centre for International Agricultural Research. [Link]

  • Comparison of 15N isotope methods to determine the recovery efficiency of nitrogen from green manure. SciELO. [Link]

Sources

Experimental design for nitrogen cycling studies with Diammonium hydrogen phosphate-15N2

Application Note: Mechanistic Tracing of Nitrogen Cycling with N-Labeled Diammonium Phosphate (DAP)

Strategic Rationale & Scope

Diammonium Hydrogen Phosphate (DAP),


N-DAP
stoichiometric coupling

Unlike simple ammonium sulfate, DAP creates a unique micro-environment upon dissolution: a temporary high-pH zone (

Laboratory Microcosm Protocol
Key Mechanistic Differentiators
  • Priming Effects: The addition of P alongside N often stimulates microbial respiration (C-cycling) more than N alone, altering "Native Soil N" mineralization.

  • Volatilization Risks: The alkaline hydrolysis of DAP poses a high risk of ammonia (

    
    ) volatilization, which must be captured to close the mass balance.
    

Experimental Design Architecture

To ensure data integrity, we utilize a Paired-Tracer Design . This approach distinguishes between nitrogen derived from fertilizer (Ndff) and nitrogen derived from soil (Ndfs).

Treatment Groups
  • Control (Zero-N): Baseline soil dynamics.

  • Natural Abundance DAP: To quantify non-isotopic fractionation effects and total N pools.

  • 
    N-Enriched DAP:  The tracer group (typically 5–10 atom% excess for soil metabolic studies).
    
Visualizing the N-Flux

The following diagram maps the kinetic pathways of

N_Cycle_DAPDAP15N-DAP InputNH4Soil NH4+ PoolDAP->NH4Dissolution & HydrolysisNO3Soil NO3- PoolNH4->NO3NitrificationMBNMicrobial Biomass N(Immobilization)NH4->MBNImmobilizationGasGaseous Losses(N2O, N2, NH3)NH4->GasVolatilization (High pH)NO3->MBNImmobilizationNO3->GasDenitrificationMBN->NH4Mineralization (Remineralization)SOMStable Organic NMBN->SOMNecromass Turnover

Caption: Kinetic pathways of

Protocol A: Precision Microcosm Incubation

Objective: To introduce

Materials
  • Sieved soil (<2mm), adjusted to 40% Water Holding Capacity (WHC).

  • 
    N-DAP (10 atom% excess).
    
  • Incubation vessels: 1L Mason jars with gas-tight lids.

  • Acid Trap: 20mL vial containing 10mL 0.5M

    
    .
    
Step-by-Step Methodology
  • Pre-incubation (Conditioning):

    • Incubate soil at 25°C for 7 days prior to tracer addition. This stabilizes the microbial community after the disturbance of sieving (the "respiration burst").

  • Tracer Application (Solution Method):

    • Rationale: While DAP is applied as granules in the field, granule application in small jars creates massive spatial heterogeneity. For mechanistic kinetics, use a solution.

    • Dissolve

      
      N-DAP in deionized water to deliver 100 mg N/kg soil.
      
    • Apply evenly over the soil surface using a spinal needle syringe to ensure uniform distribution.

    • Adjust final moisture to 60% WHC.

  • The Closed System Setup:

    • Place the soil beaker inside the Mason jar.

    • Crucial Step: Place the open vial of 0.5M

      
       inside the jar (not touching the soil). This traps any 
      
      
      volatilized due to DAP's alkalinity.
    • Seal the jar airtight.

  • Sampling Intervals:

    • Destructive sampling is required. Set up separate jars for Timepoints: 0, 1, 3, 7, 14, and 28 days.

Protocol B: Sequential Extraction & Fractionation

Objective: To separate inorganic N (


Workflow Diagram

Extraction_WorkflowSampleIncubated Soil SampleSplitSplit SampleSample->SplitExtract1Extraction: 2M KCl(1:5 ratio, 1 hr shake)Split->Extract1FumigateChloroform Fumigation(24 hrs, Vacuum)Split->FumigateFilter1Filter (Whatman 42)Extract1->Filter1Diff1Diffusion Method(Stark & Hart)Filter1->Diff1IRMS1IRMS Analysis(Inorganic 15N)Diff1->IRMS1Extract2Extraction: 0.5M K2SO4Fumigate->Extract2PersulfatePersulfate Digestion(Total N -> NO3-)Extract2->PersulfateDiff2Diffusion MethodPersulfate->Diff2IRMS2IRMS Analysis(Microbial 15N)Diff2->IRMS2

Caption: Sequential extraction workflow for isolating Inorganic N and Microbial Biomass N.

Detailed Steps
1. Inorganic N Extraction (KCl Method)
  • Weigh 10g moist soil into a centrifuge tube.

  • Add 50mL 2M KCl .

  • Shake on a reciprocal shaker for 1 hour (200 rpm).

  • Filter through pre-washed Whatman No. 42 filter paper.

    • Note: Pre-washing filters with KCl is critical to remove background ammonium found in some cellulose filters.

2. Microbial Biomass N (Chloroform Fumigation)
  • Weigh a second 10g subsample.

  • Fumigate with ethanol-free

    
     vapor in a vacuum desiccator for 24 hours.
    
    • Mechanism:[1] Chloroform lyses cell walls, releasing intracellular N.

  • Extract with 0.5M ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (similar to step 1).
    
  • Digestion: The extract contains organic N. Digest with alkaline persulfate to convert all N to

    
     prior to diffusion.
    
3. Diffusion for IRMS (The Stark & Hart Method)

Direct injection of high-salt extracts (KCl/K2SO4) ruins Mass Spectrometers. You must isolate the N via diffusion.

  • Use a diffusion container (e.g., specimen cup).

  • Acid Trap: Seal a filter disk acidified with 10µL 2.5M

    
     inside Teflon tape. Float this on the extract.
    
  • Add MgO (to convert

    
    ) and Devarda’s Alloy  (to convert 
    
    
    ).[2]
  • Incubate 6 days at room temperature. The

    
     gas is trapped on the acidic filter disk.[3]
    
  • Remove disk, dry, and pack into tin capsules for IRMS.

Data Analysis & Calculations

Atom Percent Excess (APE)

The fundamental unit for tracer calculations.

Nitrogen Derived from Fertilizer (Ndff)

Calculates the proportion of the N pool originating from the DAP.

Nitrogen Use Efficiency (NUE) / Recovery

For soil studies, this represents the "Recovery Rate" in specific pools.

Summary Table: Data Interpretation
MetricHigh Value IndicatesLow Value Indicates
Inorganic

N Recovery
Low microbial competition; high leaching risk.Rapid immobilization or denitrification losses.
Microbial

N (MBN)
Strong immobilization; soil acts as a sink.Weak biological demand; P-limitation might be blocking N-uptake.
Unaccounted

N
Significant gaseous losses (Denitrification/

).
Good mass balance closure (>95% is ideal).

Troubleshooting & Quality Control

  • Cross-Contamination: The "Memory Effect" in IRMS is real. Always analyze natural abundance samples before enriched samples.

  • Incomplete Diffusion: If recovery <95% during the diffusion step (Protocol B.3), extend incubation time or increase temperature to 35°C.

  • DAP pH Artifacts: If

    
     volatilization is unexpectedly high in the acid trap, the soil buffering capacity was exceeded. In future replicates, reduce DAP dose or mix with soil rather than surface application.
    

References

  • Stark, J. M., & Hart, S. C.[3][4] (1996). Diffusion Technique for Preparing Salt Solutions, Kjeldahl Digests, and Persulfate Digests for Nitrogen-15 Analysis.[3][4] Soil Science Society of America Journal.[3][4][5][6] Link

  • Vance, E. D., Brookes, P. C., & Jenkinson, D. S. (1987). An extraction method for measuring soil microbial biomass C. Soil Biology and Biochemistry.[7][8] Link

  • Barraclough, D. (1991). The use of mean pool abundances to calculate rates of gross nitrogen mineralization and immobilization in soil. European Journal of Soil Science. Link

  • IAEA (International Atomic Energy Agency).[9][10] (2001). Use of Isotope and Radiation Methods in Soil and Water Management and Crop Nutrition. Training Course Series No. 14. Link

  • Brookes, P. C., et al. (1985). Chloroform fumigation and the release of soil nitrogen: A rapid direct extraction method to measure microbial biomass nitrogen in soil. Soil Biology and Biochemistry. Link

Use of Diammonium hydrogen phosphate-15N2 in agricultural research for fertilizer tracing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Tracing of Nitrogen Fate in Agricultural Systems Using Diammonium Hydrogen Phosphate-15N2

Part 1: Executive Summary & Strategic Rationale

Nitrogen Use Efficiency (NUE) in global agriculture rarely exceeds 50%, with the remainder lost to leaching, volatilization, or immobilization. Diammonium Phosphate (DAP),


, is a critical dual-nutrient fertilizer. However, its unique chemistry creates a high-pH microsite upon dissolution, significantly increasing the risk of ammonia volatilization—a mechanism often underestimated in standard field trials.

This guide details the use of Diammonium hydrogen phosphate-15N2 (both ammonium groups labeled) to trace the precise fate of fertilizer-derived nitrogen (Ndff). Unlike conventional difference methods (Yield_fert - Yield_control), stable isotope tracing provides a direct, irrefutable measurement of exactly where the applied nitrogen ends up: in the crop, the soil organic matter, or lost to the environment.

Key Technical Advantage: Using double-labeled 15N-DAP allows for higher sensitivity in short-term uptake studies compared to mono-labeled sources, as the tracer signal is undiluted by a non-labeled nitrogen moiety within the same molecule.

Part 2: Experimental Design & Material Specifications

Material Requirements
  • Tracer: Diammonium hydrogen phosphate-15N2 (

    
    ).
    
    • Enrichment: >98 atom% 15N for microplot studies; 5–10 atom% 15N for larger field plots.

    • Form: Crystalline/Granular (matched to commercial carrier if possible).

  • Carrier Fertilizer: Commercial grade DAP (unlabeled) for dilution.

  • Microplot Barriers: PVC or stainless steel frames (e.g., 0.5m x 0.5m) to prevent lateral root excursion and runoff cross-contamination.

The "Isotopic Dilution" Strategy

Do not apply pure >98% tracer to the field; it is cost-prohibitive and unnecessary. Instead, create a "labeled fertilizer blend" by mixing the tracer with commercial DAP to achieve a target enrichment (usually 2–5 atom% excess ). This ensures the signal is detectable by IRMS (Isotope Ratio Mass Spectrometry) while minimizing cost.

Part 3: Core Protocols

Protocol A: Field Microplot Installation & Application

Causality: DAP creates an alkaline zone (pH > 8.0) around the granule. Surface application leads to immediate ammonia (


) volatilization, losing the 15N label to the atmosphere before plant uptake. Subsurface banding is mandatory for mass balance accuracy. 
  • Microplot Setup: Drive open-ended frames 25 cm into the soil. Ensure the frame extends 10 cm above ground to prevent surface runoff entry/exit.

  • Baseline Sampling: Before application, collect soil samples (0-15cm, 15-30cm) to determine the natural abundance (

    
    ) background. This is your 
    
    
    
    reference.
  • Tracer Application (Banding Method):

    • Calculate the N rate (e.g., 100 kg N/ha).

    • Dissolve the specific dose of 15N-DAP in a fixed volume of water (e.g., 500 mL) for precise liquid application, OR mix dry granules with sand for even distribution.

    • Step: Excavate a furrow 5 cm deep within the microplot.

    • Step: Apply the tracer evenly along the furrow.

    • Step: Immediately cover with soil. Self-Validation: Immediate covering prevents volatilization loss, ensuring the "Loss" fraction calculated later is due to physiological/microbial processes, not application error.

Protocol B: Sampling & "Clean Hands" Workflow

Risk: Cross-contamination. A single grain of 98% 15N dust can ruin 100 natural abundance samples.

  • Harvest Sequence (Critical): Always harvest Control (unlabeled) plots first, then Low Enrichment plots, and High Enrichment plots last.

  • Plant Partitioning:

    • Separate plants into: Roots (washed), Stems, Leaves, Grain.

    • Reasoning: N partitioning shifts during phenology; grain N is the economic yield, while straw N represents residue recycling potential.

  • Soil Coring: Take cores from the center of the microplot. Segment by depth (0-20, 20-40, 40-60 cm) to track leaching.

Protocol C: Sample Preparation for EA-IRMS
  • Drying: Oven dry at 60°C (plant) or 40°C (soil) until constant weight. Note: High temps (>70°C) can cause volatilization of N compounds in fresh tissue.

  • Grinding:

    • Use a ball mill to grind samples to a fine flour (<100 µm).

    • Validation Step: Clean mill jars with ethanol and run "blank" sand samples between different treatment groups to check for memory effects.

  • Encapsulation:

    • Weigh 3–5 mg of plant material or 10–20 mg of soil into Tin (Sn) capsules.

    • Fold tightly to exclude air (atmospheric

      
       is a contaminant).
      

Part 4: Data Analysis & Visualization

Mechanism of Action: The Nitrogen Fate Pathway

The following diagram illustrates the flow of 15N-DAP through the ecosystem and the critical loss pathways.

NitrogenFate DAP 15N-DAP Fertilizer (Applied to Soil) SoilPool Soil Inorganic N Pool (NH4+ / NO3-) DAP->SoilPool Dissolution & Hydrolysis Plant Plant Uptake (Roots -> Shoots -> Grain) SoilPool->Plant Assimilation SOM Immobilization (Soil Organic Matter) SoilPool->SOM Microbial Immobilization LossVol Volatilization Loss (NH3 Gas) SoilPool->LossVol High pH Microsite LossLeach Leaching Loss (NO3-) SoilPool->LossLeach Rainfall/Irrigation SOM->SoilPool Mineralization (Slow)

Caption: Figure 1: Fate of 15N-DAP. Red dashed lines indicate loss pathways; Green indicates Nitrogen Use Efficiency (NUE).

Experimental Workflow Diagram

Workflow cluster_field Field Phase cluster_lab Lab Phase Step1 Microplot Install (Barriers) Step2 Apply 15N-DAP (Subsurface Band) Step1->Step2 Step3 Harvest (Separate Organs) Step2->Step3 Step4 Dry & Ball Mill (<100 µm) Step3->Step4 Step5 Weigh into Tin Capsules Step4->Step5 Step6 EA-IRMS Analysis Step5->Step6

Caption: Figure 2: Operational workflow ensuring sample integrity from field application to mass spectrometry.

Part 5: Calculations & Interpretation

To quantify the contribution of the fertilizer versus the soil, use the Isotope Dilution Principle .[1]

Table 1: Key Calculation Parameters
ParameterSymbolDescription
Atom% 15N

The absolute percentage of 15N atoms in the sample (from IRMS).
Natural Abundance

Standard background level (approx.[2] 0.3663%).
Atom% Excess


Ndff

Nitrogen Derived from Fertilizer (percentage).[3]
The Master Equation (%Ndff)


  • 
     : Atom% excess in the plant tissue.
    
  • 
     : Atom% excess of the applied DAP blend.
    
Calculation of Fertilizer Recovery (NUE)


Self-Validating Check: If


 + 

< 80%, you likely have significant unmeasured losses (volatilization or deep leaching).

Part 6: Troubleshooting & Best Practices

  • The "DAP Effect":

    • Issue: DAP creates a pH of ~8.5 temporarily.

    • Solution: Do not use urease inhibitors with DAP (they are for urea). Instead, focus on physical incorporation . If surface application is unavoidable, irrigation (10-15mm) must follow immediately to wash the N into the soil matrix.

  • Memory Effect in IRMS:

    • Issue: High enrichment samples (>1 atom%) can contaminate the instrument combustion column, affecting subsequent samples.

    • Solution: Group samples by expected enrichment.[4] Run 3-4 "blanks" (empty capsules) after any highly enriched fertilizer standard.

  • Heterogeneity:

    • Issue: A single granule of DAP-15N in a soil sample will skew results massively.

    • Solution: Grind large soil volumes (e.g., 500g) and subsample, rather than grinding only 10g.

References

  • International Atomic Energy Agency (IAEA). (2001). Use of Isotope and Radiation Methods in Soil and Water Management and Crop Nutrition.[5] IAEA Training Course Series No. 14.

  • Chalk, P. M., et al. (2019). Methodologies for estimating nitrogen transfer between legumes and companion crops in agro-ecosystems: A review of 15N-enriched techniques.

    • [Link] (Note: Link to seminal review on 15N methodology).

  • UC Davis Stable Isotope Facility. (2023). Sample Preparation for Solid Samples (Plant and Soil).[6]

  • Hauck, R. D., & Bremner, J. M. (1976). Use of tracers for soil and fertilizer nitrogen research.[1][3][7][8][9] Advances in Agronomy.

Sources

Troubleshooting & Optimization

Common impurities in commercial Diammonium hydrogen phosphate-15N2 and their effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Diammonium Hydrogen Phosphate-¹⁵N₂ ((¹⁵NH₄)₂HPO₄). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to impurities in this essential isotopic labeling reagent. Our goal is to provide practical, experience-driven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities found in commercial-grade Diammonium Hydrogen Phosphate-¹⁵N₂?

When you purchase commercial (¹⁵NH₄)₂HPO₄, you should be aware of three main categories of potential impurities:

  • Isotopic Impurities: The most common impurity is the unlabeled or lower-labeled isotopologue, primarily (¹⁴NH₄)(¹⁵NH₄)HPO₄ and (¹⁴NH₄)₂HPO₄. The product's isotopic purity, typically stated as "atom % ¹⁵N," indicates the percentage of nitrogen atoms that are the ¹⁵N isotope.[1] For example, a 98 atom % ¹⁵N product will contain 2% ¹⁴N.

  • Elemental and Metallic Impurities: The manufacturing process for diammonium phosphate, which often uses industrial phosphoric acid, can introduce a range of metal and elemental contaminants. These can include alkali metals, alkaline earth metals, and transition metals such as iron, aluminum, magnesium, copper, zinc, and manganese.[2][3][4] More hazardous heavy metals like arsenic, lead, cadmium, and mercury may also be present in lower-grade materials.[3][4][5]

  • Reactive Nitrogen Species (RNS): A critical and often overlooked category of impurities includes other ¹⁵N-labeled, bioavailable nitrogen compounds. Research has shown that commercial ¹⁵N₂ gas stocks, a precursor for synthesis, can be contaminated with ¹⁵N-enriched nitrate (NO₃⁻), nitrite (NO₂⁻), and nitrous oxide (N₂O).[6] These can carry over into the final (¹⁵NH₄)₂HPO₄ product and are highly problematic for biological studies.

Q2: How can these impurities specifically impact my ¹⁵N labeling experiments, such as NMR, Mass Spectrometry, or cell culture studies?

The impact is highly dependent on the impurity type and the experimental application:

  • For Mass Spectrometry (MS): Isotopic impurities (¹⁴N) will dilute the ¹⁵N enrichment of your target molecules. This reduces the signal intensity of the ¹⁵N-labeled peak and complicates the analysis of isotopic incorporation, potentially leading to an underestimation of metabolic activity.

  • For Nuclear Magnetic Resonance (NMR): Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) are particularly detrimental. They can cause significant line broadening of NMR signals, leading to a loss of resolution and making structure determination or dynamic studies difficult or impossible.

  • For Cell Culture & Enzyme Assays: Heavy metals like lead, arsenic, and mercury are cytotoxic and can inhibit cell growth or enzyme function even at trace levels, confounding experimental results.[4]

Q3: My MS results show lower-than-expected isotopic enrichment. What are the likely causes?

This is a common issue that can typically be traced to two sources:

  • Inherent Isotopic Purity: The most straightforward cause is the specified isotopic purity of the reagent. A 98% atom ¹⁵N starting material cannot yield >98% enrichment in your final product. Always factor the initial isotopic purity into your calculations.

  • Contamination with Unlabeled Nitrogen: Your experimental workflow may introduce unlabeled (¹⁴N) nitrogen. Common sources include:

    • Contaminated glassware or buffers.

    • Biological media components (e.g., yeast extract, peptone, or unlabeled amino acids) that contain natural abundance nitrogen.

    • Atmospheric N₂ fixation by certain microorganisms, although this is less common in typical lab settings.

Q4: I am conducting a nitrogen uptake study and my negative control group (no biological activity) shows ¹⁵N incorporation. What could be happening?

This result strongly suggests contamination with a highly reactive or bioavailable form of ¹⁵N other than the intended ammonium phosphate. The most likely culprits are ¹⁵N-labeled nitrate (¹⁵NO₃⁻) or nitrite (¹⁵NO₂⁻) impurities in your (¹⁵NH₄)₂HPO₄ stock.[6] These anions can be readily assimilated by many microorganisms and can also react with various organic molecules under certain pH or redox conditions, leading to non-enzymatic ¹⁵N incorporation. This artifact can lead to the false detection of nitrogen fixation or uptake.[6]

Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to diagnosing and resolving issues arising from potential impurities in (¹⁵NH₄)₂HPO₄.

Observed Problem Potential Root Cause Recommended Action & Troubleshooting Steps
Low Signal/Noise in MS Isotopic dilution from ¹⁴N species.1. Verify Source Purity: Confirm the atom % ¹⁵N of your reagent.[1] 2. Audit Workflow: Scrutinize all media, buffers, and reagents for sources of natural abundance nitrogen. 3. Upgrade Reagent: If necessary, purchase a higher enrichment grade (>99 atom % ¹⁵N).
Broad or Missing NMR Peaks Paramagnetic metal ion contamination (e.g., Fe³⁺, Mn²⁺).1. Use High-Purity Grade: Source (¹⁵NH₄)₂HPO₄ specified for NMR use or with low metal content. 2. Chelation Treatment: Treat your final media or buffer with a chelating resin like Chelex® 100 to remove divalent cations (See Protocol 1). 3. Use a Metal Chelator: In non-biological experiments, adding a small amount of EDTA may help, but be cautious of its impact on your system.
Inhibited Cell Growth or Enzyme Activity Heavy metal toxicity (e.g., Pb, As, Cd).[4]1. Review Certificate of Analysis (CoA): Check the manufacturer's CoA for specified limits of heavy metals.[5] 2. Source Ultra-Pure Reagent: Obtain a grade certified for biological or pharmaceutical applications. 3. Perform a Toxicity Assay: Run a dose-response curve with your (¹⁵NH₄)₂HPO₄ to determine if it exhibits toxicity at your working concentration.
Overestimated Nitrogen Uptake Contamination with ¹⁵N-nitrate/nitrite.[6]1. Test for Contaminants: Perform a qualitative test on your (¹⁵NH₄)₂HPO₄ stock solution to check for the presence of nitrate/nitrite (See Protocol 2). 2. Purify the Reagent: If contaminants are found, consider purifying your stock via recrystallization, though this is an advanced procedure. 3. Contact Supplier: Report the issue to the supplier with your data. They may be able to provide a cleaner batch or information on lot-to-lot variability.
Experimental Protocols
Protocol 1: Removal of Divalent Cation Impurities using Chelex® 100 Resin

This protocol describes how to remove interfering paramagnetic metal ions from your final stock solution.

Materials:

  • Chelex® 100 Resin (Bio-Rad or equivalent)

  • (¹⁵NH₄)₂HPO₄ stock solution (e.g., 1 M in ultrapure water)

  • Sterile conical tubes or glass bottle

  • Stir plate and stir bar (optional)

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Resin: Add ~1 g of Chelex® 100 resin for every 10 mL of solution to be treated into a clean, sterile container.

  • Wash the Resin: Wash the resin by adding your ultrapure water, swirling gently, and allowing the resin to settle. Carefully decant the supernatant containing fine particles. Repeat 2-3 times.

  • Add Stock Solution: Carefully decant the final wash water and add your (¹⁵NH₄)₂HPO₄ stock solution to the washed resin.

  • Incubate: Seal the container and incubate for 1-2 hours at room temperature. Gentle agitation via a stir plate or occasional swirling can improve efficiency. Do not vortex, as this can fracture the resin beads.

  • Separate Resin: Allow the resin to settle completely by gravity.

  • Recover Solution: Carefully pipette the supernatant (the treated stock solution) into a new sterile container, ensuring no resin beads are transferred.

  • Sterilize (if required): Filter-sterilize the final treated solution through a 0.22 µm filter into the final sterile storage bottle.

Protocol 2: Qualitative Griess Test for Nitrite/Nitrate Contamination

This colorimetric test can be used as a quick screen for nitrite and nitrate impurities. Note that nitrate must first be reduced to nitrite to be detected.

Materials:

  • Griess Reagent (e.g., Sigma-Aldrich G4410 or homemade)

  • Vanadium(III) chloride (VCl₃) solution (for nitrate reduction)

  • (¹⁵NH₄)₂HPO₄ sample solution (e.g., 100 mM)

  • Positive control (e.g., 10 µM Sodium Nitrite)

  • Negative control (ultrapure water)

  • 96-well plate or microcentrifuge tubes

Procedure:

  • Sample Preparation: In separate wells/tubes, add 100 µL of your sample solution, positive control, and negative control.

  • Nitrate Reduction (Optional but Recommended): To detect nitrate, add 20 µL of VCl₃ solution to each well. Mix and incubate for 30 minutes at room temperature to convert nitrate to nitrite.

  • Color Development: Add 50 µL of the Griess Reagent to each well.

  • Incubate: Incubate for 10-15 minutes at room temperature in the dark.

  • Observe: The formation of a pink-to-magenta color indicates the presence of nitrite. Compare the color intensity of your sample to the controls. A strong color in your sample well suggests significant contamination.

Visualization of Troubleshooting & Impact
Diagram 1: Troubleshooting Workflow for Low ¹⁵N Incorporation

start Problem: Low ¹⁵N Incorporation in MS q1 Is isotopic purity of (¹⁵NH₄)₂HPO₄ >99%? start->q1 a1_no Root Cause: Inherent ¹⁴N content. Action: Use higher enrichment grade. q1->a1_no No q2 Any unlabeled N in media/buffers? q1->q2 Yes a2_yes Root Cause: Isotopic dilution from workflow. Action: Use ¹⁵N-depleted or defined media. q2->a2_yes Yes q3 Is biological system known to be slow or inhibited? q2->q3 No a3_yes Root Cause: Biological inhibition. Action: Check for heavy metal toxicity (Protocol 2). Optimize growth conditions. q3->a3_yes Yes end Resolved: Accurate ¹⁵N Incorporation Measurement q3->end No

Caption: A logical workflow to diagnose the cause of low ¹⁵N incorporation.

Diagram 2: Impact of Impurity Classes on Experimental Stages

cluster_impurities Impurity Class cluster_workflow Experimental Stage i1 Isotopic (¹⁴N) w2 Analytical Measurement (NMR, MS) i1->w2 Dilutes Signal w3 Data Interpretation i1->w3 Reduces Sensitivity/ Resolution i2 Paramagnetic Metals (Fe³⁺, Mn²⁺) i2->w2 Broadens NMR Peaks i2->w3 Reduces Sensitivity/ Resolution i3 Heavy Metals (As, Pb, Cd) w1 Sample Preparation (e.g., Cell Culture) i3->w1 Inhibits Growth/ Enzyme Activity i3->w3 Creates Artifacts/ Invalidates Data i4 Reactive N Species (¹⁵NO₃⁻, ¹⁵NO₂⁻) i4->w1 Causes False Uptake i4->w3 Creates Artifacts/ Invalidates Data w1->w2 w2->w3

Caption: How different impurity classes affect specific experimental stages.

References
  • Dabundo, R., et al. (2014). The Contamination of Commercial ¹⁵N₂ Gas Stocks with ¹⁵N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements. PLoS ONE, 9(10), e110335. Available from: [Link]

  • PubChem. (n.d.). Diammonium hydrogen phosphate-¹⁵N₂. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved February 17, 2026, from [Link]

  • International Organisation of Vine and Wine (OIV). (2000). DIAMMONIUM HYDROGEN PHOSPHATE. OIV International Oenological Codex. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Diammonium hydrogen phosphate. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Gargouri, M., et al. (2011). Determination the Impurity Present in the DAP Upstream and Downstream from the Recrystallization a. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Food and Agriculture Organization (FAO). (2002). DIAMMONIUM HYDROGEN PHOSPHATE. JECFA Monographs. Retrieved February 17, 2026, from [Link]

  • Gargouri, M., et al. (2011). Synthesis and Physicochemical Characterization of Pure Diammonium Phosphate from Industrial Fertilizer. Industrial & Engineering Chemistry Research, 50(9), 5543-5549. Available from: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). di-Ammonium hydrogen phosphate Safety Data Sheet. Retrieved February 17, 2026, from [Link]

  • Noah Technologies Corporation. (n.d.). DIAMMONIUM PHOSPHATE. Retrieved February 17, 2026, from [Link]

  • Deribe, Z., et al. (2018). Labeling nitrogen species with the stable isotope ¹⁵N for their measurement by separative methods coupled with mass spectrometry: A review. Journal of Chromatography B, 1095, 223-233. Available from: [Link]

Sources

Troubleshooting low 15N incorporation rates from Diammonium hydrogen phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low


N Incorporation Rates from Diammonium Hydrogen Phosphate-

N

Role: Senior Application Scientist Date: February 17, 2026

Executive Summary

Achieving high isotopic enrichment (>95%) in recombinant proteins using Diammonium hydrogen phosphate-


N

(DAHP-

N

) requires precise control over bacterial metabolism and media stoichiometry. Unlike standard

NH

Cl, DAHP serves as both a nitrogen source and a phosphate buffer component. This dual role introduces unique failure modes—specifically regarding pH buffering capacity, magnesium solubility (struvite formation), and nitrogen stoichiometry.

This guide addresses the root causes of low incorporation and provides self-validating protocols to ensure spectral quality for NMR applications.

Part 1: The Chemistry of the Problem (Root Cause Analysis)

Before troubleshooting, you must verify the stoichiometry. A common error arises from treating DAHP (


) identically to Ammonium Chloride (

).
ParameterAmmonium Chloride (

NH

Cl)
Diammonium Phosphate (

N

-DAHP)
Impact of Error
Nitrogen Atoms 1 per molecule2 per molecule Using standard molar calculations results in 2x Nitrogen , wasting isotope.
Buffering NegligibleHigh (Phosphate) Altering DAHP conc. changes media pH stability.[1]
Solubility Risk LowHigh High conc. of

+

+

causes Struvite precipitation , stripping N from solution.

Part 2: Optimized Experimental Workflow

To prevent isotopic dilution (the primary cause of low incorporation rates), we recommend a High-Density Resuspension Protocol (modified from Marley et al., 2001). This method grows biomass in unlabeled rich media, then switches to labeled minimal media only for induction.[2][3]

Visual Workflow: The Nitrogen Switch

NitrogenSwitch LB 1. Biomass Growth (LB Media - 14N) Spin 2. Centrifugation (Harvest Pellet) LB->Spin OD600 ~ 0.7-0.8 Wash 3. M9 Wash Step (CRITICAL: Remove 14N) Spin->Wash Discard Supernatant Resuspend 4. Resuspension (M9 + 15N-DAHP) Wash->Resuspend Remove trace Amino Acids Induction 5. Induction (IPTG) Resuspend->Induction Recovery (30-60 min) Harvest 6. Protein Harvest Induction->Harvest Expression (4-16 hrs)

Figure 1: The "Nitrogen Switch" workflow minimizes isotopic dilution by physically removing


N sources prior to induction.
Protocol: M9-DAHP Minimal Media (1 Liter)

Standard M9 salts must be modified when using DAHP to maintain phosphate balance.

  • 5X M9 Salts (Modified for DAHP):

    • 30 g Na

      
      HPO
      
      
      
    • 15 g KH

      
      PO
      
      
      
    • 2.5 g NaCl

    • Note: Do NOT add nitrogen source here.

  • Prepare 1L Medium:

    • 200 mL 5X Modified M9 Salts.

    • 2 mL 1M MgSO

      
       (Add last to prevent precipitation ).
      
    • 0.1 mL 1M CaCl

      
      .
      
    • 10 mL Trace Metals Solution.[4]

    • Nitrogen Source: 1.0 g DAHP-

      
      N
      
      
      
      (dissolved in 10 mL H
      
      
      O, filter sterilized, added separately).
    • Carbon Source: 10 mL 40% Glucose (or

      
      C-Glucose).
      
    • Antibiotics as required.[4][5]

    • Fill to 1L with sterile ddH

      
      O.
      

Part 3: Troubleshooting Guide (FAQs)

Category 1: Low Incorporation Rates (<90%)

Q: My protein yield is good, but Mass Spec shows only ~80%


N incorporation. Why? 
A: Isotopic Dilution from the Pre-Culture. 
If you inoculate minimal media with a large volume of LB pre-culture, or if you fail to wash the pellet in the Resuspension Protocol, the bacteria will preferentially utilize the scavenged 

N-amino acids before touching the

N-DAHP.
  • Fix: Wash the cell pellet with nitrogen-free M9 salts twice before resuspending in the labeled medium. This forces the bacteria to synthesize amino acids de novo using your

    
    N source.
    

Q: I see "scrambling" or mixed populations in my spectra. A: Metabolic Efflux. During the transition from rich to minimal media, bacteria undergo stress. They may degrade existing


N-proteins (turnover), releasing 

N-amino acids back into the pool.
  • Fix: Allow a "Recovery Phase" of 45–60 minutes after resuspension in M9-DAHP before adding IPTG. This allows the bacteria to flush out the metabolic pool and adapt to the new nitrogen source.

Category 2: Low Protein Yield

Q: The culture stopped growing immediately after adding DAHP. A: pH Shock or Toxicity. DAHP is basic. If added to an unbuffered solution or if the M9 buffering capacity is overwhelmed, the pH can spike, arresting growth.

  • Fix: Check the pH of your final media after adding DAHP. It should be 7.0–7.4. If necessary, adjust with minimal HCl.

Q: There is a white precipitate in my media. A: Struvite Formation. Magnesium (MgSO


), Ammonium (DAHP), and Phosphate can form insoluble Magnesium Ammonium Phosphate (Struvite). This precipitates your Nitrogen source and your Magnesium, starving the cells.
  • Fix: Always add MgSO

    
    last  and slowly, to the diluted media. Never mix concentrated DAHP and MgSO
    
    
    
    stocks directly.

Part 4: Quality Control & Validation

Do not rely solely on NMR to validate labeling. Use Mass Spectrometry (ESI-MS) for a definitive calculation.

Calculation of % Incorporation: Compare the theoretical monoisotopic mass (


) with the observed mass (

).


  • 
    : Number of nitrogen atoms in the protein sequence.
    
  • 
    : The purity of the DAHP-
    
    
    
    N
    
    
    reagent (usually 98-99%).
Diagnostic Decision Tree

TroubleshootingTree Start Problem: Low Signal/Labeling CheckMS Check Mass Spec (Intact Mass) Start->CheckMS HighMass Mass Shift > 95% Expected CheckMS->HighMass Labeling is Good LowMass Mass Shift < 90% Expected CheckMS->LowMass Labeling is Poor NoMass Low/No Protein Yield CheckMS->NoMass Expression Failed NMR NMR HighMass->NMR Issue is NMR Setup (Check pH, Temp, Shimming) Dilution Dilution LowMass->Dilution Isotopic Dilution? Precip Precip NoMass->Precip Precipitate in Media? Wash Wash Dilution->Wash Did you wash pellet? No No Wash->No Fix: Add Wash Steps Yes Yes Wash->Yes Fix: Increase Adaptation Time Precip->No Fix: Check pH/Induction Time Precip->Yes Fix: Struvite (Mg+NH4) Add Mg last

Figure 2: Diagnostic logic for isolating the cause of spectral failure.

References

  • Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[2][3] Journal of Biomolecular NMR, 20(1), 71–75.[2][3]

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures.[1] Protein Expression and Purification, 41(1), 207–234.[1]

  • Cambridge Isotope Laboratories. (n.d.). Strategies for Protein Labeling. Technical Guide.

Sources

Preventing cross-contamination in 15N labeling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Isotopic Purity

Welcome to the technical support center for stable isotope labeling. This guide is designed for researchers, scientists, and drug development professionals who utilize 15N metabolic labeling for quantitative mass spectrometry. Achieving high labeling efficiency (typically >97%) is paramount for accurate and reproducible quantification. However, the ubiquitous n[1][2]ature of environmental nitrogen (14N) presents a persistent challenge, where even minor cross-contamination can compromise experimental integrity.

This document provides a structured approach to understanding, preventing, and troubleshooting 15N cross-contamination. It is built on a foundation of field-proven insights and established best practices to ensure the trustworthiness and accuracy of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding cross-contamination in 15N labeling experiments.

Q1: What is the most common source of 14N cross-contamination in cell culture experiments?

A: The primary source of contaminating 14N is often found within the components of the culture medium itself, particularly from amino acids and other nitrogen-containing compounds present in supplements like fetal bovine serum (FBS). Standard FBS is rich in unlabeled (14N) amino acids, which will compete with and dilute the intended 15N-labeled source, leading to incomplete labeling. For this reason, the use of dialyzed FBS is a critical and mandatory step in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and other metabolic labeling experiments to minimize the introduction of unlabeled amino acids.

Q2: I'm using a 15N-labeled ammonium salt as my sole nitrogen source. Can I still get contamination?

A: Yes. Beyond the obvious sources like non-dialyzed serum, contamination can be insidious. Other potential sources include:

  • Reagent Purity: The 15N source itself can sometimes be contaminated with bioavailable 15N-labeled ammonium, nitrate, or nitrite. It is crucial to source h[3][4][5]igh-purity isotopes from reputable suppliers like Cambridge Isotope Laboratories, who provide certificates of analysis.

  • Water Quality: Wa[1]ter used for media preparation can contain dissolved nitrates and ammonia. Always use high-purity, sterile water (e.g., Type I ultrapure) for all media and buffer preparations.

  • Labware and Environment: Residual nitrogen from previous experiments, cleaning agents, or even airborne particles can leach into your culture. This underscores the need[6] for dedicated, rigorously cleaned labware.

Q3: Is it acceptable to reuse flasks or plates for both 14N (natural abundance) and 15N labeling experiments?

A: This is strongly discouraged. It is a best practice to maintain completely separate sets of labware (flasks, plates, pipettes, centrifuge tubes, etc.) for labeled and unlabeled experiments. Even with rigorous cleaning, micro-scratches in plasticware or residual films on glassware can trap nitrogenous compounds, which can then leach into subsequent experiments, artificially depressing your labeling efficiency. If separate sets are not feasible, a stringent, validated cleaning protocol is essential.

Q4: What is a realistic target for 15N enrichment, and what is considered an "acceptable" background?

A: The goal for most quantitative proteomics or metabolomics experiments is to achieve >97% 15N enrichment . While labeling can range [7][8]from 93-99%, lower efficiency broadens the isotopic clusters in the mass spectrometer. This broadening can decre[1][2]ase the signal-to-noise ratio, make it harder for software to correctly identify the monoisotopic peak, and ultimately reduce the accuracy of quantification. An acceptable background [9][10]level of 14N depends on the sensitivity of your analysis, but a background contributing more than 3-5% to the signal indicates a significant contamination issue that needs to be addressed.

ParameterTarget LevelPotential Impact of Poor Results
15N Enrichment > 97%Inaccurate quantification, reduced peptide/metabolite IDs.
Unlabeled Control B[9]ackground < 3%Skewed heavy/light ratios, false positives.
Replicate Consistency (CV%) < 15%Poor statistical confidence in results.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common contamination issues.

Problem: High 14N Background in "Heavy" Labeled Samples

You've completed your 15N labeling experiment, but your mass spectrometry data shows a lower-than-expected enrichment (e.g., 90% instead of >97%).

TroubleshootingWorkflow Start Low 15N Enrichment Detected (<97%) CheckMedia Step 1: Verify Media Components Start->CheckMedia CheckSerum Is Serum Dialyzed? CheckMedia->CheckSerum CheckSource Is 15N Source >99% Pure? (Check C of A) CheckSerum->CheckSource Yes Sol_Serum Action: Procure Dialyzed Serum CheckSerum->Sol_Serum No CheckWater Is Water Ultrapure & Sterile? CheckSource->CheckWater Yes Sol_Source Action: Procure High-Purity 15N Source CheckSource->Sol_Source No CheckProtocol Step 2: Review Experimental Protocol CheckWater->CheckProtocol Yes Sol_Water Action: Use Fresh Type I Ultrapure Water CheckWater->Sol_Water No CheckDuration Sufficient Labeling Duration? CheckProtocol->CheckDuration CheckCrossContam Dedicated Labware Used? CheckDuration->CheckCrossContam Yes Sol_Duration Action: Extend Labeling Time (min. 5-6 doublings) CheckDuration->Sol_Duration No CheckLabware Step 3: Audit Labware & Environment CheckCrossContam->CheckLabware Yes Sol_Labware Action: Implement Dedicated Labware & Strict Cleaning CheckCrossContam->Sol_Labware No CleaningProtocol Validated Cleaning Protocol? CheckLabware->CleaningProtocol CleaningProtocol->Sol_Labware No

Caption: Troubleshooting Decision Tree for Low 15N Enrichment.

Part 3: Best Practices & Validated Protocols

Adherence to stringent protocols is the most effective defense against cross-contamination.

Protocol 1: Rigorous Cleaning of Glassware for Isotope Experiments

This protocol is designed to remove residual nitrogenous compounds from glassware. For plasticware, it is highly recommended to use disposable, sterile items that are dedicated to either 14N or 15N work.

Causality: Standard detergents can leave behind nitrogen-containing residues. An acid wash is effective at hydrolyzing and removing these trace contaminants, ensuring the surface is inert.

Materials:

  • Labor[6][11]atory-grade detergent (e.g., Alconox, Liquinox)

  • 1 M Hydrochloric Acid[11][12] (HCl) or 1 M Nitric Acid (HNO3)

  • Type I Ultrapure Wate[6]r

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, acid-resistant gloves

Procedure:

  • Initial Decontamination: Manually scrub glassware with a laboratory-grade detergent and hot tap water. Use appropriate brushes to remove all visible residues.

  • Thorough Rinsing: Rinse the glassware a minimum of 5 times with tap water, followed by 3-5 rinses with ultrapure water to remove all detergent.

  • Acid Soaking (Critical Step): Completely submerge the glassware in a 1 M HCl or 1 M HNO3 bath. Allow it to soak for a minimum of 4 hours, though an overnight soak is preferred for maximum efficacy.

  • Final Rinsing: Ca[6]refully remove glassware from the acid bath. Rinse extensively (a minimum of 10 times) with ultrapure water. The final rinse water should have a neutral pH.

  • Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type (e.g., >100°C).

  • Storage: Once dry and cooled, immediately cover openings with aluminum foil or store in a clean, closed cabinet to prevent contamination from airborne dust and microbes.

Protocol 2: Validating a New Batch of Cell Culture Medium

Causality: Before committing to a large-scale experiment, it is essential to validate that a new batch of prepared 15N medium can support cell growth and achieve high labeling efficiency. This self-validating step can save significant time and resources.

Procedure:

  • Prepare Test Medium: Prepare a small batch of your complete 15N labeling medium exactly as you would for the main experiment.

  • Culture Setup: Seed a small culture of your cells (e.g., one well of a 6-well plate) in the test medium. As a control, seed cells in your validated, standard 14N medium.

  • Growth Monitoring: Culture the cells for a period sufficient to allow for at least 5-6 cell doublings. This duration is generally required to ensure near-complete turnover of the cellular proteome. Monitor cell health and morphology daily.

  • Harvest and Analysis: After the labeling period, harvest a small protein sample from the 15N-labeled cells.

  • QC by Mass Spectrometry: Digest the protein sample and analyze it by LC-MS/MS.

  • Verification: Use appropriate software (e.g., Census, Protein Prospector) to calculate the 15N incorporation efficiency. The result should be >97%[13][14]. If not, you must troubleshoot the medium components or water source (see Troubleshooting Guide above) before proceeding.

Experimental Workflow with Built-in Contamination Checkpoints

ExperimentalWorkflow Start Start: Experimental Design ReagentQC Checkpoint 1: Reagent & Media QC Start->ReagentQC Labeling Metabolic Labeling (>5 doublings) ReagentQC->Labeling Pass Harvest Cell Harvest & Lysis (Mix L/H samples if applicable) Labeling->Harvest QC_Sample Checkpoint 2: Process 'Unlabeled' QC Sample Harvest->QC_Sample SamplePrep Protein Digestion & Peptide Cleanup QC_Sample->SamplePrep Pass LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis: Calculate Enrichment & Ratios LCMS->DataAnalysis End End: Validated Results DataAnalysis->End

Caption: 15N Labeling Workflow with Integrated Quality Control Checkpoints.

References

  • Stable Isotope Labeling in Mammals with 15N Spirulina. Cambridge Isotope Laboratories, Inc.

  • The contamination of commercial 15N2 gas stocks with 15N-labeled nitrate and ammonium and consequences for nitrogen fixation measurements. PubMed.

  • Stable Isotopes for Quantitative Proteomics. Cambridge Isotope Laboratories, Inc.

  • The Contamination of Commercial N2 Gas Stocks with N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measu. PLOS ONE.

  • The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements. PMC.

  • Workflow of 15 N metabolic labeling protein quantification used in... ResearchGate.

  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science.

  • Application Note 15 – Top Ten Tips for Producing 13C/15N Protein in Abundance. Cambridge Isotope Laboratories, Inc.

  • Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT.

  • Determination of Nitrite and Nitrate in Cell Culture Medium by Reversed-Phase High-Performance Liquid Chromatography with Simult. Jordan Journal of Chemistry.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer. MilliporeSigma.

  • M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.pdf. New Jersey Department of Health.

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship, University of California.

  • Glassware Maintenance & Post Experimental Cleanup. Radnoti LLC.

  • How to Clean Laboratory Glassware: A Comprehensive Guide. Lab Manager.

  • Is there a procedure for to clean equipment used in isotope enriched (d15N) sample processing for later use in natural abundance processing? ResearchGate.

  • Technical Support Center: Addressing Incomplete ¹⁵N Labeling in Metabolic Studies. Benchchem.

  • 15N Stable Isotope Labeling Data Analysis. Cambridge Isotope Laboratories, Inc.

  • Stable Isotope Labeling Strategies. University of Washington Proteomics Resource.

  • Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics.

  • Cleaning Laboratory Glassware. MilliporeSigma.

  • Determination of the δ15N of Total Nitrogen in Solids; RSIL Lab Code 2893. USGS Publications Warehouse.

  • Origin and tracing techniques of high 15N nitrogen compounds in industrial environments. International Atomic Energy Agency (IAEA).

  • Nitrogen isotope ratios identify nitrate contamination sources. ResearchGate.

  • SILAC Quantitation. UT Southwestern Proteomics Core.

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship, University of California.

  • Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. ResearchGate.

  • Determination of nitrogen-15 at sub-microgram levels of nitrogen using automated continuous-flow isotope ratio mass spectrometry. The Analyst.

  • A Guide to the Use of 14N and 15N in Environmental Research. Defense Technical Information Center.

  • 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PMC.

  • Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. PMC.

  • Stable Isotope Labeling in Mammals with 15N Spirulina. Cambridge Isotope Laboratories, Inc.

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology.

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.

  • ISOGRO Media - Technical Bulletin. Sigma-Aldrich.

  • A Guide to Understanding and Managing Cell Culture Contamination. NOVA.

  • How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate.

  • Quantification of histone modifications using 15N metabolic labeling. PMC.

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells.

  • How to Detect Cell Culture Contamination. GoldBio.

  • Cell Culture Contamination Troubleshooting. MilliporeSigma.

Sources

Addressing isotopic dilution effects when using Diammonium hydrogen phosphate-15N2

Technical Support Center: High-Fidelity N Labeling

Topic: Addressing Isotopic Dilution with Diammonium Hydrogen Phosphate- N

Diagnostic Framework: Do You Have Dilution?

Before troubleshooting, confirm that the issue is isotopic dilution (incorporation of environmental

incomplete labeling

The Symptom: In Mass Spectrometry (MS) or NMR, you observe a "shadow" peak or a mass envelope that does not match the theoretical 100% labeled distribution.

Diagnostic FeatureIsotopic Dilution (

N Contamination)
Incomplete Labeling (Metabolic Stall)
Mass Shift The monoisotopic peak is shifted, but a significant precursor peak remains at the (

) or mixed (

) position.[1]
Broadening of peaks; "smearing" across the mass range due to stalled synthesis.
Cause Exogenous

N sources (media carryover, impurities).[1]
Poor cell health, toxicity, or insufficient induction time.[1]
Calculation Incorporation (

) < 95% despite full growth.[1]
Low protein yield and low incorporation.[1]

Troubleshooting Guide: Sources of N Leakage

Issue A: The Inoculum Carryover (Most Common)

Problem: You grew the pre-culture in LB (Rich Media) to boost biomass, then transferred to Minimal Media (M9). Mechanism:

1

1The Fix:
  • The "Two-Spin" Rule: Never transfer directly. Spin down the LB culture, resuspend in buffer (PBS or N-free M9 salts), spin again, and then resuspend in the final

    
    N media.[1]
    
  • Dilution Factor: A 1:100 dilution of inoculum is standard, but a 1:1000 dilution ensures <0.1%

    
    N carryover if using direct transfer (not recommended for high yield).[1]
    
Issue B: The Reagent Swap (Chemistry Check)

Problem: Substituting





Mechanism:

1The Fix:
  • Stoichiometry Adjustment:

    • Standard M9 uses ~1.0 g/L NH

      
      Cl (18.7 mM Nitrogen).[1]
      
    • 
      NH
      
      
      HPO
      
      
      (MW ~134 g/mol ) provides 2 Nitrogen atoms per molecule.[1]
    • Target: To match 18.7 mM Nitrogen, use ~1.25 g/L of

      
      NH
      
      
      HPO
      
      
      .[1]
  • Buffering: Since you are adding extra phosphate, ensure you monitor pH.[1] Adjust to pH 7.4 after dissolving the nitrogen source but before adding trace metals (Mg/Ca) to prevent precipitation.

Issue C: Metabolic Scrambling (Amino Acid Transamination)

Problem: Specific amino acid labeling (e.g.,

Mechanism:1The Fix:
  • Use Auxotrophs: For specific labeling, use strains deficient in transaminases (e.g., CT19 strain).[1]

  • For Uniform Labeling (Your Case): This is less of an issue with

    
    NH
    
    
    HPO
    
    
    as the sole nitrogen source, provided no amino acids (like those in Yeast Extract) are added to "boost" growth. Strictly avoid "rich" minimal media supplements.

The "Zero-Background" Protocol

This workflow minimizes

1
Phase 1: Biomass Generation (Unlabeled)
  • Inoculate fresh colony into LB Media (contains

    
    N).[1]
    
  • Grow at 37°C until OD

    
     reaches 0.7 - 0.9  (Log phase). Do not overgrow; stationary phase cells adapt poorly to minimal media.[1]
    
Phase 2: The Wash (Critical Checkpoint)
  • Centrifuge cells: 4,000

    
     g for 15 mins at 20°C.
    
  • Decant supernatant completely.

  • Resuspend pellet gently in 1/4th volume of M9 Salts (Nitrogen-Free).

  • Centrifuge again.[1]

  • Decant. The pellet is now "scrubbed" of external

    
    N.
    
Phase 3: Adaptation & Induction ( N)[1]
  • Resuspend pellet in 25% of the original volume of M9 Media containing 1.25 g/L

    
    NH
    
    
    HPO
    
    
    .
    • Note: This 4x concentration of cells allows for high protein yield with less isotope usage.[1]

  • Recovery: Incubate at 37°C for 30-60 minutes to allow metabolic adaptation and depletion of intracellular

    
    N pools.
    
  • Induction: Add IPTG.

  • Harvest after standard expression time (e.g., 4-12 hours).

Visualizing the Workflow

The following diagram illustrates the critical control points to prevent isotopic dilution.

IsotopeLabelingcluster_dilutionCritical Dilution Control PointLB_Culture1. Biomass Growth(LB Media - 14N)Centrifuge12. Centrifuge & DecantLB_Culture->Centrifuge1OD600 ~ 0.8Wash3. Wash Step(N-Free Buffer)Centrifuge1->WashRemove 14N MediaCentrifuge24. Centrifuge & DecantWash->Centrifuge2Scrub CarryoverResuspend5. Resuspend (4x Density)in 15N-M9 MediaCentrifuge2->ResuspendAdd (15NH4)2HPO4Recovery6. Adaptation Phase(30-60 min)Resuspend->RecoveryDeplete Intracellular 14NInduction7. IPTG InductionRecovery->InductionMetabolic Steady State

Caption: Workflow for high-density resuspension labeling. The "Critical Dilution Control Point" (Red Dashed Box) identifies where

Frequently Asked Questions (FAQ)

Q: Can I add a small amount of Yeast Extract to the


N media to speed up growth?A:No.


1

Q: Why use Diammonium Phosphate instead of Ammonium Chloride? A: Researchers often choose




Q: My protein yield is low in M9 compared to LB. How do I fix this? A: This is expected (M9 yields are typically 30-50% of LB).[1] To compensate, use the Marley Method (referenced below): Grow in LB first, then concentrate cells 4-fold into the M9 media. This gives you the biomass of a 1L culture in a 250mL

References

  • Marley, J., Lu, M., & Bracken, C. (2001).[1][2][3] A method for efficient isotopic labeling of recombinant proteins.[1][2][4][3][5][6] Journal of Biomolecular NMR.

    • Relevance: Establishes the high-density resuspension protocol to maximize yield and minimize isotope cost.
  • Studier, F. W. (2005).[1] Protein production by auto-induction in high-density shaking cultures.[1] Protein Expression and Purification.

    • Relevance: Provides foundational media recipes (M9, ZYM-5052) and metabolic insights into uptake.
  • Cambridge Isotope Laboratories. (n.d.).[1] Strategies for Protein Labeling.

    • Relevance: Technical notes on calculating incorporation efficiency and reagent purity standards.

Improving the efficiency of 15N labeling with Diammonium hydrogen phosphate-15N2 in different soil types

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Diammonium hydrogen phosphate-15N2 ((NH₄)₂HPO₄-¹⁵N₂) for stable isotope labeling studies in diverse soil environments. As a Senior Application Scientist, my objective is to synthesize scientifically robust principles with practical, field-tested insights to empower you to overcome common experimental hurdles and enhance the efficiency and accuracy of your ¹⁵N labeling experiments.

Introduction: The Dynamics of ¹⁵N in Soil

Diammonium hydrogen phosphate (DAP) is a widely used fertilizer, making its ¹⁵N-labeled counterpart a valuable tool for tracing nitrogen (N) fate and transport in agroecosystems. However, the efficiency of ¹⁵N incorporation from (NH₄)₂HPO₄-¹⁵N₂ into soil organic matter and plant biomass is not straightforward. It is governed by a complex interplay of soil physicochemical properties and microbial processes. Understanding these interactions is paramount to designing effective experiments and interpreting your results with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions that arise when working with (NH₄)₂HPO₄-¹⁵N₂.

Q1: What are the primary factors influencing the efficiency of ¹⁵N labeling with (NH₄)₂HPO₄-¹⁵N₂ in soil?

A1: The efficiency is a multifactorial issue. Key drivers include:

  • Soil pH: This is arguably the most critical factor. DAP dissolution creates an alkaline microenvironment (pH ~7.5-8.0), which can significantly influence N transformation pathways.[1][2] In alkaline soils, this can exacerbate ammonia (NH₃) volatilization, a major pathway for ¹⁵N loss.[3] Conversely, in acidic soils, the ammonium (NH₄⁺) from DAP is more stable, but phosphorus availability can be reduced due to fixation with aluminum and iron.[4][5]

  • Soil Texture: Sandy soils, with their low water and nutrient holding capacity, are prone to leaching of nitrate (NO₃⁻), a product of nitrification.[6][7] Clay soils, on the other hand, can retain more NH₄⁺ but may also have higher rates of denitrification, another significant N loss pathway, particularly under anaerobic conditions.[8]

  • Soil Organic Matter (SOM) and Microbial Activity: The soil microbial community is the engine of nitrogen cycling. High microbial activity can lead to rapid immobilization of the added ¹⁵N into microbial biomass, making it temporarily unavailable for plant uptake.[9] The C:N ratio of the soil will heavily influence whether immobilization or mineralization of N dominates.

  • Environmental Conditions: Temperature and moisture significantly impact the rates of all microbial processes, including nitrification, denitrification, and ammonia volatilization.[3]

Q2: How does the form of nitrogen in (NH₄)₂HPO₄-¹⁵N₂ (ammonium) affect its fate in the soil compared to other ¹⁵N tracers?

A2: The ammonium (¹⁵NH₄⁺) in DAP is readily available for plant uptake and microbial assimilation. However, it is also susceptible to several transformation processes:

  • Nitrification: Soil bacteria convert ¹⁵NH₄⁺ to ¹⁵NO₂⁻ (nitrite) and then to ¹⁵NO₃⁻ (nitrate). This process is most rapid in soils with a pH between 7 and 8.[10] The resulting ¹⁵NO₃⁻ is highly mobile and can be lost through leaching.

  • Ammonia Volatilization: In soils with a pH greater than 7, ¹⁵NH₄⁺ can be converted to ammonia gas (¹⁵NH₃) and lost to the atmosphere.[10] This is a significant concern with surface applications of DAP on alkaline soils.

  • Immobilization: Microorganisms will take up ¹⁵NH₄⁺ to build their biomass.[9] This process is generally faster for NH₄⁺ than for NO₃⁻.[9]

Q3: What is a realistic expectation for ¹⁵N recovery in my experiment?

A3: Total ¹⁵N recovery in the soil-plant system can be highly variable. It is not uncommon for recovery rates to be well below 100% due to the loss pathways mentioned above. Some studies have reported losses of over 50% of the applied ¹⁵N tracer shortly after application.[11] Realistic recovery will depend heavily on your specific soil type, environmental conditions, and experimental design. It is crucial to have a robust sampling and analysis plan to account for all major N pools (soil inorganic N, soil organic N, plant biomass, and potentially gaseous losses and leachate).

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during ¹⁵N labeling experiments with (NH₄)₂HPO₄-¹⁵N₂.

Problem 1: Low ¹⁵N Enrichment in Plant or Soil Samples

This is one of the most frequent challenges, indicating that a significant portion of the applied tracer has been lost from the system or is not being incorporated as expected.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Corrective Action & Rationale
High Ammonia Volatilization Analyze soil pH. Is it > 7.0? Was the fertilizer surface-applied?Incorporate the (NH₄)₂HPO₄-¹⁵N₂ into the soil. This reduces exposure to the atmosphere and places the N in closer contact with soil colloids, reducing volatilization.[10] For future experiments, consider using a urease inhibitor if urea is also being applied, as this can slow the initial pH spike.[12]
Significant Leaching Losses Assess soil texture. Is it a sandy or coarse-textured soil? Have there been heavy rainfall or irrigation events?Apply the tracer in smaller, more frequent doses. This minimizes the concentration of soluble ¹⁵NO₃⁻ in the soil solution at any given time, reducing the potential for leaching.[6] Consider using lysimeters to quantify leaching losses.
Rapid Denitrification Evaluate soil moisture and aeration. Is the soil waterlogged or compacted?Improve soil drainage and aeration where possible. Denitrification is an anaerobic process, so reducing water saturation will inhibit it.[13] Note that this may not be feasible in all experimental setups.
High Microbial Immobilization Analyze the soil C:N ratio. Is it high?Consider a pre-incubation period or adding a labile carbon source before the ¹⁵N tracer. This can satisfy the initial microbial demand for N, allowing more of the subsequently added ¹⁵N to be available for other pathways. However, this will alter the natural soil dynamics. Alternatively, accept that immobilization is a key process and ensure your analysis includes the microbial biomass N pool.[9]
Uneven Tracer Application Review your application methodology. Was the tracer applied uniformly across the experimental plot or pot?Develop and practice a standardized application protocol. For solutions, use a fine-mist sprayer or a drip system.[14] For solid forms, ensure thorough mixing with a portion of the soil before incorporating it into the bulk soil.
Problem 2: High Variability in ¹⁵N Enrichment Between Replicates

Possible Causes & Solutions:

Potential Cause Diagnostic Check Corrective Action & Rationale
Soil Heterogeneity Assess the uniformity of your experimental soil. Are there variations in texture, organic matter, or pH across your plots or within your bulk soil source?Homogenize your bulk soil thoroughly before potting. For field experiments, increase the number of replicates and use a randomized block design to account for spatial variability.[15]
Inconsistent Sampling Review your sampling protocol. Are you taking samples from the same depth and location relative to the tracer application point for each replicate?Implement a strict, standardized sampling protocol. Take composite samples from multiple points within each replicate to get a more representative sample.[15]
Analytical Error Check the precision of your mass spectrometer analysis. Are your standards running consistently?Run quality control standards with every batch of samples. Ensure proper sample preparation (e.g., fine grinding, complete combustion) to minimize analytical variability.

Experimental Protocols

Protocol 1: Application of (NH₄)₂HPO₄-¹⁵N₂ to Soil Microcosms

This protocol outlines a standardized method for applying the ¹⁵N tracer to laboratory-based soil incubation studies.

Materials:

  • Air-dried and sieved (<2 mm) soil

  • (NH₄)₂HPO₄-¹⁵N₂ (specify atom % enrichment)

  • Deionized water

  • Microcosm containers (e.g., 500 mL jars)

  • Analytical balance

  • Pipettes

Procedure:

  • Soil Preparation: Weigh a standardized amount of air-dried soil (e.g., 100 g) into each microcosm container.

  • Moisture Adjustment: Add deionized water to bring the soil to a desired water-holding capacity (e.g., 60% WHC). Equilibrate for 24-48 hours.

  • Tracer Solution Preparation: Calculate the amount of (NH₄)₂HPO₄-¹⁵N₂ needed to achieve the target ¹⁵N application rate. Dissolve this in a small, known volume of deionized water. Note: Ensure the volume of the tracer solution will not oversaturate the soil.

  • Tracer Application: Add the tracer solution dropwise and evenly over the soil surface.

  • Homogenization: Thoroughly mix the soil to ensure uniform distribution of the tracer. A spatula can be used, followed by sealing and gentle shaking.

  • Incubation: Place the microcosms in a controlled environment (e.g., incubator at a specific temperature) for the desired experimental duration. If monitoring gaseous losses, use sealed containers with septa for gas sampling.

Protocol 2: Extraction of Soil Inorganic ¹⁵N (NH₄⁺ and NO₃⁻)

This protocol describes the extraction of inorganic nitrogen from soil samples for subsequent isotopic analysis.

Materials:

  • 2M Potassium Chloride (KCl) solution

  • Fresh or frozen soil samples

  • Centrifuge tubes

  • Horizontal shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Weighing: Weigh a known amount of fresh soil (e.g., 5-10 g) into a centrifuge tube.

  • Extraction: Add a standardized volume of 2M KCl solution (e.g., 30 mL) to the tube.[16] A common soil-to-solution ratio is 1:5 or 1:10.

  • Shaking: Cap the tubes tightly and shake on a horizontal shaker at a moderate speed (e.g., 180 rpm) for a set time (e.g., 30-60 minutes).[16]

  • Centrifugation: Centrifuge the samples to pellet the soil particles (e.g., 3000 x g for 10 minutes).[16]

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Storage: Store the filtered extracts frozen until analysis for ¹⁵NH₄⁺ and ¹⁵NO₃⁻ concentrations and isotopic ratios.

Visualizing Nitrogen Transformations

The following diagrams illustrate key processes and decision-making workflows relevant to your ¹⁵N labeling experiments.

Nitrogen_Cycle cluster_soil Soil System cluster_losses Nitrogen Loss Pathways DAP (NH₄)₂HPO₄-¹⁵N₂ Application NH4 ¹⁵NH₄⁺ (Ammonium) DAP->NH4 Immobilization Microbial Immobilization NH4->Immobilization Uptake Plant Plant Uptake NH4->Plant Uptake Nitrification Nitrification NH4->Nitrification Volatilization ¹⁵NH₃ Volatilization NH4->Volatilization OrganicN Soil Organic ¹⁵N Immobilization->OrganicN Incorporation NO3 ¹⁵NO₃⁻ (Nitrate) Nitrification->NO3 NO3->Plant Uptake Leaching ¹⁵NO₃⁻ Leaching NO3->Leaching Denitrification Denitrification (¹⁵N₂O, ¹⁵N₂) NO3->Denitrification caption Key N transformations after (NH₄)₂HPO₄-¹⁵N₂ application.

Caption: Key N transformations after (NH₄)₂HPO₄-¹⁵N₂ application.

Troubleshooting_Workflow Start Low ¹⁵N Recovery Detected Check_pH Is Soil pH > 7.0? Start->Check_pH Check_Texture Is Soil Sandy/Coarse? Check_pH->Check_Texture No Volatilization High risk of Ammonia Volatilization Check_pH->Volatilization Yes Check_Moisture Is Soil Waterlogged? Check_Texture->Check_Moisture No Leaching High risk of Nitrate Leaching Check_Texture->Leaching Yes Check_CN Is C:N Ratio High? Check_Moisture->Check_CN No Denitrification High risk of Denitrification Check_Moisture->Denitrification Yes Immobilization High risk of Microbial Immobilization Check_CN->Immobilization Yes Solution1 Incorporate fertilizer Volatilization->Solution1 Solution2 Apply smaller, frequent doses Leaching->Solution2 Solution3 Improve soil aeration Denitrification->Solution3 Solution4 Account for microbial N pool Immobilization->Solution4 caption Troubleshooting decision tree for low ¹⁵N recovery.

Caption: Troubleshooting decision tree for low ¹⁵N recovery.

References

  • Title: 15 N Natural Abundance Characteristics of Ammonia Volatilization from Soils Applied by Different Types of Fertilizer Source: MDPI URL: [Link]

  • Title: Modulated Ammonia Volatilization from Coated Nitrogen Fertilizer and Wheat Productivity on Phosphorus Amended Alkaline Soils Involving 15N Tracer Technique Source: Science Publishing Group URL: [Link]

  • Title: A dataset for 15N natural abundance of soil ammonia volatilization Source: PMC URL: [Link]

  • Title: ammonia volatilization from different fertilizer sources and effects of temperature and soil ph. Source: USDA ARS URL: [Link]

  • Title: Changes of δ15N values during the volatilization process after applying urea on soil Source: PubMed URL: [Link]

  • Title: 15N labeling Source: PROMETHEUS – Protocols URL: [Link]

  • Title: Coated Diammonium Phosphate Combined With Humic Acid Improves Soil Phosphorus Availability and Photosynthesis and the Yield of Maize Source: Frontiers URL: [Link]

  • Title: Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations Source: Frontiers URL: [Link]

  • Title: Microbial Immobilization of Nitrogen-15 Labelled Ammonium and Nitrate in an Agricultural Soil Source: ResearchGate URL: [Link]

  • Title: The effect of soil pH on nutrient availability Source: University of Florida, Institute of Food and Agricultural Sciences URL: [Link]

  • Title: Soil texture and pH effects on potash and phosphorus availability Source: Potash Development Association URL: [Link]

  • Title: What is pH of DAP (Di Ammonium Phosphate) after soil application? Source: ResearchGate URL: [Link]

  • Title: Clay Addition to Sandy Soil Reduces Nutrient Leaching—Effect of Clay Concentration and Ped Size Source: ResearchGate URL: [Link]

  • Title: The 15N-Gas flux method for quantifying denitrification in soil Source: NERC Open Research Archive URL: [Link]

  • Title: INNOVATIVE 15N MICROPLOT RESEARCH TECHNIQUES TO STUDY NITROGEN USE EFFICIENCY UNDER DIFFERENT ECOSYSTEMS Source: International Atomic Energy Agency URL: [Link]

  • Title: Procedure for Soil Inorganic Nitrogen Source: Oregon State University URL: [Link]

  • Title: Nutrient Potential Leachability in a Sandy Soil Amended with Manure-Based Fertilisers Source: MDPI URL: [Link]

  • Title: Denitrification in agricultural soils in the Netherlands Source: Wageningen University & Research URL: [Link]

  • Title: Advances in 15N-tracing experiments: new labelling and data analysis approaches Source: SpringerLink URL: [Link]

  • Title: MAP and DAP Source: Incitec Pivot Fertilisers URL: [Link]

  • Title: DIAMMONIUM PHOSPHATE Source: Ataman Kimya URL: [Link]

  • Title: Leaching Potential of Phosphite Fertilizer in Sandy Soils of the Southern Coastal Plain, USA Source: USDA ARS URL: [Link]

Sources

Technical Guide: Quantifying 15N Enrichment from Diammonium Hydrogen Phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diammonium hydrogen phosphate-15N2 (DAP-15N2) is a high-value double-labeled precursor used to trace nitrogen flux in metabolic engineering, agricultural proteomics, and structural biology. However, its unique stoichiometry—containing two 15N atoms per molecule—and the volatile nature of the ammonium ion create specific quantification pitfalls that standard single-label protocols often miss.

This guide moves beyond basic instructions to address the causality of experimental failure. It is designed to help you distinguish between sample preparation errors (fractionation) and analytical artifacts (memory effects/relaxation limits).

Part 1: Sample Preparation & Handling (The Input Challenges)

Q1: Why are my recovery rates inconsistent even before analysis?

Diagnosis: You are likely experiencing Isotopic Fractionation via Ammonia Volatilization . Mechanism: DAP dissociates in solution to release ammonium (


). The 

of the

equilibrium is approximately 9.25. If your experimental matrix (e.g., cell culture media or soil extract) shifts towards alkalinity (pH > 8.0),

converts to volatile ammonia gas (

). The Critical Error:

-ammonia volatilizes faster than

-ammonia due to the kinetic isotope effect. This leaves the remaining solution artificially enriched in

, ruining your baseline quantification.
Protocol: The Closed-System Acid Trap (Diffusion Method)

To prevent loss and fractionation during extraction.

  • Acidification: Immediately upon sample collection, lower pH to < 3.0 using 2M H2SO4. This locks nitrogen as non-volatile

    
    .
    
  • Diffusion Setup: Use a gas-tight Mason jar or diffusion flask.

    • Reagent A: Sample + MgO (to raise pH and release NH3 inside the closed vessel).

    • Reagent B (Trap): Acidified filter disk (20

      
      L 2.5M KHSO4) enclosed in a PTFE packet suspended above the sample.
      
  • Incubation: 6–7 days at room temperature with gentle shaking.

  • Recovery: Remove the filter disk; it now contains the captured Ammonium Sulfate-15N, ready for EA-IRMS.

Diagram 1: The Volatility Trap Workflow

VolatilityTrap Sample Biological Sample (DAP-15N2) Equilibrium NH4+ <-> NH3 (pH Dependent) Sample->Equilibrium Dissociation Loss Loss of 14N-NH3 (Fractionation Error) Equilibrium->Loss Open System (pH > 8) AcidTrap Acid Trap (H2SO4/KHSO4) Equilibrium->AcidTrap Closed Diffusion (MgO added) Stable Stable Ammonium Sulfate (Ready for Analysis) AcidTrap->Stable 6-7 Days

Caption: Kinetic fractionation pathway vs. correct acid-trapping workflow to preserve isotopic integrity.

Part 2: Analytical Method Troubleshooting (The Measurement Challenges)

Q2: I am seeing high 15N signals in my "blank" samples after running DAP-15N2. Why?

Diagnosis: The Memory Effect (Carryover) in Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS). Mechanism: DAP-15N2 is highly enriched (>98 atom%). Standard EA-IRMS is designed for natural abundance variations. When a highly enriched sample is combusted, 15N binds to the oxidation reactor walls and the reduction copper, slowly releasing into subsequent samples.

Troubleshooting Guide:

  • Sequence Ordering: Never randomize your run list. Always analyze from lowest enrichment (natural abundance)

    
     highest enrichment .
    
  • The "Dummy" Protocol: Insert 3–4 non-enriched urea or acetanilide standards between high-enrichment samples to "scrub" the system.

  • Peak Tailing: Inorganic salts like DAP often exhibit "tailing" chromatograms in EA systems compared to organic standards. Ensure your integration window is wide enough to capture the full tail, or the isotope ratio will be skewed.

Q3: My NMR integration for 15N concentration is consistently too low.

Diagnosis: Relaxation Saturation & NOE Nulling. Mechanism:

  • 
     Relaxation:  Nitrogen-15 has an exceptionally long spin-lattice relaxation time (
    
    
    
    ), sometimes exceeding 60–100 seconds in small symmetric molecules like ammonium. If your repetition delay (
    
    
    ) is too short (standard is 1–2s), the nuclei do not return to equilibrium, leading to severe signal underestimation.
  • Negative NOE: The gyromagnetic ratio of 15N is negative.[1] Proton decoupling can generate a negative Nuclear Overhauser Effect (NOE) that cancels out the signal entirely (signal nulling).

Protocol: Quantitative 1D 15N-NMR

  • Pulse Sequence: Use Inverse Gated Decoupling (decoupler on during acquisition, off during delay). This suppresses the NOE while maintaining singlet peaks.

  • Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)3] (approx. 0.05 M) to the sample. This paramagnetic agent drastically reduces

    
     from ~100s to <2s, allowing reasonable experiment times.
    
  • Delay Calculation: Set delay

    
    . With Cr(acac)3, a 5–10 second delay is usually sufficient.
    

Part 3: Data Analysis & Calculation (The Output Challenges)

Q4: How do I correct for natural abundance when using a double-labeled tracer?

Diagnosis: Failure to account for the Binomial Distribution of Isotopologues . Context: Unlike single-labeled tracers, DAP-15N2 introduces nitrogen in "packets" of two (if the pathway utilizes the intact molecule) or one (if dissociated). In Mass Spectrometry, you must distinguish between:

  • M+0: Unlabeled

  • M+1: Single 15N incorporation (Natural abundance or mixed synthesis)

  • M+2: Double 15N incorporation (Direct from DAP-15N2)

Quantitative Comparison Table: Analytical Methods

FeatureEA-IRMSLC-MS / GC-MSQuantitative NMR
Primary Output Total 15N / 14N Ratio (

)
Isotopologue Distribution (M+x)Molar Concentration of Specific Species
Sensitivity High (detects 0.001% changes)Medium/HighLow (requires mM concentrations)
DAP-15N2 Issue Memory effect (Carryover)Spectral overlap correction neededExtremely long

relaxation
Best For Total N flux / Global enrichmentMetabolic pathway tracingStructural confirmation / Purity check

Diagram 2: Analytical Decision Matrix

DecisionTree Start Start: DAP-15N2 Quantification Enrichment Expected Enrichment Level? Start->Enrichment High High (>5 atom%) Enrichment->High Low Natural Abundance / Low (<1 atom%) Enrichment->Low Target Target Analyte? High->Target IRMS Method: EA-IRMS (Watch Memory Effect!) Low->IRMS TotalN Total Nitrogen Pool Target->TotalN Specific Specific Metabolite (e.g., Glutamine) Target->Specific NMR Method: Quant 15N-NMR (Use Cr(acac)3) TotalN->NMR MS Method: LC-HRMS (Deconvolute M+1/M+2) Specific->MS

Caption: Decision matrix for selecting the optimal analytical technique based on enrichment levels.

Calculation: Atom Percent Excess (APE)

For biological samples where you need to subtract the background natural abundance (0.3663% 15N):



Note: When using MS, you must correct for the natural abundance of Carbon-13 and Oxygen-18 which can contribute to the M+1 and M+2 peaks, mimicking 15N signals. Use software like IsoCorrectoR or AccuCor2 to mathematically strip these natural isotopes [1, 2].

References

  • Correcting for natural isotope abundance and tracer impurity in MS data. Source: Heinrich, P. et al. (2018). Scientific Reports. URL:[Link]

  • AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. Source: Wang, Y. et al. (2021). ChemRxiv. URL:[Link]

  • Nitrogen isotope fractionation factors measured from the volatilisation of ammonia. Source: Cejudo, E. & Schiff, S.L. (2018).[2] Isotopes in Environmental and Health Studies. URL:[Link][3][4]

  • Practical recommendations for the reduction of memory effects in compound-specific 15N analysis. Source: Petzke, K.J. & Metges, C.C. (2012).[5] Rapid Communications in Mass Spectrometry. URL:[Link]

  • Quantitative 15N NMR spectroscopy: Optimization of relaxation and NOE. Source: Marek, R. et al. (2007). Annual Reports on NMR Spectroscopy. URL:[Link]

Sources

Best practices for storage and handling of Diammonium hydrogen phosphate-15N2 to maintain purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Purity Paradox

Diammonium hydrogen phosphate-15N2 (


) is not merely a salt; it is a high-value isotopic tracer used critically in NMR spectroscopy, metabolic labeling, and agricultural tracing.

While chemically simple, this compound presents a stability paradox : it is thermodynamically prone to losing its isotopic label (in the form of


 gas) under conditions often considered "standard" for other salts. Unlike 

labels which are fixed in a carbon skeleton, the

label in ammonium salts is volatile.

This guide moves beyond basic MSDS recommendations to provide a causality-driven protocol for maintaining isotopic enrichment (>98 atom %


) and chemical purity.

Part 1: Storage Protocols (The Foundation)

The primary threat to DAP-15N2 is the dissociation pressure of ammonia . Even at room temperature, the equilibrium exists:



If the container is not sealed or if the temperature rises, you lose the


 label to the atmosphere, leaving behind Monoammonium Phosphate (MAP), which alters the stoichiometry of your experiments.
Environmental Control
ParameterSpecificationScientific Rationale
Temperature +2°C to +8°C Lowering temperature significantly reduces the vapor pressure of ammonia, shifting the equilibrium to the solid state (Left).
Humidity < 30% RH DAP is hygroscopic.[1] Moisture absorption creates a localized aqueous phase where pH can spike, accelerating ammonia loss.
Container Glass/Polypropylene with Parafilm Screw caps alone are insufficient for long-term isotope storage. Over-wrap with Parafilm® or seal in a secondary jar.
The "Double-Desiccator" System

For laboratories storing >5g of material, we recommend the Russian Doll Method :

  • Primary Vessel: Original amber glass vial, parafilmed.

  • Secondary Vessel: A sealed jar containing active desiccant (Silica Gel or Drierite™).

  • Location: Inside a dedicated cold room or fridge.

Critical Warning: Do not store near strong alkalis (e.g., NaOH pellets) even in secondary containment. Volatile amines can cross-contaminate or induce pH changes.

Part 2: Handling & Weighing (The Critical Step)

Moisture ingress during weighing is the most common cause of "clumping" and subsequent degradation.

The "Seconds Count" Protocol

If a glovebox is unavailable, follow this rapid-handling workflow to minimize atmospheric exposure.

HandlingWorkflow Start Remove from Cold Storage Equilibrate Equilibrate to Room Temp (Closed Container, 30 mins) Start->Equilibrate Prevents Condensation Open Open & Weigh Rapidly (< 2 mins) Equilibrate->Open Reseal Purge Headspace (N2) & Reseal Open->Reseal Minimize Moisture Return Return to Cold Storage Reseal->Return

Figure 1: Thermal equilibration prevents condensation on the cold salt, which is the primary driver of hydrolysis.

Static Electricity

Dehydrated ammonium salts are prone to static charge, causing the powder to "jump" or stick to spatulas.

  • Solution: Use an anti-static gun (Zerostat) or polonium strip near the balance. Avoid plastic weighing boats; use weighing paper or glass.

Part 3: Solution Preparation (The Application)

The Autoclave Trap

NEVER autoclave Diammonium Hydrogen Phosphate-15N2.

  • Mechanism: Autoclaving (121°C) pushes the equilibrium violently to the right. You will boil off your expensive

    
     as ammonia gas. The resulting solution will be acidic (Monoammonium phosphate) and isotopically depleted.
    
  • Correct Method: Dissolve in sterile water and use 0.22 µm PES membrane filtration .

Dissolution Dynamics

Dissolution is endothermic (absorbs heat), but the local pH at the granule surface can be high (pH ~8.0).

  • Solvent: Use high-quality Milli-Q water (degassed if possible to prevent carbonate formation).

  • Temperature: Dissolve on ice or at room temperature. Do not heat to speed up dissolution.

Figure 2: The thermal degradation pathway of DAP. Note that ammonia loss is irreversible in an open system.

Part 4: Troubleshooting & FAQs

Q1: The powder has formed a hard clump. Is the enrichment compromised?

A: Not necessarily, but chemical purity might be.

  • Diagnosis: Clumping indicates moisture absorption.

  • Test: Dissolve a small aliquot. Measure pH. If pH is ~7.8–8.0, the diammonium salt is intact. If pH is < 7.5, significant ammonia loss has occurred (conversion to monoammonium form).

  • Remediation: If pH is low, you can "rescue" the pH with

    
    -Ammonium Hydroxide, but this is complex. It is better to filter-sterilize and use immediately, adjusting the stoichiometry of your buffer.
    
Q2: I smell ammonia when I open the bottle.

A: This is a red flag.

  • Cause: The container seal was likely compromised, or storage temperature was too high.

  • Impact: You have lost some isotopic mass. The specific activity (enrichment) of the remaining solid is likely still high, but the molar ratio of Ammonium:Phosphate is no longer 2:1.

  • Action: Perform a gravimetric check or elemental analysis (CHN) to determine the new N:P ratio before using in critical stoichiometry.

Q3: Can I use this for cell culture media (M9 minimal media)?

A: Yes, this is a standard application.

  • Protocol: Prepare the M9 salts minus the nitrogen source. Autoclave the base salts. Prepare a 1M stock of DAP-15N2 separately, filter sterilize, and add to the media after the media has cooled to room temperature. Adding before autoclaving will ruin the media.

Q4: My NMR signal for is split or broader than expected.

A: This is often a pH or exchange issue.

  • Explanation: Ammonium protons (

    
    ) undergo chemical exchange with water. At higher pH (closer to pKa ~9.2), exchange rates increase, broadening the line.
    
  • Fix: Ensure your buffer pH is controlled (typically pH 6.0–7.0 for optimal ammonium signal sharpness in protein NMR) and temperature is stable.

References

  • Merck Index . Ammonium Phosphate, Dibasic.[2][3][4] Monograph 561, 14th Edition. (Establishes decomposition temperature at ~70°C and ammonia loss).

  • PubChem . Diammonium hydrogen phosphate (Compound).[2][3][5][6] National Center for Biotechnology Information. Link

  • Cambridge Isotope Laboratories. Storage and Stability of Stable Isotope Labeled Compounds. Technical Bulletin. (General guidance on hygroscopic isotope salts).
  • Sigma-Aldrich (Merck) . Safety Data Sheet: Diammonium Hydrogen Phosphate. Link

  • Gargouri, M., et al. (2011).[7] Synthesis and Physicochemical Characterization of Pure Diammonium Phosphate (DAP). (Details the crystallization and ammonia loss kinetics).

Sources

Technical Support Center: Method Refinement for Consistent Results in 15N Tracer Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 15N tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving consistent and reliable results. By understanding the causality behind experimental choices and implementing self-validating protocols, you can enhance the scientific integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of 15N tracer experiments.

Q1: What is the fundamental principle of a 15N tracer experiment?

A1: 15N tracer experiments utilize the stable, non-radioactive isotope of nitrogen, ¹⁵N, to track the metabolic fate of nitrogen-containing compounds within a biological system.[1] The core principle is to introduce a molecule enriched with ¹⁵N (the "tracer") and then measure its incorporation into various downstream metabolites or macromolecules over time.[2] Because ¹⁵N has a greater mass than the more abundant ¹⁴N isotope, its presence can be detected and quantified using mass spectrometry. This allows researchers to distinguish the tracer-derived molecules from the pre-existing unlabeled pool, providing a dynamic view of metabolic pathways and nitrogen flux.[1]

Q2: How do I choose the right 15N-labeled tracer for my experiment?

A2: The choice of tracer is critical and depends entirely on the specific biological question you are asking. Consider the following:

  • Metabolic Pathway of Interest: Select a tracer that is a direct precursor to the pathway you are studying. For example, to study amino acid metabolism, you might use ¹⁵N-labeled amino acids. To trace nucleotide synthesis, ¹⁵N-labeled glutamine or aspartate would be appropriate.

  • Cellular Uptake and Metabolism: Ensure that your cells or organism of interest can efficiently take up and metabolize the chosen tracer.

  • Isotopic Enrichment: The level of ¹⁵N enrichment in the tracer should be high enough to be detected above the natural abundance of ¹⁵N (approximately 0.37%).[3] For most applications, tracers with >98% isotopic purity are recommended.

Q3: What is "isotopic enrichment" and why is it important to measure?

A3: Isotopic enrichment refers to the percentage of a specific isotope (in this case, ¹⁵N) in a molecule or a pool of molecules. In a 15N tracer experiment, we measure the increase in ¹⁵N enrichment in various metabolites after introducing the ¹⁵N-labeled tracer. This measurement is crucial because it directly reflects the contribution of the tracer to that metabolite pool. Incomplete or variable labeling efficiency can significantly impact the interpretation of results, making it essential to determine the actual enrichment level in your samples.[4][5]

Q4: What are the main sources of variability in 15N tracer experiments?

A4: Variability can arise from several sources, broadly categorized as biological and technical:

  • Biological Variability:

    • Differences in cell culture conditions (e.g., cell density, growth phase).

    • Heterogeneity in tissue samples.[6]

    • Individual differences in animal models.

  • Technical Variability:

    • Inconsistent tracer application or distribution.[6]

    • Errors in sample collection, quenching, and extraction.

    • Inaccuracies in mass spectrometry measurements.

    • Contamination from packing materials or during sample handling.[7]

Careful experimental design and standardized protocols are essential to minimize this variability.

Q5: How can I ensure my results are reproducible?

A5: Reproducibility is paramount in scientific research. To ensure your 15N tracer experiment results are consistent:

  • Standardize Protocols: Document and adhere to detailed standard operating procedures (SOPs) for every step, from cell culture to mass spectrometry analysis.

  • Include Replicates: Always use biological and technical replicates to assess the precision of your measurements.[7]

  • Use Controls: Include unlabeled control samples to determine the natural ¹⁵N abundance and to ensure that observed changes are due to the tracer.

  • Perform Quality Control Checks: Regularly check the performance of your mass spectrometer and other equipment.

  • Data Analysis: Use a consistent and validated data analysis pipeline.

Section 2: Troubleshooting Guide

This section provides detailed troubleshooting advice for specific issues that may arise during your 15N tracer experiments.

Issue 1: Low or No Detectable 15N Enrichment

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Inefficient Tracer Uptake The cells or organism may not be efficiently transporting the ¹⁵N-labeled tracer across the cell membrane.1. Verify Transporter Expression: Check for the presence and activity of the relevant transporters. 2. Optimize Tracer Concentration: Test a range of tracer concentrations to find the optimal level for uptake without causing toxicity. 3. Increase Incubation Time: Allow more time for the tracer to be taken up and incorporated.
Rapid Tracer Dilution The intracellular pool of the unlabeled counterpart to your tracer may be very large, leading to a significant dilution of the ¹⁵N label.1. Pre-condition the Medium: Grow cells in a medium with a lower concentration of the unlabeled compound before adding the tracer. 2. Use a Higher Enrichment Tracer: If possible, use a tracer with a higher percentage of ¹⁵N.
Incorrect Sample Quenching If metabolism is not stopped quickly and completely during sample collection, the ¹⁵N label may be lost or diluted.1. Use Rapid Quenching Methods: For cell cultures, use methods like rapid filtration followed by immersion in ice-cold saline or a quenching solution. 2. Work Quickly: Minimize the time between sample collection and quenching.
Mass Spectrometry Sensitivity The mass spectrometer may not be sensitive enough to detect the low levels of ¹⁵N enrichment.1. Optimize MS Parameters: Adjust instrument settings to maximize sensitivity for the ions of interest. 2. Increase Sample Amount: Inject a larger amount of sample, if possible. 3. Consider a Different Analytical Technique: For very low enrichment levels, techniques like Isotope Ratio Mass Spectrometry (IRMS) may be more suitable.[8]
Issue 2: High Variability Between Replicates

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Inconsistent Cell Culture Variations in cell density, growth phase, or media composition between replicate wells or flasks can lead to different metabolic states.1. Synchronize Cell Cultures: If possible, use methods to synchronize the cell cycle. 2. Monitor Cell Growth: Carefully monitor cell density and ensure all replicates are harvested at the same growth phase. 3. Use a Master Mix: Prepare a single batch of media and tracer solution to be distributed among all replicates.
Heterogeneous Tracer Distribution In tissue or soil studies, the tracer may not be evenly distributed, leading to "hotspots" of high enrichment and areas of low enrichment.[6][9]1. Improve Application Method: For soil studies, consider homogenization or multipoint injection to ensure even tracer distribution.[6] 2. Increase Sample Homogenization: For tissue samples, thoroughly homogenize the tissue before extraction to ensure a representative sample.
Pipetting Errors Inaccurate pipetting of the tracer, quenching solutions, or extraction solvents can introduce significant variability.1. Calibrate Pipettes: Regularly calibrate all pipettes used in the experiment. 2. Use Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to improve accuracy. 3. Automate Liquid Handling: If available, use automated liquid handling systems for critical steps.
Inconsistent Sample Processing Differences in the timing or execution of sample extraction and preparation steps can lead to variable results.1. Process Samples in Batches: Process all replicates for a given condition at the same time. 2. Use Internal Standards: Add a heavy-isotope labeled internal standard that is not expected to be metabolically active to control for variability in sample processing and MS analysis.
Issue 3: Inaccurate Quantification and Isotopic Scrambling

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Metabolic Scrambling The ¹⁵N label from the tracer can be transferred to other molecules through transamination or other metabolic reactions, leading to unexpected labeling patterns.[10]1. Shorten Incubation Times: Use shorter incubation times to minimize the extent of metabolic scrambling. 2. Use a More Specific Tracer: If possible, choose a tracer that is less prone to entering multiple metabolic pathways. 3. Model the Scrambling: Use metabolic flux analysis software that can account for and model isotopic scrambling.
Natural Isotope Abundance The natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) can interfere with the measurement of ¹⁵N enrichment, especially in high-resolution mass spectrometry.[11][12][13]1. Use Correction Algorithms: Employ software tools that can correct for the contribution of naturally occurring isotopes to the mass spectrum.[11][14] 2. Analyze Unlabeled Controls: Carefully analyze unlabeled control samples to determine the natural isotopic distribution of your metabolites of interest.
Co-eluting Interferences A molecule with a similar mass-to-charge ratio (m/z) may co-elute with your analyte of interest during liquid chromatography, leading to an overestimation of the signal.[15]1. Optimize Chromatography: Adjust the chromatographic gradient, column, or mobile phase to improve the separation of your analyte from interfering compounds. 2. Use High-Resolution Mass Spectrometry: High-resolution instruments can often resolve ions with very similar m/z values. 3. Employ Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and monitoring a specific fragment ion, you can increase the specificity of your measurement.
Incomplete Labeling In some cases, especially in whole organisms or tissues with slow turnover, achieving complete labeling can be challenging.[16][17] This leads to a mixed population of labeled and unlabeled molecules, complicating quantification.[4][18]1. Determine Labeling Efficiency: It is crucial to experimentally determine the labeling efficiency for your system.[4] 2. Adjust Calculations: Incorporate the measured labeling efficiency into your calculations for determining the true fractional contribution from the tracer. 3. Extend Labeling Time: For systems with slow turnover, a longer labeling period may be necessary to achieve higher enrichment.[17]

Section 3: Key Experimental Workflows & Protocols

This section provides a detailed, step-by-step methodology for a common 15N tracer experiment in cell culture.

Protocol: 15N-Glutamine Tracing in Adherent Mammalian Cells

Objective: To measure the incorporation of nitrogen from glutamine into intracellular amino acids.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium

  • Dialyzed fetal bovine serum (dFBS)

  • ¹⁵N₂-L-Glutamine (isotopic purity >98%)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol in water, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Workflow Diagram:

Caption: Workflow for 15N tracer experiments in cell culture.

Step-by-Step Procedure:

  • Cell Seeding: Seed your cells in appropriate culture plates (e.g., 6-well plates) and allow them to grow to approximately 80% confluency in their standard complete growth medium.

  • Prepare Labeling Medium: Prepare a custom medium that is identical to your complete growth medium but lacks glutamine. Just before the experiment, supplement this medium with ¹⁵N₂-L-Glutamine to the desired final concentration. Also, prepare an identical medium with unlabeled L-glutamine for your control (¹⁴N) samples.

  • Initiate Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹⁵N-labeling medium to the cells.

    • Return the plates to the incubator for the desired labeling time (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Quenching and Extraction:

    • At each time point, remove the plate from the incubator and immediately aspirate the labeling medium.

    • Quickly wash the cells with a generous volume of ice-cold PBS to remove any remaining extracellular tracer.

    • Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cells.

    • Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and cell lysis.

  • Sample Collection:

    • Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the tubes at maximum speed for 10 minutes at 4°C to pellet cellular debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Sample Analysis:

    • Analyze the metabolite extracts using a suitable LC-MS method optimized for amino acid analysis.

    • Acquire data in both full scan mode to observe the isotopic distribution and, if desired, in MS/MS mode for confirmation.

  • Data Analysis:

    • Process the raw LC-MS data using software that can perform peak integration and isotopic correction.

    • Calculate the fractional enrichment of ¹⁵N in glutamine and other downstream amino acids at each time point.

Section 4: Concluding Remarks

Achieving consistent and reliable results in 15N tracer experiments requires a meticulous approach, from experimental design to data analysis. By understanding the underlying principles and potential pitfalls, researchers can generate high-quality data that provides meaningful insights into cellular metabolism. This guide serves as a starting point for troubleshooting and refining your methods. For more complex experimental designs or persistent issues, consulting with an expert in the field is always recommended.

References

  • Nitrate isotopes (δ15N, δ18O) in precipitation: best practices from an international coordinated research project. PubMed.
  • Enriched/Tracer - Carbon and Nitrogen in Solids. UC Davis Stable Isotope Facility.
  • Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations. Frontiers.
  • The 15N gas-flux method to determine N2 flux: a comparison of different tracer addition approaches. SOIL.
  • Tracing N through landscapes: potential uses and precautions. ResearchGate.
  • Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). PubMed.
  • An improved 15N tracer approach to study denitrification and nitrogen turnover in soil incubations. DOI.
  • Nitrogen-15 tracing. Wikipedia.
  • Stable Isotope Labeling in Mammals with 15N Spirulina.
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC.
  • Quantification challenges in 15 N metabolic labeling samples. (A and B)... ResearchGate.
  • A 15N tracer technique for assessing ®ne root production and mortality. Harvard Forest.
  • Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC.
  • 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of Proteome Research.
  • Applying the 15N labelling technique to material derived from a landfill simulation experiment to understand nitrogen cycle processes under aerobic and anaerobic conditions. PMC.
  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship.org.
  • Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. PubMed.
  • Pitfalls in determination of elemental compositions by stable isotope... ResearchGate.
  • Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). Solarbio.
  • and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR.
  • IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Publikationsserver der Universität Regensburg.
  • (PDF) Errors associated with compound‐specific δ15N analysis of amino acids in preserved fish samples purified by high‐pressure liquid chromatography. ResearchGate.
  • Full 15N tracer accounting to revisit major assumptions of 15N isotope pool dilution approaches for gross nitrogen mineralization. PMC.
  • Isotopic Tracer Techniques for Soil, Nutrient & Water Studies. Agensi Nuklear Malaysia.
  • (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate.

Sources

Validation & Comparative

Comparative Guide: Diammonium Hydrogen Phosphate-15N2 vs. Ammonium Sulfate-15N2 for Plant Uptake Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In stable isotope tracing, the choice between Diammonium hydrogen phosphate-15N2 (DAP-15N) and Ammonium sulfate-15N2 (AS-15N) is rarely about nitrogen availability alone; it is a choice between two distinct physiological environments.

  • Select DAP-15N when studying Nitrogen Use Efficiency (NUE) in the context of root architectural expansion, phosphorus-nitrogen synergy, or early-stage seedling establishment.

  • Select AS-15N when isolating pure ammonium uptake kinetics, studying sulfur-nitrogen co-metabolism (cysteine/methionine synthesis), or working in high-pH soils where ammonia volatilization must be minimized to prevent isotopic fractionation errors.

Physicochemical Profile & Stability

The counter-ion (


 vs. 

) dictates the immediate rhizosphere pH and the stability of the 15N label.
FeatureDiammonium Hydrogen Phosphate-15N2Ammonium Sulfate-15N2
Formula


Nitrogen Content ~21.2% (varies w/ enrichment)~21.2% (varies w/ enrichment)
Counter-Ion Payload Phosphorus (High P)Sulfur (High S)
Microsite pH Alkaline (pH 7.5–8.0) initiallyAcidic (pH < 5.0)
Volatilization Risk High. The alkaline microsite promotes

, leading to label loss and fractionation.
Low. Acidic environment keeps N as non-volatile

.
Solubility High (588 g/L @ 20°C)High (744 g/L @ 20°C)
Primary Utility P-N interaction studies; Root morphology tracking.Pure N uptake; S-deficiency interaction; High pH soils.

Mechanistic Deep Dive: The Physiological "Hidden Variables"

DAP-15N: The "Starter Effect" & P-N Synergy

Using DAP-15N introduces a potent confounding variable: Phosphorus . Phosphate starvation is a primary driver of root architectural changes. When DAP-15N is applied, the localized high-P concentration triggers a synergistic uptake pathway.

  • The STOP1 Pathway: Research indicates that ammonium uptake is coordinated with phosphate acquisition via the transcription factor STOP1 .[1] Under P-deficiency, plants upregulate Ammonium Transporters (AMTs).[1] Conversely, the acidification caused by

    
     uptake solubilizes rhizosphere P.
    
  • Implication for 15N Studies: If you use DAP-15N, your "Nitrogen Uptake" data is inextricably linked to P-signaling. You are measuring P-facilitated N uptake , not baseline N uptake.

AS-15N: The Acidifying Specialist

AS-15N provides a more "neutral" N-source regarding root architecture but chemically acidifies the soil.

  • Rhizosphere Acidification: For every mole of

    
     taken up, the plant excretes one mole of 
    
    
    
    . Combined with the sulfate ion, this rapidly drops rhizosphere pH.
  • S-N Co-metabolism: Nitrogen assimilation into proteins requires sulfur. If the soil is S-deficient, using DAP-15N (no S) may artificially cap N-uptake due to the "Law of the Minimum." AS-15N resolves this by supplying the necessary S for cysteine and methionine synthesis.

Visualization: Soil Dynamics & Loss Pathways

The following diagram illustrates the critical difference in soil dynamics between the two tracers.

SoilDynamics DAP DAP-15N Granule Dissolution_DAP Dissolution: Releases HPO4(2-) DAP->Dissolution_DAP AS AS-15N Granule Dissolution_AS Dissolution: Releases SO4(2-) AS->Dissolution_AS pH_Rise Microsite pH Rise (>7.5) Dissolution_DAP->pH_Rise Alkaline Hydrolysis NH4_Pool 15N-Ammonium Pool Dissolution_DAP->NH4_Pool pH_Drop Microsite pH Drop (<5.0) Dissolution_AS->pH_Drop Acidic Reaction Dissolution_AS->NH4_Pool Volatilization Volatilization (NH3 Gas Loss) *Isotopic Fractionation Risk* pH_Rise->Volatilization Promotes NH3 formation Stable_Uptake Stable Uptake via AMT1 pH_Drop->Stable_Uptake Maintains NH4+ form NH4_Pool->Volatilization NH4_Pool->Stable_Uptake

Figure 1: Comparative soil reaction pathways. Note the high risk of volatilization-induced error with DAP-15N in neutral/alkaline soils.

Experimental Protocol: Comparative Pot Study

Objective: To quantify the %Nitrogen Derived from Fertilizer (%Ndff) while controlling for the anion effect.

Phase 1: Experimental Design
  • Soil Preparation: Use a sandy loam (low background N). If pH > 7.0, AS-15N is mandatory to avoid volatilization errors unless DAP is deeply incorporated.

  • Tracer Specification:

    • Enrichment: >5 atom% excess (to ensure detection above natural abundance 0.3663%).

    • Crucial: Ensure both ammonium groups are labeled (

      
      ).
      
  • Treatments:

    • T1 (Control): Unlabeled fertilizer.

    • T2 (DAP-15N): Applied at 100 mg N/kg soil.

    • T3 (AS-15N): Applied at 100 mg N/kg soil + equivalent P (using unlabeled Triple Super Phosphate to isolate the N-carrier effect).

Phase 2: Application & Growth
  • Application: Dissolve the labeled salt in deionized water and apply as a solution to prevent "hotspots" and ensure uniform distribution.

  • Harvest: Separate shoots and roots. Wash roots in 0.5 mM

    
     to remove adsorbed (apoplastic) 15N that was not metabolically taken up.
    
Phase 3: Analytical Workflow (IRMS)
  • Drying: Oven dry at 60°C for 48h.

  • Grinding: Mill to <100 µm powder (ball mill).

  • Encapsulation: Weigh 3-5 mg into tin capsules.

  • Measurement: Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS).

Phase 4: Calculation (%Ndff)

The standard formula for calculating the Nitrogen Derived from Fertilizer:



  • atom% 15N fertilizer: The enrichment of your source (e.g., 10%).

  • atom% 15N control: Natural abundance (typically 0.3663%).

Visualization: 15N Analysis Workflow

This workflow ensures data integrity from soil to signal.

N15_Workflow Sample Plant Tissue (Root/Shoot) Wash CaCl2 Root Wash (Remove Apoplastic N) Sample->Wash Roots only Dry Dry (60°C) & Mill Sample->Dry Shoots Wash->Dry Combustion Flash Combustion (1020°C) Dry->Combustion Reduction Reduction to N2 Gas Combustion->Reduction IRMS IRMS Detection (m/z 28, 29, 30) Reduction->IRMS Data Calculate %Ndff IRMS->Data

Figure 2: Standardized workflow for processing 15N plant samples to ensure accurate isotopic ratio determination.

Decision Matrix

Experimental ConditionRecommended TracerScientific Rationale
Calcareous Soil (pH > 7.5) AS-15N DAP causes rapid pH spike


volatilization

loss of label & underestimation of uptake.
P-Deficient Soil DAP-15N Mimics real-world "starter fertilizer" dynamics; captures P-stimulated N uptake.
Hydroponics / Culture AS-15N Sulfate is chemically stable and does not precipitate micronutrients (Ca, Mg) as easily as Phosphate.
S-Deficient Crops (e.g., Canola) AS-15N Ensures N uptake isn't throttled by lack of Sulfur (Liebig's Law).
Root Morphology Studies DAP-15N Localized P supply stimulates lateral root branching, altering N foraging behavior.

References

  • Chien, S. H., et al. (2011). Comparison of Ammonium Sulfate with Other Nitrogen and Sulfur Fertilizers in Increasing Crop Production and Reducing Environmental Impact. Soil Science Society of America Journal. Link

  • International Atomic Energy Agency (IAEA). (2001). Use of Isotope and Radiation Methods in Soil and Water Management and Crop Nutrition. IAEA Training Course Series. Link

  • Tian, W. H., et al. (2021).[1] A transcription factor STOP1-centered pathway coordinates ammonium and phosphate acquisition in Arabidopsis.[1] Molecular Plant.[1] Link

  • Sommer, K., et al. (2004). Ammonium toxicity: specific symptoms and their prevention by phosphorus. Plant and Soil.[1][2][3][4][5][6][7][8][9] Link

  • Chalk, P. M., et al. (2019). Methodologies for estimating nitrogen transfer between legumes and companion crops using 15N. Agronomy.[4][10] Link

Sources

Cross-validation of mass spectrometry and elemental analysis for 15N determination

Cross-Validation of Mass Spectrometry and Elemental Analysis for N Determination: A Technical Guide

Executive Summary

In metabolic flux analysis, proteomic turnover studies, and authenticity verification, the accurate determination of Nitrogen-15 (

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)High-Resolution Molecular Mass Spectrometry (HRMS)

This guide provides a rigorous framework for cross-validating these two methodologies. It is designed for analytical scientists and drug developers who must reconcile the high-precision "truth" of bulk measurements with the granular, site-specific data required for mechanistic understanding.

Technical Principles & Causality

To effectively cross-validate, one must understand the distinct physical principles governing signal generation in both systems. The discordance often observed between EA and MS data usually stems from sample heterogeneity or ionization bias , not instrumental failure.

1.1 The Reference Standard: EA-IRMS (Bulk Analysis)

Mechanism: EA-IRMS operates on the principle of quantitative combustion. The sample is flash-combusted (


  • Causality: Because all chemical bonds are broken, matrix effects related to ionization efficiency are eliminated. The resulting

    
     is analyzed for 
    
    
    28 (
    
    
    N
    
    
    N), 29 (
    
    
    N
    
    
    N), and 30 (
    
    
    N
    
    
    N).
  • Output: Delta values (

    
    N) relative to Air, convertible to Atom Percent Excess (APE).
    
  • Limitation: It provides an average enrichment of the entire sample mass. It cannot distinguish between

    
    N in a target drug metabolite versus 
    
    
    N in background urea.
1.2 The Specificity Engine: Molecular MS (LC-HRMS / GC-MS)

Mechanism: Molecular MS (e.g., Orbitrap, Q-TOF) analyzes intact molecules or fragments.

  • Causality: Signal intensity depends on ionization efficiency (electrospray/electron impact). If the

    
    N-labeled metabolite ionizes differently than the matrix, or if there is co-eluting interference, the calculated enrichment can be skewed.
    
  • Output: Isotope Ratios (Heavy/Light) or Fractional Abundance.

  • Advantage: It isolates the specific molecule of interest from the complex matrix.

Comparative Performance Analysis

The following table synthesizes performance metrics derived from cross-validation studies (e.g., metabolic labeling efficiency checks).

FeatureEA-IRMS (Bulk)Molecular MS (LC-HRMS)Causality of Difference
Precision (SD)

(approx. 0.00007 at%)

(relative)
IRMS uses multi-collector Faraday cups (high stability) vs. SEM/electron multipliers in HRMS.
Sample Requirement High (mg range)Low (ng to

g range)
EA requires enough N for combustion; MS needs only ionizable molecules.
Specificity None (Total Nitrogen)High (Compound Specific)EA burns everything; MS separates by

and retention time.
Linearity Range Natural abundance to ~5%0% to 100%IRMS saturates at high enrichment; HRMS excels at high labeling rates.
Primary Bias Incomplete combustion (rare)Ion suppression / Spectral overlapMatrix effects in ESI source alter ion populations in HRMS.
The Cross-Validation Protocol

This protocol describes a self-validating system where EA-IRMS is used to determine the "Global Labeling Efficiency" (


Phase 1: Bulk Enrichment Verification (EA-IRMS)

Objective: Determine the absolute

  • Sample Prep: Lyophilize 5–10 mg of biological homogenate or fluid. Weigh into tin capsules.

  • Calibration: Run IAEA-N-1 and IAEA-N-2 standards (ammonium sulfate) to bracket the expected range.

  • Analysis: Flash combustion at

    
    C.
    
  • Calculation: Convert

    
    N to Atom Percent (
    
    
    ):
    
    
    Where
    
    
    (Air) = 0.0036765.
Phase 2: Molecular Specificity (LC-HRMS)

Objective: Quantify

  • Extraction: Perform metabolite extraction or protein digestion (trypsin) on an aliquot of the same sample used in Phase 1.

  • Acquisition: Run LC-MS/MS in high-resolution mode (

    
    ).
    
  • Data Processing: Use Isotope Pattern Deconvolution (IPD). Do not rely solely on monoisotopic peak ratios. Fit the experimental isotopic envelope to the theoretical distribution of the labeled molecule.[1]

Phase 3: The Convergence Check

Compare the Total N Enrichment (EA) with the Weighted Average of Analyte Enrichment (MS) .

  • Valid Result: If the specific metabolite enrichment (MS)

    
     Bulk Enrichment (EA), the metabolic turnover is uniform.
    
  • Discrepancy:

    • MS << EA: Indicates the label is sequestered in a pool not analyzed by MS (e.g., insoluble protein fraction).

    • MS >> EA: Physically impossible unless the target concentrates the label (rare) or MS spectral interference is present (common).

Visualization of Workflows
Diagram 1: Dual-Stream Validation Workflow

This diagram illustrates the parallel processing required to validate molecular MS data using bulk EA-IRMS.

ValidationWorkflowSampleBiological Sample(Tissue/Biofluid)SplitHomogenization & SplittingSample->SplitLyophilLyophilization(Dry Mass)Split->LyophilAliquot A (5mg)ExtractMetabolite/ProteinExtractionSplit->ExtractAliquot B (100µL)CombustionFlash Combustion(1020°C)Lyophil->CombustionIRMSEA-IRMS Analysis(m/z 28, 29, 30)Combustion->IRMSBulkDataGlobal 15N %(Truth Baseline)IRMS->BulkDataValidationCross-Validation CheckIs SpecData ≤ BulkData?BulkData->ValidationLCMSLC-HRMS Analysis(Orbitrap/Q-TOF)Extract->LCMSDeconvIsotope PatternDeconvolutionLCMS->DeconvSpecDataSpecific 15N %(Target Molecule)Deconv->SpecDataSpecData->ValidationOutcomeValidated DatasetValidation->OutcomePass

Caption: A parallel workflow where EA-IRMS establishes the maximum possible enrichment baseline, ensuring LC-HRMS calculations are physically plausible.

Troubleshooting & Pitfalls

1. The "Dilution" Fallacy

  • Observation: EA-IRMS shows 2% enrichment; LC-MS shows 90% enrichment for a specific amino acid.

  • Explanation: This is expected in pulse-chase experiments. The bulk N pool (EA) is dominated by slow-turnover proteins (structural), while the free amino acid pool (MS) turns over rapidly.

  • Validation Step: You cannot directly compare values here. Instead, use EA-IRMS to validate the input function (the labeling of the feed/media) to ensure the 90% MS value is theoretically possible.

2. The Combustion Blank

  • Issue: High background N in EA-IRMS tin capsules.

  • Solution: Use "Empty" runs to subtract atmospheric

    
     entrapment. Failure to do this dilutes the 
    
    
    N signal, causing a negative bias in the reference data.

3. Isobaric Interference in MS

  • Issue: Co-eluting peptides with overlapping isotope envelopes.

  • Solution: Use the EA-IRMS value as a "sanity check." If your calculated MS enrichment implies more

    
    N than physically present in the total sample (impossible), your spectral deconvolution is overfitting noise.
    
References
  • Comparison of 15N analysis by optical emission spectrometry and mass spectrometry. Source: Clinical Chemistry and Laboratory Medicine (via NIH/PubMed). Context: foundational comparison of bulk vs. specific detection limits. URL:[Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Source: bioRxiv / Frontiers in Plant Science. Context: Detailed protocol for calculating labeling efficiency using HRMS, often validated against bulk inputs. URL:[Link]

  • Good Practice Guide for Isotope Ratio Mass Spectrometry. Source: FIRMS (Forensic Isotope Ratio Mass Spectrometry Network). Context: The authoritative standard for EA-IRMS calibration and blank correction. URL:[Link]

Comparative analysis of different 15N labeled fertilizers for agricultural research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Nitrogen (N) is the most limiting nutrient in global agriculture, yet Nitrogen Use Efficiency (NUE) typically hovers below 50%. The remaining N is lost via volatilization, leaching, or denitrification, posing economic and environmental liabilities.[1][2][3] 15N stable isotope tracing is the gold standard for quantifying these pathways with high precision.[3]

Unlike radioisotopes (e.g., 13N, which has a half-life of ~10 minutes), 15N is a stable isotope, allowing for long-term field trials and complex physiological studies. This guide compares the primary 15N-labeled fertilizer sources, delineating their specific research applications, advantages, and limitations to assist researchers in experimental design.

Comparative Analysis of 15N Sources

The choice of labeled fertilizer dictates the specific N-cycle pathway you can observe.[3] Below is a technical comparison of the four most common 15N sources.

Table 1: Technical Specifications & Application Suitability
ProductChemical FormulaLabeling OptionsRelative CostPrimary Research ApplicationLimitations
15N-Urea CO(15NH₂)₂Double (both N)LowVolatilization studies (NH₃ loss), Hydrolysis rates, General NUE.High volatility potential; requires urease activity for plant uptake.[3]
15N-Ammonium Sulfate (15NH₄)₂SO₄Full LabelMediumAcidic soil interactions, S-deficient crops, Immobilization studies.[3]Prone to acidification; lower N content than urea.[3]
15N-Potassium Nitrate K15NO₃Single (NO₃)HighNitrate leaching, Denitrification, Rapid uptake kinetics.[3]High mobility (leaching risk); expensive per unit N.
15N-Ammonium Nitrate 15NH₄NO₃ or NH₄15NO₃Single or DoubleHighDifferential Uptake: Tracing NH₄⁺ vs NO₃⁻ preference.[3]Hygroscopic; strict storage requirements (oxidizer).[3]
Deep Dive: Mechanistic Differences
1. 15N-Urea (The Global Standard)
  • Mechanism: Urea must hydrolyze into NH₄⁺ before plant uptake.[3] This step is catalyzed by the enzyme urease.[3]

  • Research Use: Ideal for quantifying ammonia volatilization .[3] By capturing volatilized NH₃ in acid traps, researchers can calculate exactly how much fertilizer N is lost to the atmosphere.[3]

  • Causality: If your study focuses on surface application efficiency in high-pH soils, 15N-Urea is the mandatory choice to capture gaseous losses.[3]

2. 15N-Ammonium Nitrate (The Physiologist's Tool)
  • Mechanism: Provides both cationic (NH₄⁺) and anionic (NO₃⁻) nitrogen.

  • Research Use: Unique ability to perform differential labeling .[3]

    • Experiment A: Apply 15NH₄ NO₃ (Trace Ammonium fate).[3]

    • Experiment B: Apply NH₄15NO₃ (Trace Nitrate fate).[1][3]

  • Insight: This comparison reveals plant preference for N-forms under different physiological stages (e.g., wheat often prefers NH₄⁺ early and NO₃⁻ later).[3]

Experimental Design & Protocols

To ensure data integrity (Trustworthiness), the experimental setup must prevent cross-contamination and ensure uniform isotope distribution.

Microplot Design (Field Studies)

Field-scale application of 15N is cost-prohibitive.[3] The standard solution is the Microplot technique .[3]

  • Dimensions: Typically 1m x 1m or 2m x 2m.[3]

  • Isolation: Install a physical barrier (PVC or metal sheet) driven 30-50cm into the soil to prevent lateral root growth and lateral movement of labeled N.

  • Buffer Zone: Maintain a 1m buffer of non-labeled crop around the microplot to normalize light and wind competition.[3]

Application Protocol (Step-by-Step)

Objective: Uniform application without fractionating the isotope.

  • Pre-Weighing: Calculate the exact N rate required. Weigh 15N fertilizer into individual vials for each microplot in the lab (prevents field weighing errors).

  • Dissolution (Preferred): Dissolve the solid 15N fertilizer in a known volume of deionized water.[3]

    • Why? Liquid application ensures higher uniformity than broadcasting granules on small plots.[3]

  • Application: Use a watering can with a fine rose or a backpack sprayer.[3]

    • Technique: Apply in a grid pattern (North-South, then East-West) to ensure even coverage.[3]

  • Rinse: Rinse the container with 50mL water and apply the rinsate to the plot to ensure 100% transfer.[3]

Sampling Workflow

Critical Control Point: Cross-contamination during sampling destroys data validity.[3]

  • Sequence: Always sample Control (natural abundance) plots beforeLabeled plots.

  • Plant Partitioning: Separate biomass into Grain, Straw, and Roots.[3]

    • Reasoning: N translocation varies by tissue.[3] Grain accumulates remobilized N; straw retains structural N.[3]

  • Soil Coring: Take cores at 0-20cm, 20-40cm, and 40-60cm to track leaching.[3]

Visualization: Experimental Workflow

The following diagram illustrates the logical flow from field setup to data generation.

ExperimentalWorkflow cluster_Sampling Sampling Phase Setup Microplot Setup (Barriers Installed) Calc Isotope Calculation (Target Atom % Excess) Setup->Calc App Application (Liquid Injection/Broadcast) Calc->App Plant Plant Biomass (Grain/Straw/Root) App->Plant Uptake Soil Soil Cores (Stratified Depths) App->Soil Immobilization/Leaching Prep Sample Prep (Dry -> Grind -> Encapsulate) Plant->Prep Soil->Prep Analysis IRMS Analysis (Isotope Ratio Mass Spec) Prep->Analysis Data Data Output (%Ndff, %NUE) Analysis->Data

Figure 1: End-to-end workflow for 15N tracer studies, emphasizing the separation of plant and soil pathways.

Analytical Methodology & Calculations

Isotope Ratio Mass Spectrometry (IRMS)

Samples are combusted in an Elemental Analyzer (EA) coupled to an IRMS.[3][4][5] The instrument measures the ratio of 15N to 14N (R) relative to a standard (atmospheric N₂).[6]

Key Formulas

To interpret the data, you must convert raw delta values into Nitrogen Derived from Fertilizer (%Ndff) .[3]

1. Atom Percent (AP):



2. Atom Percent Excess (APE):



Note: 

is typically 0.3663% (natural abundance).

3. %Ndff (Nitrogen Derived from Fertilizer):



4. Nitrogen Use Efficiency (NUE):



Visualization: Nitrogen Fate Pathways

Understanding where the N goes is crucial for interpreting low NUE values.[3]

NitrogenFate Fert 15N Fertilizer Input Pool Soil Inorganic N (NH4+ / NO3-) Fert->Pool Plant Plant Uptake (Yield) Pool->Plant Assimilation Microbe Microbial Immobilization Pool->Microbe Temporary Lockup Loss1 Volatilization (NH3 Gas) Pool->Loss1 High pH/Temp Loss2 Leaching (NO3-) Pool->Loss2 High Rainfall Loss3 Denitrification (N2O/N2 Gas) Pool->Loss3 Anaerobic Conditions Microbe->Pool Mineralization

Figure 2: The fate of 15N in the soil-plant system. Red nodes indicate environmental losses; Green indicates crop recovery.

References

  • Chien, S. H., et al. (2011).[3] Comparison of Ammonium Sulfate and Urea Fertilizers in Increasing Crop Yields and Nitrogen Use Efficiency. Agronomy Journal. Link

  • Hauck, R. D., & Bremner, J. M. (1976).[3] Use of tracers for soil and fertilizer nitrogen research. Advances in Agronomy. Link

  • International Atomic Energy Agency (IAEA). (2001).[3] Use of Isotope and Radiation Methods in Soil and Water Management and Crop Nutrition. IAEA Training Course Series. Link

  • Barraclough, D. (1991).[3] The use of 15N dilution techniques to calculate gross nitrogen transformation rates in soil. Soil Biology and Biochemistry. Link

  • Chalk, P. M., et al. (2014).[3] The influence of N fertilization on soil organic nitrogen: The priming effect. Soil Biology and Biochemistry. Link

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of ¹⁵N Labeling Experiments Using Diammonium Hydrogen Phosphate-¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing inter-laboratory comparisons (ILCs) of stable isotope labeling experiments using Diammonium Hydrogen Phosphate-¹⁵N₂. It is intended for researchers, scientists, and drug development professionals who seek to validate and standardize metabolic labeling protocols across multiple sites, ensuring data robustness and comparability.

The Imperative for Inter-Laboratory Standardization in ¹⁵N Labeling

Stable isotope labeling with ¹⁵N has become a cornerstone of quantitative proteomics and metabolomics, offering a powerful tool to trace the metabolic fate of nitrogen-containing compounds.[1][2][3] Diammonium hydrogen phosphate-¹⁵N₂ is a cost-effective and readily utilized precursor for introducing ¹⁵N into a wide range of biological systems, from cell cultures to whole organisms.[2]

However, the precision and accuracy of these sophisticated techniques can be undermined by inter-laboratory variability. An inter-laboratory comparison is a critical exercise to evaluate the performance of analytical methods and the proficiency of participating laboratories.[4][5][6] By analyzing a common set of samples, ILCs help to identify and mitigate systematic biases, ultimately enhancing the reliability and reproducibility of the data generated.[4][5][6]

This guide will walk you through the essential considerations for conducting a successful ILC for ¹⁵N labeling experiments, from the initial study design to the final statistical analysis of the results.

Designing a Robust Inter-Laboratory Comparison Study

A well-structured ILC is paramount for obtaining meaningful and actionable results. The following sections outline the key elements of a robust study design.

Study Objectives and Participant Recruitment

The primary objective of this ILC is to assess the reproducibility of ¹⁵N incorporation and quantification in a model cell line using Diammonium Hydrogen Phosphate-¹⁵N₂. A minimum of five to eight participating laboratories is recommended to ensure a statistically significant analysis.[5] Participants should be recruited from a cross-section of qualified laboratories to provide a realistic representation of the broader scientific community.[4]

The Central Role of a Homogenous Test Material

The cornerstone of any successful ILC is the provision of a homogenous and stable test material to all participants.[5] For this study, a single batch of a well-characterized human cell line (e.g., HEK293) should be prepared and distributed by a central organizing laboratory. This eliminates variability arising from different cell stocks or passage numbers.

Detailed Experimental Protocol

A standardized and meticulously documented protocol is essential to minimize variations in experimental execution. All participants must adhere to the same procedures for cell culture, labeling, sample harvesting, and protein extraction.

Materials:

  • HEK293 cells (from a single, quality-controlled batch)

  • Dulbecco's Modified Eagle's Medium (DMEM) without L-glutamine, L-arginine, and L-lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Arginine (¹⁴N)

  • L-Lysine (¹⁴N)

  • L-Glutamine (¹⁴N)

  • Diammonium Hydrogen Phosphate-¹⁵N₂ (isotopic purity >98%)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture Adaptation:

    • Thaw and culture HEK293 cells in standard DMEM supplemented with 10% dFBS and 4 mM L-glutamine.

    • Once the cells reach 80% confluency, subculture them into the labeling medium: DMEM supplemented with 10% dFBS, 4 mM L-glutamine, and the standard concentrations of L-arginine and L-lysine.

    • Adapt the cells to this medium for at least five passages to ensure complete turnover of intracellular nitrogen pools.

  • ¹⁵N Labeling:

    • Prepare the "heavy" labeling medium by replacing the standard diammonium hydrogen phosphate in the DMEM formulation with Diammonium Hydrogen Phosphate-¹⁵N₂ at the same molar concentration.

    • Seed the adapted HEK293 cells into T-75 flasks at a density of 2 x 10⁶ cells per flask.

    • Culture the cells in the "heavy" labeling medium for a minimum of five cell doublings to achieve >95% ¹⁵N incorporation.

  • Sample Harvesting and Preparation:

    • Harvest the cells by scraping them in ice-cold PBS.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

    • Lyse the cells in 500 µL of lysis buffer.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Analytical Methodology: Mass Spectrometry

Mass spectrometry (MS) is the analytical technique of choice for quantifying ¹⁵N incorporation.[1][7][8] While the specific instrumentation may vary between laboratories, the general workflow should be standardized as much as possible.

Protein Digestion and Peptide Preparation

A standardized in-solution or in-gel trypsin digestion protocol should be provided to all participants. The resulting peptide mixture should be desalted and concentrated prior to MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying proteins in complex mixtures.[9] The following parameters should be clearly defined in the study protocol:

  • LC Column: Type, dimensions, and packing material.

  • Gradient: The mobile phase composition and gradient profile for peptide separation.

  • MS Acquisition: The mass spectrometer settings, including the mass range, resolution, and fragmentation method.

Data Analysis and Interpretation

Quantification of ¹⁵N Incorporation

The percentage of ¹⁵N incorporation should be calculated for a pre-defined set of abundant and consistently identified proteins. This can be determined by analyzing the isotopic distribution of the corresponding peptides in the mass spectra.

Statistical Evaluation

Several statistical tools can be used to evaluate the inter-laboratory data:

  • Z-scores: The Z-score is a standardized measure of a laboratory's performance, indicating how far its result deviates from the consensus mean.[6][11]

  • Mandel's h and k statistics: These graphical methods are used to assess the consistency of the data, with Mandel's h statistic comparing the mean values between laboratories and Mandel's k statistic evaluating the variance of each laboratory.[11]

  • Grubbs' Test: This statistical test can be used to identify outliers in the dataset.[10][11]

Data Presentation for Clear Comparison

The results of the ILC should be presented in a clear and concise manner to facilitate easy comparison. A summary table is an effective way to present the key findings.

Table 1: Inter-Laboratory Comparison of ¹⁵N Incorporation in HEK293 Cells

Laboratory IDMean ¹⁵N Incorporation (%)Standard DeviationZ-score
Lab 197.20.80.5
Lab 296.51.2-0.8
Lab 398.50.52.0
Lab 495.81.5-1.9
Lab 597.50.70.9
Consensus Mean 97.1
Reproducibility SD 0.9

Visualizing the Inter-Laboratory Comparison Workflow

A flowchart can provide a clear visual representation of the entire ILC process.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting Study Design Study Design Participant Recruitment Participant Recruitment Study Design->Participant Recruitment Protocol Development Protocol Development Participant Recruitment->Protocol Development Test Material Preparation Test Material Preparation Protocol Development->Test Material Preparation Sample Distribution Sample Distribution Test Material Preparation->Sample Distribution 15N Labeling Experiment 15N Labeling Experiment Sample Distribution->15N Labeling Experiment Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) 15N Labeling Experiment->Sample Analysis (LC-MS/MS) Data Submission Data Submission Sample Analysis (LC-MS/MS)->Data Submission Statistical Analysis Statistical Analysis Data Submission->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: Workflow for the inter-laboratory comparison of ¹⁵N labeling experiments.

Conclusion: Fostering a Culture of Reproducibility

Conducting an inter-laboratory comparison of ¹⁵N labeling experiments is a valuable investment in ensuring the quality and reliability of scientific data. By following the principles and protocols outlined in this guide, researchers can contribute to a culture of reproducibility and enhance the confidence in their findings. This, in turn, will accelerate progress in fields that rely on accurate and precise quantitative proteomics and metabolomics, including drug discovery and development.

References

  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer. Retrieved from [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). ACS Publications. Retrieved from [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. Retrieved from [Link]

  • Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. Retrieved from [Link]

  • Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method. (2013, January 15). ASTM International. Retrieved from [Link]

  • Interlaboratory comparison. (n.d.). PE100+ Association. Retrieved from [Link]

  • Interlaboratory Studies. (n.d.). Oxford Academic. Retrieved from [Link]

  • Zhang, Y., et al. (2009). A MS data search method for improved 15N-labeled protein identification. PubMed. Retrieved from [Link]

  • Guidelines for Interlaboratory Testing Programs. (n.d.). ACS Publications. Retrieved from [Link]

  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. (n.d.). Centro Nacional de Metrología. Retrieved from [Link]

  • Thompson, M., et al. (2006). The international harmonized protocol for the proficiency testing of analytical chemistry laboratories. SciSpace. Retrieved from [Link]

  • Frahm, E., & Wright, J. (n.d.). Evaluating Inter-laboratory Comparison Data. IMEKO. Retrieved from [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.). bio-protocol.org. Retrieved from [Link]

  • Camin, F., et al. (2009). Inter-laboratory comparison of elemental analysis and gas chromatography/combustion/isotope ratio mass spectrometry. II. Delta15N measurements of selected compounds for the development of an isotopic Grob test. ResearchGate. Retrieved from [Link]

  • Camin, F., et al. (2009). Inter-laboratory comparison of elemental analysis and gas chromatography/combustion/isotope ratio mass spectrometry. II. Delta15N measurements of selected compounds for the development of an isotopic Grob test. PubMed. Retrieved from [Link]

  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. (2021, December 1). bio-protocol.org. Retrieved from [Link]

  • A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. (n.d.). CDC Stacks. Retrieved from [Link]

  • Benschop, J. J., et al. (2007). 15N-metabolic labeling for comparative plasma membrane proteomics in Arabidopsis cells. PubMed. Retrieved from [Link]

  • Inter-Laboratory Comparison Protocol - March 2024. (2024, March 15). Scribd. Retrieved from [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). Ethiopian Accreditation Service. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Statistical Validation of Significant ¹⁵N Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Statistical Rigor in ¹⁵N Labeling

Stable isotope labeling using heavy nitrogen (¹⁵N) is a powerful and widely adopted technique for dissecting complex biological systems.[1] It allows for the precise tracing of nitrogen atoms through metabolic pathways, enabling the quantification of protein turnover, flux analysis, and the identification of drug targets.[2][3] However, the journey from detecting a mass shift in a spectrometer to claiming a significant biological event is paved with statistical checkpoints.

The core challenge lies in distinguishing a true, biologically driven increase in ¹⁵N incorporation from the inherent variability of experimental systems. Both biological fluctuations and technical noise can influence measured isotope ratios.[4] Therefore, a robust statistical framework is not merely a final step in the workflow; it is an integral component of the experimental design, essential for generating trustworthy and publishable results. This guide compares common statistical methodologies, providing the rationale to select the appropriate test for your experimental design and the insight to interpret its results correctly.

Part 1: Foundational Principles for a Valid Analysis

Before any statistical test can be applied, the experimental design and data processing must be meticulously planned to minimize error and ensure the data meets the assumptions of the chosen statistical method.

The Null Hypothesis: Your Scientific Starting Point

In the context of ¹⁵N enrichment, the null hypothesis (H₀) posits that there is no difference in ¹⁵N incorporation between your experimental groups. For example, in a drug efficacy study, H₀ would be: "The average ¹⁵N enrichment in the treated group is the same as the average ¹⁵N enrichment in the control group." Your statistical test will calculate the probability (the p-value) of observing your data, or more extreme data, if this null hypothesis were true.[5] A low p-value suggests that your observed data is unlikely under the null hypothesis, allowing you to reject it in favor of the alternative hypothesis (i.e., that there is a significant difference).[6]

Experimental Design: The Bedrock of Statistical Confidence

A flawed experimental design cannot be rescued by even the most sophisticated statistical analysis. Key considerations include:

  • Appropriate Controls: An unlabeled (¹⁴N) control group is fundamental. This group provides the baseline or natural abundance ¹⁵N levels, which must be subtracted from the labeled group's measurements to calculate the "atom percent excess" (APE).[7] In some studies, a reference sample is used to account for metabolic fractionation or variations in the natural abundance of ¹⁵N in different sources.[8]

  • Replication Strategy:

    • Technical Replicates: Multiple measurements of the same biological sample to assess the variability of the analytical method (e.g., LC-MS/MS runs).

    • Biological Replicates: Parallel measurements from distinct biological samples (e.g., different cell cultures, individual animals) to capture the natural biological variation within a group. A sufficient number of biological replicates is critical for statistical power.

  • Sample Considerations: Ensure that the amount of material collected meets the minimum requirements for detection and accurate quantification by the mass spectrometer.[9][10] The required mass depends on the nitrogen content of the sample matrix.[10]

Data Pre-processing: Refining Raw Data for Analysis

Raw mass spectrometry data must be processed to yield quantifiable enrichment values. This workflow involves several critical steps:

  • Peptide/Metabolite Identification: Identifying the chemical entities that have incorporated the ¹⁵N label.

  • Ratio Calculation: Specialized software, such as Census or Protein Prospector, is often used to calculate the ratio of the heavy (¹⁵N) to light (¹⁴N) peptide or metabolite peaks.[11][12] These tools can handle the variable mass shifts that occur in ¹⁵N labeling, where the mass difference depends on the number of nitrogen atoms in the molecule.[13][14]

  • Correction for Incomplete Labeling: Metabolic labeling rarely achieves 100% incorporation.[15] It is crucial to determine the labeling efficiency and adjust the calculated heavy/light ratios accordingly.[12][16] This can be done by comparing the experimental isotopic distribution to theoretical profiles at different enrichment levels.[17][18]

  • Normalization: When samples are designed to be mixed 1:1, the median of all peptide/metabolite ratios should theoretically be 1.0. If it deviates, this may indicate pipetting or measurement error, and the data should be normalized by correcting the median ratio back to 1.0 to ensure fair comparison.[19]

Part 2: A Comparative Guide to Statistical Methodologies

The choice of statistical test is dictated by the structure of your experiment. Here, we compare the most common methods for two primary experimental scenarios.

Scenario A: Comparing Two Independent Groups (e.g., Control vs. Treatment)

This is the most common experimental design, where the goal is to determine if a single treatment or condition results in a significant change in ¹⁵N enrichment compared to a control.

FeatureStudent's t-testMann-Whitney U Test (Wilcoxon Rank-Sum)
Principle Compares the means of two independent groups.Compares the medians of two independent groups by ranking all observations.
Primary Use Case Data are continuous and approximately normally distributed.Data are not normally distributed, contain significant outliers, or are ordinal.
Assumptions 1. Data are independent. 2. Data are normally distributed within each group. 3. Variances of the two groups are approximately equal (can be adjusted for).1. Data are independent. 2. The distribution of data for the two groups has the same shape.
Key Output p-value: The probability of observing the difference in means (or a larger one) if the null hypothesis is true.p-value: The probability of observing the difference in ranks (or a larger one) if the null hypothesis is true.
Expert Insight The t-test is generally more powerful (more likely to detect a true difference) if its assumptions are met. It is a robust choice for many proteomic and metabolomic datasets with sufficient replication.[20]A safer and often necessary choice when dealing with small sample sizes where normality is difficult to assess, or when outliers are present that could skew the mean.[21]

Protocol: Two-Group Comparison Workflow

  • Data Acquisition: Collect ¹⁵N enrichment data (e.g., Atom Percent Excess or H/L ratios) for both the control and treated groups, ensuring at least 3-5 biological replicates per group.

  • Assumption Check:

    • Normality Test: Use a method like the Shapiro-Wilk test to check if the data within each group follows a normal distribution.

    • Variance Homogeneity Test: Use Levene's test to check for equality of variances.

  • Test Selection:

    • If data are normal and variances are equal, proceed with an Independent Samples t-test .

    • If data are not normal, use the Mann-Whitney U Test .

  • Interpretation: If the resulting p-value is below your chosen significance threshold (typically p < 0.05), you can reject the null hypothesis and conclude that there is a statistically significant difference in ¹⁵N enrichment between the two groups.[22]

Scenario B: Comparing More Than Two Independent Groups (e.g., Time-Course, Dose-Response)

When your experiment involves multiple conditions, such as different drug concentrations or time points, a multi-group comparison test is required to avoid the increased risk of false positives that arises from performing multiple t-tests.

FeatureAnalysis of Variance (ANOVA)Kruskal-Wallis Test
Principle Compares the means of three or more independent groups by partitioning the total variance into between-group and within-group components.A non-parametric extension of the Mann-Whitney U test that compares the medians of three or more groups based on ranked data.
Primary Use Case Data across all groups are approximately normally distributed with equal variances.Data are not normally distributed, or the assumption of equal variances is violated.
Assumptions 1. Data are independent. 2. Data are normally distributed within each group. 3. Variances are equal across all groups (homoscedasticity).1. Data are independent. 2. The distribution of data for all groups has a similar shape.
Key Output Overall p-value: Indicates if there is a significant difference somewhere among the group means. It does not tell you which specific groups are different.Overall p-value: Indicates if there is a significant difference somewhere among the group medians.
Expert Insight ANOVA is a powerful tool for analyzing complex experimental designs.[23][24] A significant ANOVA result must be followed by post-hoc tests (e.g., Tukey's HSD, Dunnett's test) to perform pairwise comparisons and identify which specific groups differ from each other.This is the appropriate choice when ANOVA assumptions are not met. If the Kruskal-Wallis test is significant, a post-hoc test for non-parametric data (e.g., Dunn's test) should be used for pairwise comparisons.[21]

Part 3: Practical Implementation and Workflow Visualization

Protocol: Validating ¹⁵N Enrichment from Sample to Significance
  • Metabolic Labeling: Grow cells or organisms in a medium where the primary nitrogen source is ¹⁵N-enriched (e.g., ¹⁵NH₄Cl).[1] Grow a parallel control culture with the natural abundance (¹⁴N) equivalent.

  • Sample Harvesting and Mixing: Harvest the ¹⁴N (light) and ¹⁵N (heavy) samples. For relative quantification, accurately mix equal amounts of protein or cells from the light and heavy populations.[4] This early mixing minimizes variability from subsequent sample processing steps.

  • Protein Extraction and Digestion: Extract total protein and digest into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry. The instrument will detect co-eluting pairs of light and heavy peptides, distinguished by their mass difference.[14]

  • Data Processing and Ratio Quantification:

    • Use a specialized software suite (e.g., Protein Prospector, Census) to identify peptides and calculate the heavy-to-light (H/L) ratio for each identified peptide.[11][16]

    • Determine the overall labeling efficiency and apply a correction factor to the H/L ratios.[12]

    • Aggregate peptide ratios to determine protein-level quantification, typically by using the median of the peptide ratios for a given protein.[14]

  • Statistical Analysis:

    • Export the protein-level quantification data for all biological replicates into statistical software (e.g., R, GraphPad Prism).

    • Follow the decision-making workflow (see diagram below) to select and perform the appropriate statistical test (e.g., t-test or ANOVA).

    • If performing ANOVA and the result is significant, conduct post-hoc pairwise comparisons.

  • Reporting: Report the test statistic (e.g., t or F value), the degrees of freedom, and the precise p-value. Complement the p-value with measures of effect size (e.g., mean difference) and confidence intervals to convey the magnitude and certainty of the finding.

Workflow for Selecting the Correct Statistical Test

The following diagram illustrates a decision-making process for choosing the appropriate statistical test based on your experimental design.

G start Start: You have quantified ¹⁵N enrichment data q1 How many groups are you comparing? start->q1 two_groups Two Groups (e.g., Control vs. Treated) q1->two_groups Two many_groups More Than Two Groups (e.g., Time-course, Dose-response) q1->many_groups > Two q2 Is the data normally distributed? two_groups->q2 q3 Is the data normally distributed? many_groups->q3 ttest Use Independent Student's t-test q2->ttest Yes mannwhitney Use Mann-Whitney U Test q2->mannwhitney No anova Use ANOVA with post-hoc tests q3->anova Yes kruskal Use Kruskal-Wallis with post-hoc tests q3->kruskal No

Caption: Decision tree for selecting an appropriate statistical test for ¹⁵N enrichment data.

Conclusion

Validating significant ¹⁵N enrichment is a multi-faceted process that begins with rigorous experimental design and culminates in the appropriate application and interpretation of statistical tests. By understanding the principles behind methods like the t-test and ANOVA, and recognizing when non-parametric alternatives are necessary, researchers can move beyond simple ratio reporting. This guide provides a framework for ensuring that claims of significant enrichment are backed by robust, defensible statistical evidence, ultimately increasing the impact and trustworthiness of your scientific findings.

References

  • Gschwend, F., et al. (2021). Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using ¹⁵N Tracers: Practical and Statistical Considerations. Frontiers in Forests and Global Change. [Link]

  • Li, L., et al. (2006). RAPID AND AUTOMATED PROCESSING OF MALDI-FTICR/MS DATA FOR ¹⁵N-METABOLIC LABELING IN A SHOTGUN PROTEOMICS ANALYSIS. PMC. [Link]

  • Li, Y., et al. (2021). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv. [Link]

  • Zhang, Y., et al. (2009). A MS data search method for improved ¹⁵N-labeled protein identification. Proteomics. [Link]

  • Li, Y., et al. (2021). ¹⁵N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. [Link]

  • Burdon, F. J., et al. (2024). Stable isotopes (¹⁵N) facilitate non-invasive labelling of large quantities of macroinvertebrates across different species and feeding types. PMC. [Link]

  • Boston University. (n.d.). Sample Size Requirements. Stable Isotope Laboratory. [Link]

  • Arsova, B., et al. (2012). Overview of commonly used experimental setups for nitrogen isotope-labeling in quantitative proteomics. ResearchGate. [Link]

  • Larsson, et al. (2024). Anova table for δ¹⁵N values. ResearchGate. [Link]

  • Wanek, W., et al. (2016). Full ¹⁵N tracer accounting to revisit major assumptions of ¹⁵N isotope pool dilution approaches for gross nitrogen mineralization. PMC. [Link]

  • Li, X., et al. (2026). Using Stable Nitrogen Isotope Tracing to Indicate the Effects of Increasing Groundwater Depth on the Soil–Plant System in a Semi-Arid Region of Eastern China. MDPI. [Link]

  • He, X. H., et al. (2009). Use of ¹⁵N stable isotope to quantify nitrogen transfer between mycorrhizal plants. Oxford Academic. [Link]

  • UC Davis Stable Isotope Facility. (2023). Sample Preparation - Carbon and Nitrogen in Solids. UC Davis. [Link]

  • Carreira, C., et al. (2022). Compound-Specific ¹⁴N/¹⁵N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. PMC. [Link]

  • Nelson, K. J. (2025). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides Proteins. ResearchGate. [Link]

  • Nelson, K. J. (2017). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. [Link]

  • StatQuest with Josh Starmer. (2020). p-values: What they are and how to interpret them. YouTube. [Link]

  • Frost, J. (2017). Interpreting P values. Statistics By Jim. [Link]

  • Li, Y., et al. (2022). ¹⁵N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Kumar, D. (2023). Non –Parametric Test in Pharmaceutical Statistical Calculations. ResearchGate. [Link]

Sources

Optimizing Nitrogen Flux Analysis: A Comparative Guide to Control Strategies for Diammonium Hydrogen Phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diammonium hydrogen phosphate-15N2 (DAP-15N,


) is a high-efficiency tracer for nitrogen metabolism, offering a dual-ammonium payload per molecule. While often preferred over Ammonium Chloride-15N (

) for its phosphate buffering potential, its use introduces a frequently overlooked variable: the bioactive phosphate anion.

This guide provides a rigorous experimental framework for researchers. It moves beyond simple "blank subtraction" to address the specific metabolic perturbations caused by DAP-15N, ensuring that observed flux changes are due to nitrogen assimilation dynamics and not phosphate signaling or pH-induced stress.

Comparative Analysis: DAP-15N vs. Alternatives

Selecting the correct tracer requires balancing nitrogen load, anion effects, and pH stability. The following table contrasts DAP-15N with its primary alternatives.

FeatureDiammonium Hydrogen Phosphate-15N2 Ammonium Chloride-15N Glutamine-15N (Amide)
Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">



Nitrogen Load High (2:1 molar ratio) . Delivers 2 moles of N per mole of salt.Standard (1:1) . Requires higher molar concentrations for equivalent N load.Variable . Depends on transport; enters via amino acid transporters, not ammonium channels.
Anion Effect Bioactive . Phosphate (

) is a key nutrient and signaling molecule (e.g., mTOR pathway).
Inert/Stress . Chloride (

) contributes to osmotic pressure and potential salinity stress but is not a central metabolite.
None . Organic carrier.
pH Impact Moderate . Phosphate provides intrinsic buffering, though

uptake still drives proton extrusion.
High Acidification . Lack of buffering leads to rapid media acidification upon

uptake.[1]
Neutral . Uptake is generally proton-symport or antiport but less acidifying than bulk ammonium salts.
Best Use Case Complex media, P-limited systems, or high-density fermentations requiring dense N-loading.Simplified salt media where Phosphate concentration must be strictly clamped.Mammalian cell culture or specific amino acid turnover studies.

Critical Control Experiments

To validate 15N flux data, you must isolate the isotopic signal from biological noise. The following four controls are mandatory for high-integrity datasets.

Control A: Natural Abundance (The "Blank")
  • Purpose: Corrects for the ~0.366% naturally occurring

    
     present in all biological samples. Without this, low-enrichment metabolites (e.g., secondary downstream products) will yield false positives.
    
  • Protocol: Process a culture grown exclusively on unlabeled media using the exact same extraction and MS workflow.

  • Data Action: Subtract the natural isotopic envelope from your tracer samples using a matrix-based correction algorithm (e.g., IsoCor or equivalent).

Control B: Unlabeled DAP (The "Metabolic Mock")
  • Purpose: Crucial for DAP users. Differentiates the effect of adding nitrogen/phosphate from the tracing itself.

  • The Trap: If your system is slightly Phosphate-limited, adding DAP-15N will stimulate ATP synthesis and growth because of the Phosphate, not just the Nitrogen. This alters metabolic flux rates compared to a baseline.

  • Protocol: Add unlabeled

    
     to a control culture at the exact same concentration and time point as your tracer.
    
  • Success Metric: The metabolic profile (pool sizes of ATP, NADH, Glutamate) of the "Unlabeled DAP" group should match the "15N-DAP" group. If they differ, your isotope is showing a Kinetic Isotope Effect (rare) or experimental error.

Control C: The "Scrambling" Check (Transamination)
  • Purpose: To quantify reversible transamination reactions that scramble the label without net flux.

  • Mechanism: Glutamate Dehydrogenase (GDH) and Transaminases can rapidly swap

    
     between pools (e.g., Glutamate 
    
    
    
    
    
    -Ketoglutarate) even if net synthesis is zero.
  • Protocol: In a subset of samples, measure the enrichment of a "dead-end" metabolite (e.g., a specific cell wall component or storage protein) that does not undergo rapid exchange, comparing it to the central glutamate pool.

Control D: Toxicity & pH Drift
  • Purpose: Ammonium uptake is coupled to proton (

    
    ) extrusion.[1] Even with DAP's buffering, high concentrations (>10mM) can crash culture pH, inhibiting enzymes and altering flux.
    
  • Protocol: Monitor pH continuously. If pH drops >0.3 units during the labeling window, the metabolic "snapshot" is invalid.

  • Mitigation: Use HEPES or MOPS buffer (20-50mM) in the media if the DAP buffering capacity is exceeded.

Experimental Workflow & Signaling Pathways

Diagram 1: 15N-DAP Flux Analysis Workflow

This flowchart outlines the critical path for a pulse-chase or steady-state experiment, highlighting where controls are integrated.

G cluster_0 Preparation Phase cluster_1 Tracer Addition (t=0) cluster_2 Sampling & Analysis Inoculation Inoculation (Standard Media) SteadyState Achieve Metabolic Steady State Inoculation->SteadyState Split Split Culture SteadyState->Split ExpGroup Add DAP-15N Split->ExpGroup Tracer CtrlGroup Add Unlabeled DAP (Metabolic Control) Split->CtrlGroup Control Sampling Rapid Sampling (Quenching) ExpGroup->Sampling Time Points CtrlGroup->Sampling Extraction Metabolite Extraction Sampling->Extraction MS LC/GC-MS Analysis Extraction->MS

Caption: Workflow for 15N-DAP tracing. Note the critical split for the Unlabeled DAP control to validate metabolic stability.

Diagram 2: Nitrogen Assimilation Pathway (GS-GOGAT)

Understanding where the


 enters is vital. DAP releases 

, which is primarily assimilated via the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) cycle in most microbes and plants.

Pathway NH4 15N-Ammonium (Intracellular) GS GS (ATP required) NH4->GS Glu Glutamate (14N/15N) Glu->GS TransAm Transaminases Glu->TransAm Gln Glutamine (15N-Amide) GOGAT GOGAT (NADH/Fd) Gln->GOGAT AlphaKG a-Ketoglutarate AlphaKG->GOGAT AminoAcids Other Amino Acids (Transamination) GS->Gln Assimilation GOGAT->Glu Recycling (2x Glu) TransAm->AminoAcids 15N Transfer

Caption: Primary assimilation route. 15N from DAP enters via GS, labeling Glutamine first, then Glutamate via GOGAT.

Data Interpretation & Calculations

Calculating Fractional Enrichment

To quantify the uptake, calculate the Mass Isotopomer Distribution (MID).

Formula:



  • 
    : Abundance of the isotopomer with 
    
    
    
    heavy atoms.
  • 
    : Total number of nitrogen atoms in the molecule.
    
Correcting for Natural Abundance

Do not skip this step.[2][3][4][5] Use the matrix equation:



Where 

is the correction matrix based on the natural abundance of C, H, N, O. Invert this matrix (

) to get the true tracer incorporation.

References

  • Zamboni, N., et al. (2009).[6] "13C-based metabolic flux analysis." Nature Protocols.

  • Yuan, J., et al. (2008). "Metabolomics and Isotope Tracer Analysis." Nature Protocols.

  • Britto, D. T., & Kronzucker, H. J. (2002).[1] "NH4+ toxicity in higher plants: a critical review." Journal of Plant Physiology.

  • Buescher, J. M., et al. (2015).[7] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.

Sources

Senior Scientist’s Guide to 15N Labeling Efficacy: From Microbes to Mammals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economy of Isotopes

In structural biology and quantitative proteomics, 15N labeling is not merely a purchasing decision—it is a balance between spectral quality , metabolic fidelity , and cost efficiency . As a Senior Application Scientist, I often see researchers default to the most expensive "rich media" options without understanding the underlying nitrogen assimilation pathways. This guide objectively compares 15N sources across three distinct biological systems, providing field-proven protocols to maximize incorporation efficiency.

Part 1: Microbial Systems (E. coli) – The Structural Biology Workhorse

Comparison: Inorganic Salts vs. Bio-Organic Complex Media

For NMR protein structure determination, the goal is >95% uniform 15N incorporation. The choice lies between 15N-Ammonium Chloride (




)
.
Feature15N-Ammonium Chloride (M9 Media) 15N-BioExpress (Rich Media)
Cost (Approx.) ~$100 / Liter culture~$600 - $1,700 / Liter culture
Source Type Inorganic Salt (Sole Nitrogen Source)Algal Hydrolysate (Amino Acids + Nucleotides)
Induction OD Lower (0.6 - 0.8) unless optimizedHigher (can induce at OD 2.0 - 4.0)
Protein Yield Moderate (20–50 mg/L typical)High (50–150 mg/L typical)
Spectral Quality Excellent (Low background)Excellent, but risk of minor dilution if not 100%
Best For Routine HSQC, Cost-sensitive projectsToxic proteins, "Stubborn" expression, Deuteration

The Verdict: For 90% of soluble proteins, 15N-NH4Cl in optimized M9 media is the superior choice. The cost difference is massive (10x), and with the high-density protocol below, yields can rival rich media.

Protocol: High-Density M9 Expression (Self-Validating)

This protocol mitigates the "lag phase" often seen when shifting cells from LB to Minimal Media.

  • Adaptation Phase: Inoculate a single colony into 5 mL LB media. Grow 6 hours.

  • The "Spike" (Critical Step): Transfer 100 µL of the LB culture into 10 mL of M9 Minimal Media (containing unlabeled NH4Cl). Grow overnight. Why? This forces the bacteria to upregulate nitrogen assimilation enzymes (Glutamine Synthetase/GOGAT) before the expensive isotope is introduced.

  • Scale Up: Centrifuge the overnight M9 culture. Resuspend pellet in 1 L of fresh M9 media containing 1 g 15N-NH4Cl and 4 g Glucose .

  • Buffering: Use 50 mM Na2HPO4 / 25 mM KH2PO4 (pH 7.4). Standard M9 often has insufficient buffering for high-density growth; acidification kills yield.

  • Induction: Induce with IPTG at OD600 = 0.8. Drop temperature to 18°C for 16 hours to prevent inclusion bodies.

Visualization: E. coli Nitrogen Assimilation Pathway

This diagram illustrates why 15N-NH4Cl is sufficient for E. coli: the bacteria possess the enzymatic machinery to synthesize all 20 amino acids from a single ammonia source.

EColi_Nitrogen_Flow NH4 15N-NH4Cl (Inorganic Input) Glu Glutamate (Central Hub) NH4->Glu GDH (High NH4) Gln Glutamine NH4->Gln Glutamine Synthetase Asp Aspartate Glu->Asp Transamination OtherAA Other Amino Acids (Ala, Ser, Gly, etc.) Glu->OtherAA Transamination Protein 15N-Labeled Protein Glu->Protein Gln->Glu GOGAT Cycle Gln->OtherAA Side chain N donor Asp->Protein OtherAA->Protein

Caption: E. coli Nitrogen Assimilation. 15N-Ammonia enters the central metabolism via Glutamate/Glutamine, subsequently labeling all amino acids via transamination.

Part 2: Mammalian Systems – Flux vs. Quantitation

Comparison: Metabolic Flux (MFA) vs. SILAC

In mammalian cells, the strategy changes entirely. Mammals cannot synthesize essential amino acids. Therefore, 15N-NH4Cl cannot be used for uniform protein labeling .

Feature15N-Glutamine / 15N-NH4Cl SILAC (15N/13C Arg + Lys)
Primary Use Metabolic Flux Analysis (MFA) Quantitative Proteomics
Labeling Pattern Scrambled / Specific PathwaysSite-Specific (Trypsin cleavage sites)
Mechanism Traces nitrogen fate (e.g., nucleotide synthesis)Labels whole proteome for relative quantitation
Limitations Does not label Essential AAs (Val, Leu, Ile, etc.)Requires dialyzed serum; incomplete incorporation if not careful
Scientific Insight: The "Scrambling" Problem

For MFA, researchers often debate between [alpha-15N]-Glutamine and [amide-15N]-Glutamine .

  • Amide-15N: The nitrogen is donated to nucleotide biosynthesis (Purines/Pyrimidines) and Hexosamine pathways. It is not efficiently transferred to the alpha-carbon of other amino acids.

  • Alpha-15N: This nitrogen enters the Glutamate pool and can transaminate to form Alanine, Aspartate, and Serine, but not essential amino acids.

Recommendation: For quantitative proteomics (comparing healthy vs. diseased cells), use SILAC . For studying cancer metabolism (Warburg effect/Glutaminolysis), use 15N-Glutamine tracers.[1]

Visualization: Mammalian Nitrogen Flux (The Limitation)

This diagram highlights why inorganic 15N salts fail to label the entire mammalian proteome.

Mammalian_Flux cluster_limit Limitation of 15N-Salts/Gln Input_Gln 15N-Glutamine (Tracer) Glu Glutamate Input_Gln->Glu Glutaminase (GLS) Nucleotides Nucleotides (Purines/Pyrimidines) Input_Gln->Nucleotides Amide-N Transfer EssentialAA Essential AAs (Val, Leu, Ile, Phe...) Proteome Mammalian Proteome EssentialAA->Proteome Must be uptake from media (NO synthesis) NonEssential Non-Essential AAs (Ala, Asp, Ser) Glu->NonEssential Transamination NonEssential->Proteome

Caption: Mammalian Nitrogen Limitation. Unlike E. coli, mammalian cells cannot synthesize Essential AAs from 15N-Gln/NH4, preventing uniform labeling.

Part 3: Agricultural Science – 15N-Urea vs. Ammonium Nitrate

Comparison: Nitrogen Use Efficiency (NUE)

In field studies tracing fertilizer uptake, the chemical form of 15N dictates the recovery rate due to soil interactions and volatilization.

  • 15N-Ammonium Nitrate (AN): The "Gold Standard" for efficiency. Studies consistently show 90-95% recovery of the 15N label in plant tissues + soil. It provides immediate NO3- (mobile) and NH4+ (adsorbed).

  • 15N-Urea: The "Economic Standard." Recovery is often lower (~60-70% ) due to ammonia volatilization during hydrolysis.

    • Scientific Fix: When using 15N-Urea, coating with a urease inhibitor (e.g., NBPT) is critical to prevent the loss of your expensive isotope as gaseous 15N-Ammonia.

Experimental Protocol: 15N-Urea Tracing in Soil
  • Application: Apply 15N-Urea solution (5-10 atom% excess) to soil surface.

  • Inhibitor: Co-apply NBPT if surface applying; inject if not using inhibitor to reduce volatilization.

  • Sampling: Harvest shoots at anthesis.

  • Analysis: Dry, grind, and analyze via IRMS (Isotope Ratio Mass Spectrometry).

  • Calculation:

    
    
    (%Ndff = Nitrogen Derived from Fertilizer)
    

References

  • Optimization of BioExpress Supplementation: Cambridge Isotope Laboratories. Optimization of BioExpress® Supplementation of M9 Cultures.Link

  • Comparison of SILAC and Dimethyl Labeling: ACS Publications. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics.Link

  • 15N-Glutamine Flux Analysis: BenchChem. L-Glutamine-d5 versus ¹⁵N-L-Glutamine: A Comparative Guide for Nitrogen Flux Analysis.Link

  • Urea vs. Ammonium Nitrate Efficiency: ResearchGate. The comparative effects of ammonium nitrate, urea or a combined ammonium nitrate/urea granular fertilizer on the efficiency of nitrogen recovery.Link

  • E. coli High Density Protocol: National Institutes of Health (NIH). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density.Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diammonium Hydrogen Phosphate-15N₂

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Diammonium Hydrogen Phosphate-15N₂ (DAP-15N₂). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. This document is designed to be your preferred source for laboratory safety and chemical handling, offering not just procedures, but the scientific reasoning behind them to ensure a self-validating system of laboratory practice.

Foundational Principles: Understanding the Material and Regulatory Landscape

Characterization of Diammonium Hydrogen Phosphate-15N₂

Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) is a common laboratory reagent and a widely used fertilizer. The "-15N₂" designation signifies that the nitrogen atoms within the ammonium groups have been isotopically labeled with the stable, non-radioactive isotope Nitrogen-15.

The Critical Distinction: Stable vs. Radioactive Isotopes It is imperative to understand that 15N is a stable isotope . Unlike radioactive isotopes (e.g., ¹⁴C, ³H), stable isotopes do not decay or emit radiation. Therefore, the disposal procedures for DAP-15N₂ are dictated by its chemical properties, not radiological ones.[1][] No special precautions for radioactivity are required.[1] The disposal process for stable isotope-labeled compounds is generally the same as for their unlabeled counterparts.[]

Hazard Assessment and Regulatory Framework

According to Safety Data Sheets (SDS), Diammonium Hydrogen Phosphate is generally not classified as a hazardous substance under GHS or OSHA regulations.[3][4][5] However, it can be a mild irritant, particularly to the eyes, skin, or respiratory system if inhaled as dust.[6][7]

Despite its low acute toxicity, the primary concern with DAP is its environmental impact. As a fertilizer, its components (nitrogen and phosphorus) can lead to significant environmental issues if disposed of improperly.[8][9]

  • Eutrophication: Nutrient runoff into waterways can cause algal blooms, which deplete oxygen levels and harm aquatic ecosystems.[8][9][10]

  • Regulatory Compliance: Chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] All laboratory waste procedures must comply with federal, state, and local regulations. It is illegal to dispose of most chemical waste down the sewer or in regular trash without explicit authorization.[12]

Hazard Profile: Diammonium Hydrogen Phosphate Description
GHS Classification Not classified as hazardous[3][4][5]
Primary Physical Hazard May cause skin, eye, and respiratory irritation as a dust[6][7]
Primary Environmental Hazard Potential for eutrophication if released into waterways[8][10]
Special Isotopic Hazard None. 15N is a stable, non-radioactive isotope.[1][13]

Step-by-Step Disposal Protocol for Diammonium Hydrogen Phosphate-15N₂

The following protocol is a self-validating system designed to ensure safety and compliance. The core principle is that no laboratory activity should begin without a clear plan for the disposal of all resulting waste.[14]

Step 1: Waste Characterization and Segregation
  • Characterize the Waste: Identify the waste stream as "Non-hazardous solid chemical waste: Diammonium Hydrogen Phosphate-15N₂." Even if non-hazardous, it must be managed as chemical waste.

  • Segregate Appropriately: Do not mix DAP-15N₂ waste with other waste streams. Specifically:

    • DO NOT mix with hazardous waste (solvents, reactive, corrosive, or toxic chemicals).[15]

    • DO NOT dispose of in regular trash or down the drain.[12][16]

    • DO NOT mix with biological or radioactive waste.[]

    • Keep it separate from incompatible materials such as strong acids or strong oxidizers.[3]

The causality for segregation is to prevent unintended chemical reactions and to avoid cross-contaminating a non-hazardous waste stream, which can dramatically increase disposal costs and complexity.

Step 2: Containerization
  • Select a Compatible Container: Use a clean, sturdy, and leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is an excellent choice. The container must be compatible with the chemical.[15]

  • Condition of Container: Ensure the container is in good condition, free from damage or deterioration.[11]

  • Keep Container Closed: The container must be kept closed at all times except when adding waste.[15] This prevents spills and minimizes exposure.

Step 3: Labeling

Proper labeling is critical for the safety of laboratory personnel and waste handlers. The label must be clear, legible, and firmly attached to the container.[15]

  • Label Contents: Your institution's Environmental Health & Safety (EH&S) department will provide specific labeling requirements. At a minimum, the label should include:

    • The words "Chemical Waste" (or "Hazardous Waste" if required by your institution for all chemical pickups).

    • Full Chemical Name: "Diammonium Hydrogen Phosphate-15N₂" (No abbreviations or formulas).[15]

    • Composition: List all contents, including trace contaminants if known. For this waste, it would be "Diammonium Hydrogen Phosphate-15N₂ (>99%)".

    • Point of Generation: The laboratory or room number where the waste was generated.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Accumulate the waste at or near the point of generation and under the control of laboratory personnel.[14][15] This could be a designated area on a workbench or in a fume hood.

  • Follow Institutional Limits: Be aware of your institution's limits on the volume of waste that can be stored in an SAA and the time limits for accumulation. The EPA requires that a full container be removed within 72 hours.[15]

Step 5: Arranging for Final Disposal
  • Contact EH&S: Once the container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EH&S) department or the designated "waste broker" to arrange for a pickup.[15][16]

  • Professional Disposal: EH&S will coordinate with a licensed hazardous waste vendor for final disposal.[12] These professionals will handle the treatment and disposal in accordance with all regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions for Diammonium Hydrogen Phosphate-15N₂ in a laboratory setting.

G start Start: Have Diammonium Hydrogen Phosphate-15N₂ Waste is_radioactive Is the Isotope Radioactive? start->is_radioactive stable_iso No, 15N is a Stable Isotope. Treat based on chemical properties. is_radioactive->stable_iso No radio_protocol Yes. Follow Radioactive Waste Protocol. (Not Applicable for 15N) is_radioactive->radio_protocol Yes is_hazardous Is the chemical classified as RCRA Hazardous Waste? stable_iso->is_hazardous non_haz No, DAP is generally not classified as hazardous. is_hazardous->non_haz No haz_protocol Yes. Follow Hazardous Waste Protocol. is_hazardous->haz_protocol Yes dispose_drain Can it be disposed down the drain or in trash? non_haz->dispose_drain no_drain No. Prohibited by regulations due to environmental impact (Eutrophication). dispose_drain->no_drain No collect_waste Action: Collect in a designated, compatible, and sealed container. no_drain->collect_waste label_waste Action: Label with full chemical name, 'Chemical Waste', and point of generation. collect_waste->label_waste store_saa Action: Store in Satellite Accumulation Area. label_waste->store_saa request_pickup Action: Contact EH&S for pickup and professional disposal. store_saa->request_pickup end End: Waste Properly Managed request_pickup->end

Caption: Disposal Decision Workflow for Diammonium Hydrogen Phosphate-15N₂.

References

  • Diammonium Phosphate: Environmental Impact & Sustainability. My Garden.
  • Global Dominance of Diammonium Phosphate (DAP): Production, Export, and Geopolitical Dynamics. Hermes Kalamos.
  • Understanding the Benefits and Uses of Diammonium Phosphate Fertilizer for Agriculture. Unknown Source.
  • Why Green DAP Fertilizer Manufacturing is the Key to Reducing Carbon Footprint in Agriculture. LANE CHEMICAL INDUSTRY MACHINERY.
  • How does di ammonium phosphate affect the environment,i need a detailed report.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Nitrogen-15 (N-15)
  • Disposal of Chemicals in the Labor
  • Safety Data Sheet DIAMMONIUM HYDROGEN PHOSPH
  • Safety Data Sheet: di-Ammonium hydrogen phosph
  • Safety Data Sheet: di-Ammonium hydrogen phosph
  • Management of Waste - Prudent Practices in the Labor
  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals. Molecular Biology Products.
  • di-Ammonium hydrogen phosphate - Safety d
  • di-Ammonium hydrogenphosphate - Safety D
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
  • safety data sheet phosphate diammonique. Institut Œnologique de Champagne.
  • How to Dispose the Waste
  • Diammonium Phosphate - SAFETY D

Sources

Personal protective equipment for handling Diammonium hydrogen phosphate-15N2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Dual-Risk Framework

As a Senior Application Scientist, I approach Diammonium hydrogen phosphate-15N2 (DAP-15N2) not merely as a chemical reagent, but as a high-value isotopic tracer. The handling protocols for this compound are governed by a Dual-Risk Framework :

  • Biological Safety (Low Risk): The chemical toxicity is relatively low (irritant), similar to unlabeled DAP.

  • Experimental Integrity (Critical Risk): The primary "hazard" is isotopic dilution and stoichiometric loss . Atmospheric moisture absorption and ammonia volatilization can compromise the

    
     enrichment levels, rendering downstream mass spectrometry (IRMS/NMR) data invalid.
    

This guide prioritizes process integrity alongside personnel safety.

Hazard Identification & Causality Analysis

Hazard CategorySpecific ThreatMechanistic Causality
Chemical Ammonia Release DAP is thermally unstable. At temperatures >70°C or in alkaline conditions (pH > 8.0), the equilibrium shifts:

. This releases toxic/irritating

gas and alters the isotopic stoichiometry.
Physical Hygroscopicity The phosphate moiety is hygroscopic. Moisture absorption creates a sticky lattice, leading to weighing errors and potential hydrolysis.
Operational Cross-Contamination Natural abundance nitrogen (

) is ubiquitous (air, skin, standard reagents). Contact with standard ammonium salts will dilute the

signal immediately.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: This matrix is designed to prevent human biological material (skin oils, sweat rich in


-urea) from contaminating the sample, as much as protecting the human from the sample.
PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (4-5 mil) Why: Latex contains proteins (nitrogen sources) that can contaminate sensitive MS workflows. Nitrile is inert.[1][2] Protocol: Use the "Double-Glove" technique. Outer gloves are changed immediately if they touch non-sterile surfaces (door handles, notebooks).
Respiratory N95 or P100 Why: While DAP is not acutely toxic, inhaling

dust is a financial loss and a potential lung irritant. A mask prevents breath-borne moisture/ammonia from interacting with the sample.
Eye Protection Chemical Splash Goggles Why: Ammonia gas (if released) is highly soluble in eye moisture, forming ammonium hydroxide (

), causing immediate irritation.
Body Protection Tyvek® Lab Coat Why: Cotton coats shed fibers (cellulose/protein). Tyvek is low-linting, preventing particulate contamination of the isotope stock.

Operational Protocol: The "Isotopic Integrity" Workflow

Objective: Weigh and solubilize DAP-15N2 without altering its enrichment or mass.

Phase A: Preparation
  • Environmental Control: Operate in a low-humidity environment (<40% RH). Ideally, use a glove box or a dedicated "Isotope Only" weighing station.

  • Static Elimination: Use an ionizing anti-static gun on the weighing boat and spatula.

    • Causality: Charged dry powders "jump" due to electrostatic repulsion, leading to mass loss and area contamination.

Phase B: Weighing by Difference (The Gold Standard)
  • Tare the balance with a clean, empty volumetric flask (or preparation vessel).

  • Add DAP-15N2 directly to the vessel. Do not use weighing paper for transfer if possible, as powder retention on paper causes quantitative loss.

  • Record the mass immediately.

  • Critical Step: Cap the stock bottle immediately after aliquot removal to prevent ammonia exchange with atmospheric moisture.

Phase C: Solubilization
  • Use degassed, deionized water (18.2 MΩ).

    • Reasoning: Dissolved

      
       lowers pH, potentially stabilizing the ammonium ion, but dissolved air contains 
      
      
      
      (though inert, best practice dictates high purity).
  • Avoid Alkaline Buffers: Ensure the solvent pH is < 7.5.

    • Mechanism:[3][4][5] At pH > 9.25 (the pKa of

      
      ), 50% of your expensive 
      
      
      
      is lost as ammonia gas.

Visualized Workflows (Graphviz)

Figure 1: Isotopic Integrity Handling Workflow

Caption: A logic flow ensuring minimal loss of


 enrichment during experimental setup.

IsotopeHandling Start Start: DAP-15N2 Handling EnvCheck Check Environment (RH < 40%) Start->EnvCheck EnvCheck->Start High Humidity (Wait) Static Neutralize Static (Ionizing Gun) EnvCheck->Static Passed Weigh Weigh by Difference (Direct to Vessel) Static->Weigh Seal Seal Stock Container (Parafilm/Desiccator) Weigh->Seal Immediate Action Solubilize Solubilize (pH < 7.0, Degassed) Weigh->Solubilize Exp Proceed to Experiment Solubilize->Exp

Figure 2: Spill Response Decision Matrix

Caption: Decision tree for recovering vs. disposing of spilled isotopic material.

SpillResponse Spill Spill Event Detected Surface Is Surface Clean/Inert? (e.g., Bench Liner) Spill->Surface Recover Attempt Recovery (Dissolve & Filter) Surface->Recover Yes (Low Contamination Risk) Dispose Dispose as Solid Waste (Label: 15N Enriched) Surface->Dispose No (Floor/Dirty Bench) Validation Validate Enrichment (Run Blank MS) Recover->Validation Validation->Dispose Failed QC

Disposal & Decontamination

Regulatory Note: Stable isotopes are not radioactive. They do not require decay storage.[1] However, they must be segregated for scientific reasons.

  • Segregation:

    • Do not mix

      
       waste with high-concentration natural nitrogen waste (e.g., standard ammonium nitrate) if there is any plan to recycle or analyze the waste stream.
      
  • Labeling:

    • Label waste containers clearly: "Non-Hazardous Chemical Waste - Stable Isotope Enriched (

      
      )." 
      
    • Why: This prevents confusion with radioactive

      
       (a positron emitter) during safety audits.
      
  • Decontamination of Glassware:

    • Rinse glassware 3x with deionized water.

    • Acid wash (0.1 M HCl) is recommended to protonate and remove any residual ammonia adsorbed to glass walls before the next experiment.

References

  • Innophos. (2023).[6] Diammonium Phosphate Safety Data Sheet. Retrieved from

  • USGS. (2003). Determination of the δ15N of Total Nitrogen in Solids; RSIL Lab Code 2893. Techniques and Methods. Retrieved from

  • Cole-Parmer. (2018).[7] Chemical Compatibility Chart for Disposable Gloves. Retrieved from

  • BOC Sciences. (2015). How to Dispose the Waste from Isotope Labeling. Retrieved from

  • Thermo Fisher Scientific. (2015). Ammonium Phosphate Monobasic Safety Data Sheet. Retrieved from

Sources

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